Product packaging for AZ82(Cat. No.:)

AZ82

Cat. No.: B593823
M. Wt: 560.6 g/mol
InChI Key: PMTLKNOARSHUJB-ZJSXRUAMSA-N
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Description

AZ82 is a small molecule inhibitor of KIFC1/HSET, a kinesin-14 family protein that is important for assembling bipolar spindles in cancer cells containing supernumerary centrosomes. This compound binds to the KIFC1/microtubule complex and inhibits its microtubule-stimulated activity (IC50 = 300 nM) in an ATP-competitive (Ki = 43 nM) and microtubule-noncompetitive manner but does not inhibit basal KIFC1 activity at a concentration of 100 µM. It is selective for KIFC1 over a panel of nine kinesin motor proteins at a concentration of 5 µM. This compound induces multipolar spindle formation in cancer cell lines with high (BT549), but not low (HeLa and MCF-7), numbers of extra chromosomes.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31F3N4O3S B593823 AZ82

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N4O3S/c1-3-5-19-14-25(39-17(19)2)27(37)35-24(26(36)34-21-10-11-32-16-21)12-18-8-9-23(33-15-18)20-6-4-7-22(13-20)38-28(29,30)31/h4,6-9,13-15,21,24,32H,3,5,10-12,16H2,1-2H3,(H,34,36)(H,35,37)/t21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTLKNOARSHUJB-ZJSXRUAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1)C(=O)NC(CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)NC4CCNC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(SC(=C1)C(=O)N[C@H](CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)N[C@@H]4CCNC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZ82: A Deep Dive into the Mechanism of KIFC1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for AZ82, a potent and selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET). KIFC1 is a critical motor protein involved in centrosome clustering, a process frequently exploited by cancer cells with supernumerary centrosomes to ensure bipolar spindle formation and prevent mitotic catastrophe.[1][2][3][4][5][6] The specific inhibition of KIFC1 by molecules like this compound presents a promising therapeutic window for selectively targeting these cancer cells.[3][5][6][7]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of KIFC1's microtubule-stimulated ATPase activity.[3][4][5][6][8][9] Its primary mechanism involves binding specifically to the binary complex of KIFC1 and microtubules (KIFC1/MT), rather than to either component alone.[3][5][6][8][9] This binding event within the motor domain of KIFC1 prevents the hydrolysis of ATP, which is essential for the conformational changes that drive KIFC1's motor function along microtubules. By locking KIFC1 in a microtubule-bound state and inhibiting its enzymatic activity, this compound effectively halts the protein's ability to cluster centrosomes.[3][5][6][8] This leads to the formation of multipolar spindles in cancer cells with centrosome amplification, ultimately triggering mitotic catastrophe and cell death.[7][10][11][12] In contrast, normal diploid cells, which do not rely on KIFC1 for bipolar spindle formation, are largely unaffected, highlighting the inhibitor's cancer-specific therapeutic potential.[3][5][6][8]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound in biochemical and cellular assays.

ParameterValueAssay ConditionsReference
IC50 0.3 µMMicrotubule-stimulated KIFC1 ATPase activity[7]
Ki 43 nM (0.043 µM)ATP-competitive inhibition of KIFC1 ATPase activity[3][5][6][8][9]
IC50 (mant-ATP binding) 0.90 ± 0.09 µMInhibition of mant-ATP binding to KIFC1/MT complex[8]
IC50 (mant-ADP release) 1.26 ± 0.51 µMInhibition of mant-ADP release from KIFC1/MT complex[8]
Effective Concentration (Melanoma Cell Growth Inhibition) 2-3.5 µMRealTime-Glo MT cell viability assay in human melanoma cells[4]
Cytotoxicity Threshold > 4 µMNon-specific cytotoxic effects observed[7][13]

Signaling and Cellular Impact of KIFC1 Inhibition by this compound

The inhibition of KIFC1 by this compound directly interferes with a critical process in the mitosis of cancer cells possessing amplified centrosomes. The diagram below illustrates the pathway leading from KIFC1 function to cancer cell survival and how this compound disrupts this process.

AZ82_Mechanism_of_Action cluster_0 Cancer Cell with Amplified Centrosomes cluster_1 Therapeutic Intervention Centrosome_Amplification Centrosome Amplification Multipolar_Spindle_Formation Potential for Multipolar Spindle Formation Centrosome_Amplification->Multipolar_Spindle_Formation KIFC1 KIFC1 (HSET) Motor Protein Multipolar_Spindle_Formation->KIFC1 activates Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Multipolar_Spindle_Formation->Mitotic_Catastrophe leads to Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering drives Bipolar_Spindle_Formation Pseudo-Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle_Formation Cancer_Cell_Survival Cancer Cell Survival & Proliferation Bipolar_Spindle_Formation->Cancer_Cell_Survival This compound This compound KIFC1_MT_Complex KIFC1/Microtubule Complex This compound->KIFC1_MT_Complex Binds to ATPase_Inhibition ATPase Activity Inhibition KIFC1_MT_Complex->ATPase_Inhibition leads to ATPase_Inhibition->KIFC1 Inhibits

Caption: Mechanism of this compound action on KIFC1-mediated centrosome clustering in cancer cells.

Experimental Protocols

KIFC1 Microtubule-Stimulated ATPase Activity Assay

This biochemical assay is fundamental for identifying and characterizing KIFC1 inhibitors. It measures the rate of ATP hydrolysis by KIFC1 in the presence of microtubules, which is a direct indicator of its motor activity.

Materials:

  • Purified recombinant human KIFC1 protein

  • Microtubules (polymerized from tubulin)

  • Paclitaxel (to stabilize microtubules)

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 0.02% Tween-20)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384- or 1536-well microtiter plates

  • Test compound (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, microtubules, Paclitaxel, and KIFC1 protein.

  • Dispense the reaction mixture into the wells of the microtiter plate.

  • Add the test compound (this compound) at various concentrations to the wells. A DMSO control is run in parallel.

  • Initiate the reaction by adding a solution of ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for ATP hydrolysis.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ system, which measures luminescence proportional to the ADP concentration.

  • Data is normalized to controls, and IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow for ATPase Activity Assay

The following diagram outlines the typical workflow for a high-throughput screening (HTS) campaign to identify KIFC1 inhibitors using the ATPase assay.

HTS_Workflow Start Start: HTS Campaign Compound_Library Compound Library (e.g., in DMSO) Start->Compound_Library Assay_Plate_Prep Prepare 1536-well Assay Plates (KIFC1, Microtubules, Buffer) Compound_Library->Assay_Plate_Prep Compound_Addition Add Compounds from Library (and controls) Assay_Plate_Prep->Compound_Addition Reaction_Initiation Initiate Reaction (Add ATP) Compound_Addition->Reaction_Initiation Incubation Incubate at Room Temperature (e.g., 60 min) Reaction_Initiation->Incubation ADP_Detection Add ADP Detection Reagent (e.g., ADP-Glo) Incubation->ADP_Detection Signal_Reading Read Luminescence Signal ADP_Detection->Signal_Reading Data_Analysis Data Analysis: - Normalize to controls - Identify primary hits Signal_Reading->Data_Analysis Hit_Confirmation Hit Confirmation: - Re-test in concentration-response format Data_Analysis->Hit_Confirmation IC50_Determination Determine IC50 values Hit_Confirmation->IC50_Determination End End: Confirmed Hits IC50_Determination->End

Caption: High-throughput screening workflow for the KIFC1 ATPase assay.

Cell-Based Centrosome Clustering Assay

This assay visually confirms the effect of a KIFC1 inhibitor on centrosome clustering in a relevant cellular context.

Materials:

  • Cancer cell line with known centrosome amplification (e.g., BT-549 breast cancer cells).

  • Standard cell culture medium and supplements.

  • Test compound (this compound).

  • Fixative (e.g., cold methanol).

  • Permeabilization buffer (e.g., PBS with Triton X-100).

  • Blocking solution (e.g., PBS with bovine serum albumin).

  • Primary antibodies against spindle and centrosome markers (e.g., anti-α-tubulin and anti-γ-tubulin).

  • Fluorescently labeled secondary antibodies.

  • Nuclear stain (e.g., DAPI).

  • Confocal microscope.

Procedure:

  • Seed the cancer cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

  • Fix the cells with cold methanol and then permeabilize them.

  • Block non-specific antibody binding sites.

  • Incubate the cells with primary antibodies to label microtubules and centrosomes.

  • Wash and then incubate with corresponding fluorescently labeled secondary antibodies and a nuclear stain.

  • Mount the coverslips onto microscope slides.

  • Image the mitotic cells using a confocal microscope.

  • Quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype (more than two spindle poles) at each concentration of the inhibitor.

Conclusion

This compound is a well-characterized inhibitor of KIFC1 that demonstrates a clear mechanism of action. By specifically targeting the KIFC1/microtubule complex and competitively inhibiting its ATPase activity, this compound effectively disrupts centrosome clustering in cancer cells with supernumerary centrosomes. This leads to the formation of multipolar spindles and subsequent cell death, providing a strong rationale for its further investigation as a targeted anti-cancer therapeutic. The experimental protocols detailed herein offer a robust framework for the continued study of this compound and the discovery of novel KIFC1 inhibitors.

References

The Cellular Target of AZ82: A Technical Guide to the Inhibition of KIFC1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET. This protein plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and continue to proliferate. By targeting KIFC1, this compound induces multipolar spindle formation and subsequent apoptosis in cancer cells with centrosome amplification, while having minimal effect on healthy cells with a normal centrosome number. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and detailed protocols for key experimental assays used to characterize its activity.

Introduction

Cancer is characterized by uncontrolled cell division, often accompanied by genomic instability. A common feature of many cancer cells is the presence of more than two centrosomes, a condition known as centrosome amplification. To ensure bipolar spindle formation and successful mitosis, cancer cells utilize the minus-end directed motor protein KIFC1 to cluster these extra centrosomes. This makes KIFC1 a compelling therapeutic target for the selective elimination of cancer cells. This compound has emerged as a key tool compound for studying the role of KIFC1 and as a potential lead for the development of novel anticancer therapies.

The Cellular Target: KIFC1 (HSET)

KIFC1 is a member of the kinesin-14 family of microtubule motor proteins. Unlike most kinesins that move towards the plus-end of microtubules, KIFC1 is a C-terminal motor that moves towards the minus-end. Its primary function in cancer cells with amplified centrosomes is to bundle and focus microtubule minus-ends, thereby clustering multiple centrosomes into two functional spindle poles. This allows the cell to undergo a pseudo-bipolar mitosis and avoid cell death. In normal diploid cells, KIFC1 is not essential for mitosis, providing a therapeutic window for its inhibition.

Mechanism of Action of this compound

This compound is a selective inhibitor of KIFC1.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the KIFC1 motor domain and prevents the hydrolysis of ATP, which is essential for its motor activity.[2] This inhibition is also microtubule-noncompetitive. This compound specifically binds to the KIFC1/microtubule complex, rather than to KIFC1 or microtubules alone. By inhibiting the ATPase activity of KIFC1, this compound prevents the protein from generating the force required to cluster centrosomes. This leads to the de-clustering of amplified centrosomes, the formation of multipolar spindles during mitosis, and ultimately, apoptosis in cancer cells.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with its cellular target, KIFC1.

ParameterValueReference
Binding Affinity
Ki (ATP-competitive)43 nM[2]
Inhibitory Potency
IC50 (MT-stimulated ATPase activity)300 nM[1]
IC50 (mant-ATP binding)0.90 ± 0.09 μM
IC50 (mant-ADP releasing)1.26 ± 0.51 μM

Table 1: Biochemical Activity of this compound against KIFC1

Cell LineAssayEndpointThis compound ConcentrationObserved EffectReference
BT-549 (breast cancer)ImmunofluorescenceCentrosome Declustering0.4 - 1.2 µMInduction of multipolar spindles
HeLa (cervical cancer)ImmunofluorescenceSpindle Phenotype Rescue400 nMReversal of Eg5 inhibitor-induced monopolar spindles
PCa (prostate cancer)Western Blot/qRT-PCRKIFC1 ExpressionNot specifiedSuppression of KIFC1 transcription and translation[1]
PCa (prostate cancer)Cell ProliferationGrowth InhibitionNot specifiedDecreased rate of cancer cell growth and proliferation[1]
PCa (prostate cancer)Apoptosis AssayApoptosis InductionNot specifiedIncreased expression of Bax and Cytochrome C[1]

Table 2: Cellular Effects of this compound

Experimental Protocols

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by KIFC1 in the presence of microtubules, and the inhibitory effect of this compound.

Materials:

  • Purified recombinant human KIFC1 protein

  • Paclitaxel-stabilized microtubules

  • Assay Buffer: 15 mM PIPES (pH 7.0), 1 mM MgCl₂, 0.02% Tween-20

  • ATP solution

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, microtubules (final concentration 6 µg/mL), and KIFC1 protein (final concentration 35 µg/mL).

  • Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Immunofluorescence Staining for Centrosome and Spindle Analysis

This protocol is for visualizing the effects of this compound on centrosome clustering and spindle formation in cancer cells.

Materials:

  • BT-549 breast cancer cells (or other suitable cell line with centrosome amplification)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound

  • Fixative: ice-cold methanol

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 3% BSA in PBS

  • Primary antibodies: mouse anti-α-tubulin, rabbit anti-γ-tubulin

  • Secondary antibodies: Alexa Fluor 488-conjugated anti-mouse IgG, Alexa Fluor 594-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed BT-549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 0.4, 0.8, 1.2 µM) for 24 hours.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with primary antibodies (anti-α-tubulin and anti-γ-tubulin diluted in Blocking Buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. α-tubulin will stain the microtubules (spindle), and γ-tubulin will mark the centrosomes.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., BT-549)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for a desired period (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound and its target, KIFC1.

KIFC1_Pathway cluster_0 Normal Mitosis (Diploid Cells) cluster_1 Mitosis in Cancer Cells with Centrosome Amplification cluster_2 Without this compound cluster_3 With this compound Two Centrosomes Two Centrosomes Bipolar Spindle Bipolar Spindle Two Centrosomes->Bipolar Spindle Microtubule Nucleation Successful Mitosis Successful Mitosis Bipolar Spindle->Successful Mitosis Chromosome Segregation Amplified Centrosomes Amplified Centrosomes KIFC1 KIFC1 (Active) Amplified Centrosomes->KIFC1 Recruitment Clustered Centrosomes Clustered Centrosomes KIFC1->Clustered Centrosomes Minus-end directed motor activity Pseudo-Bipolar Spindle Pseudo-Bipolar Spindle Clustered Centrosomes->Pseudo-Bipolar Spindle Cell Proliferation Cell Proliferation Pseudo-Bipolar Spindle->Cell Proliferation Amplified Centrosomes_2 Amplified Centrosomes KIFC1_inhibited KIFC1 (Inhibited) Amplified Centrosomes_2->KIFC1_inhibited This compound This compound This compound->KIFC1_inhibited Inhibition De-clustered Centrosomes De-clustered Centrosomes KIFC1_inhibited->De-clustered Centrosomes Clustering Blocked Multipolar Spindle Multipolar Spindle De-clustered Centrosomes->Multipolar Spindle Apoptosis Apoptosis Multipolar Spindle->Apoptosis Mitotic Catastrophe

Figure 1: Signaling pathway of KIFC1 in normal and cancer cells, and the effect of this compound.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays Purified KIFC1 Purified KIFC1 ATPase Assay ATPase Assay Purified KIFC1->ATPase Assay IC50 Determination IC50 Determination ATPase Assay->IC50 Determination Measure ADP production This compound This compound This compound->ATPase Assay Conclusion Characterize this compound Activity Cancer Cells\n(e.g., BT-549) Cancer Cells (e.g., BT-549) Treat with this compound Treat with this compound Cancer Cells\n(e.g., BT-549)->Treat with this compound Immunofluorescence Immunofluorescence Treat with this compound->Immunofluorescence 24h MTT Assay MTT Assay Treat with this compound->MTT Assay 72h Analyze Spindle\nMorphology Analyze Spindle Morphology Immunofluorescence->Analyze Spindle\nMorphology Stain for α-tubulin & γ-tubulin Determine Cell\nViability (IC50) Determine Cell Viability (IC50) MTT Assay->Determine Cell\nViability (IC50) Measure formazan absorbance

Figure 2: Experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the role of KIFC1 in cancer cell mitosis. Its selectivity for KIFC1 and its mechanism of inducing mitotic catastrophe in cells with amplified centrosomes highlight the potential of targeting this motor protein for cancer therapy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of KIFC1 inhibition and to develop novel compounds with improved pharmacological properties.

References

The Binding Affinity of AZ82 to the KIFC1/Microtubule Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of AZ82, a small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET). The content herein is curated for professionals in biomedical research and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying biological processes and experimental workflows.

Executive Summary

KIFC1 is a minus-end-directed motor protein of the kinesin-14 family that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to evade mitotic catastrophe and proliferate. This makes KIFC1 a compelling target for anticancer therapies. This compound has been identified as a potent and specific inhibitor of KIFC1, demonstrating its effects by disrupting the formation of bipolar mitotic spindles in cancer cells with amplified centrosomes. This guide details the binding characteristics of this compound to the KIFC1/microtubule complex, providing a foundational understanding for further research and development of KIFC1-targeted therapies.

Quantitative Data Presentation

The inhibitory activity of this compound on the KIFC1/microtubule complex has been quantified through biochemical assays. The following tables summarize the key binding and inhibition parameters.

ParameterValueDescription
IC50 0.3 µMThe half maximal inhibitory concentration of this compound against the microtubule-stimulated ATPase activity of KIFC1.
Ki 0.043 µM (43 nM)The inhibition constant of this compound, indicating its binding affinity to the KIFC1/microtubule complex.
Mechanism of Inhibition ATP-competitiveThis compound competes with ATP for binding to the KIFC1 motor domain when it is in complex with microtubules.
Specificity Binds to KIFC1/Microtubule ComplexThis compound shows specific binding to the binary complex of KIFC1 and microtubules, with no significant binding to either KIFC1 or microtubules alone.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of this compound to the KIFC1/microtubule complex are provided below.

Microtubule-Stimulated KIFC1 ATPase Activity Assay

This assay is fundamental to determining the inhibitory potential of compounds like this compound on KIFC1's motor function, which is powered by ATP hydrolysis.

Objective: To measure the rate of ATP hydrolysis by KIFC1 in the presence of microtubules and to determine the IC50 value of this compound.

Materials:

  • Recombinant human KIFC1 motor domain

  • Paclitaxel-stabilized microtubules

  • ATP

  • Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 0.02% Tween-20)

  • ADP detection kit (e.g., ADP-Glo™)

  • This compound (or other test compounds) dissolved in DMSO

  • Microtiter plates (384-well format is common for high-throughput screening)

Procedure:

  • Reaction Setup: In each well of a microtiter plate, combine the assay buffer, paclitaxel-stabilized microtubules, and the KIFC1 protein.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiation of Reaction: Start the reaction by adding a final concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions. This typically involves a luminescence-based readout.

  • Data Analysis: Plot the percentage of KIFC1 activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Direct Binding Affinity Measurement (Hypothetical Protocol)

While specific direct binding data for this compound is not extensively published, techniques such as Biolayer Interferometry (BLI) or Isothermal Titration Calorimetry (ITC) would be employed to determine the dissociation constant (Kd).

Objective: To measure the real-time association and dissociation of this compound to the KIFC1/microtubule complex to determine the Kd.

Materials:

  • BLI instrument (e.g., Octet system)

  • Streptavidin (SA) biosensors

  • Biotinylated KIFC1

  • Paclitaxel-stabilized microtubules

  • This compound in varying concentrations

  • Assay buffer

Procedure:

  • Protein Immobilization: Biotinylated KIFC1 is immobilized onto the streptavidin biosensors.

  • Complex Formation: The KIFC1-loaded biosensors are then dipped into a solution containing paclitaxel-stabilized microtubules to form the KIFC1/microtubule complex on the sensor surface.

  • Baseline: A baseline is established by dipping the biosensors into the assay buffer.

  • Association: The biosensors are moved into wells containing different concentrations of this compound to measure the association phase.

  • Dissociation: The biosensors are then moved back into the assay buffer to measure the dissociation phase.

  • Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Objective: To measure the heat changes associated with the binding of this compound to the KIFC1/microtubule complex to determine the thermodynamic parameters of binding, including the Kd.

Materials:

  • Isothermal titration calorimeter

  • KIFC1/microtubule complex (in the sample cell)

  • This compound (in the injection syringe)

  • Assay buffer

Procedure:

  • Sample Preparation: The KIFC1/microtubule complex is prepared and placed in the ITC sample cell. This compound is dissolved in the same buffer and loaded into the injection syringe.

  • Titration: A series of small injections of this compound are made into the sample cell containing the KIFC1/microtubule complex.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of this compound to the KIFC1/microtubule complex. The binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizations

The following diagrams illustrate the key biological pathway and experimental workflow related to this compound and KIFC1.

KIFC1_Pathway cluster_0 Normal Mitosis cluster_1 Cancer Cell Mitosis (Amplified Centrosomes) cluster_2 Effect of this compound Centrosomes_normal Two Centrosomes Bipolar_Spindle Bipolar Spindle Formation Centrosomes_normal->Bipolar_Spindle Microtubule Nucleation Cell_Division_normal Normal Cell Division Bipolar_Spindle->Cell_Division_normal Chromosome Segregation Centrosomes_amplified > Two Centrosomes (Amplified) Multipolar_Spindle_initial Initial Multipolar Spindle Centrosomes_amplified->Multipolar_Spindle_initial KIFC1 KIFC1 Action (Centrosome Clustering) Multipolar_Spindle_initial->KIFC1 Bipolar_Spindle_cancer Pseudo-Bipolar Spindle KIFC1->Bipolar_Spindle_cancer Multipolar_Spindle_arrest Multipolar Spindle Arrest KIFC1->Multipolar_Spindle_arrest Clustering Blocked Cell_Division_cancer Cancer Cell Proliferation Bipolar_Spindle_cancer->Cell_Division_cancer This compound This compound This compound->KIFC1 Inhibits Mitotic_Catastrophe Mitotic Catastrophe (Apoptosis) Multipolar_Spindle_arrest->Mitotic_Catastrophe

Caption: KIFC1's role in cancer cell mitosis and the inhibitory effect of this compound.

AZ82_Workflow cluster_discovery Discovery and Initial Characterization cluster_biophysical Biophysical Characterization cluster_cellular Cellular Functional Assays HTS High-Throughput Screening (ATPase Assay) Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID IC50 IC50 Determination (Dose-Response ATPase Assay) Hit_ID->IC50 Cell_Based Treatment of Cancer Cells with Amplified Centrosomes Hit_ID->Cell_Based Validate in Cells Binding_Assay Direct Binding Affinity (e.g., BLI or ITC) IC50->Binding_Assay Characterize Hits Mechanism Mechanism of Action (ATP Competition Assay) IC50->Mechanism Characterize Hits Kd Kd Determination Binding_Assay->Kd Ki Ki Determination Mechanism->Ki Phenotype Phenotypic Analysis (Immunofluorescence Microscopy) Cell_Based->Phenotype Outcome Observation of Multipolar Spindles & Apoptosis Phenotype->Outcome

Caption: Experimental workflow for the identification and characterization of this compound.

The Role of AZ82 in Inducing Mitotic Catastrophe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotic catastrophe is a critical oncosuppressive mechanism that prevents the proliferation of cells with mitotic errors. This technical guide provides an in-depth exploration of the role of AZ82, a potent and selective small molecule inhibitor of the kinesin motor protein KIFC1, in inducing mitotic catastrophe in cancer cells. By disrupting the essential function of KIFC1 in clustering supernumerary centrosomes, this compound triggers multipolar spindle formation, leading to mitotic failure and subsequent apoptotic cell death. This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Mitotic Catastrophe and the Role of KIFC1

Mitotic catastrophe is a form of cell death that results from aberrant mitosis. It is characterized by the formation of giant, multinucleated cells with condensed and fragmented chromatin. This process serves as a crucial barrier to the propagation of genomically unstable cells, which is a hallmark of cancer. A key player in ensuring proper mitotic progression, particularly in cancer cells with centrosome amplification, is the kinesin motor protein KIFC1 (also known as HSET).

KIFC1 is a minus-end directed motor protein that plays a vital role in clustering extra centrosomes into a bipolar spindle during mitosis. This clustering mechanism allows cancer cells with supernumerary centrosomes to undergo a seemingly normal bipolar cell division, thus avoiding the lethal consequences of multipolar mitosis. The expression of KIFC1 is often upregulated in various cancers, making it an attractive therapeutic target.

This compound: A Selective Inhibitor of KIFC1

This compound is a small molecule inhibitor that selectively targets the motor domain of KIFC1. Its mechanism of action is centered on the inhibition of the microtubule-stimulated ATPase activity of KIFC1, which is essential for its motor function. By inhibiting KIFC1, this compound prevents the clustering of amplified centrosomes, forcing the cell to enter mitosis with multiple spindle poles. This leads to improper chromosome segregation, mitotic catastrophe, and ultimately, apoptosis.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the biochemical and cellular activity of this compound.

Table 1: Biochemical Activity of this compound against KIFC1

ParameterValueReference
Ki 43 nM[1]
IC50 (MT-stimulated ATPase activity) 300 nM[2]
IC50 (mant-ATP binding) 0.90 ± 0.09 µM[1]
IC50 (mant-ADP release) 1.26 ± 0.51 µM[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeEffectConcentrationDurationReference
BT-549 Breast CancerInduces multipolar spindlesNot specifiedNot specified[1]
Prostate Cancer Cells Prostate CancerInduces multipolar mitosis and apoptosis0.5 µMNot specified[3]
Melanoma Cells Melanoma50% apoptosis rate5 µM24 hours[4]
Melanoma Cells MelanomaG1 phase cell cycle arrestNot specifiedNot specified[4]

Signaling Pathways and Molecular Mechanisms

The induction of mitotic catastrophe by this compound involves a series of well-defined molecular events. The primary event is the inhibition of KIFC1, leading to centrosome declustering and the formation of multipolar spindles. This triggers the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest. Ultimately, the cell undergoes mitotic catastrophe and enters an apoptotic pathway. In prostate cancer cells, this has been shown to involve the upregulation of the pro-apoptotic protein Bax and the release of Cytochrome C from the mitochondria.[3]

AZ82_Signaling_Pathway This compound This compound KIFC1 KIFC1 This compound->KIFC1 inhibits Multipolar_Spindle Multipolar Spindle Formation This compound->Multipolar_Spindle leads to Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering promotes Bipolar_Spindle Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Mitotic_Catastrophe Mitotic Catastrophe Normal_Mitosis Normal Mitosis Bipolar_Spindle->Normal_Mitosis Multipolar_Spindle->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Bax Bax Apoptosis->Bax upregulates Cytochrome_C Cytochrome C Release Apoptosis->Cytochrome_C induces

Caption: this compound signaling pathway leading to mitotic catastrophe and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., PC3, DU145)

  • 96-well plates

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Immunofluorescence for Centrosome and Spindle Analysis

Objective: To visualize the effect of this compound on centrosome clustering and spindle formation.

Materials:

  • Cancer cell lines (e.g., BT-549)

  • Glass coverslips in a 24-well plate

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibodies (e.g., anti-γ-tubulin for centrosomes, anti-α-tubulin for spindles)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for an appropriate duration (e.g., 24 hours).

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Wash with PBS and block with 1% BSA in PBST for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash with PBST and counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of cells with multipolar spindles.

Western Blotting for Apoptosis-Related Proteins

Objective: To quantify the expression of KIFC1, Bax, and Cytochrome C following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-KIFC1, anti-Bax, anti-Cytochrome C, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time and concentrations.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental and Logical Workflows

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., BT-549, PC3) AZ82_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->AZ82_Treatment Viability_Assay Cell Viability Assay (MTT) AZ82_Treatment->Viability_Assay Microscopy Immunofluorescence (Spindle & Centrosome Staining) AZ82_Treatment->Microscopy Western_Blot Western Blot (KIFC1, Bax, Cytochrome C) AZ82_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) AZ82_Treatment->Flow_Cytometry Quant_Viability Quantify Cell Viability Viability_Assay->Quant_Viability Quant_Mitosis Quantify Multipolar Mitosis Microscopy->Quant_Mitosis Quant_Protein Quantify Protein Expression Western_Blot->Quant_Protein Quant_Apoptosis Quantify Apoptosis Flow_Cytometry->Quant_Apoptosis Conclusion Conclusion: This compound induces mitotic catastrophe and apoptosis Quant_Viability->Conclusion Quant_Mitosis->Conclusion Quant_Protein->Conclusion Quant_Apoptosis->Conclusion

Caption: General experimental workflow for investigating the effects of this compound.

Logical_Relationship Observation1 Observation: This compound inhibits KIFC1 ATPase activity Hypothesis Hypothesis: This compound induces mitotic catastrophe by inhibiting KIFC1-mediated centrosome clustering Observation1->Hypothesis Observation2 Observation: This compound treatment leads to multipolar spindle formation in cells with amplified centrosomes Observation2->Hypothesis Observation3 Observation: This compound treatment decreases cancer cell viability Conclusion Conclusion: This compound is a promising therapeutic agent for cancers with centrosome amplification by inducing mitotic catastrophe and apoptosis Observation3->Conclusion Observation4 Observation: This compound treatment increases markers of apoptosis (Annexin V, Bax, Cytochrome C) Observation4->Conclusion Hypothesis->Observation3 Hypothesis->Observation4

Caption: Logical framework for understanding the role of this compound.

Conclusion

This compound represents a targeted therapeutic strategy that exploits a key vulnerability of many cancer cells: their reliance on KIFC1 to manage supernumerary centrosomes. By inducing multipolar mitosis and subsequent mitotic catastrophe, this compound effectively eliminates cancer cells that harbor this common form of genomic instability. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical application of KIFC1 inhibitors like this compound in cancer therapy. Further research focusing on in vivo efficacy and the identification of predictive biomarkers will be crucial for the clinical translation of this promising therapeutic approach.

References

Investigating AZ82: A Technical Guide to its Effects on Centrosome Clustering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of AZ82, a potent and selective inhibitor of the kinesin motor protein KIFC1 (also known as HSET), on centrosome clustering in cancer cells. Centrosome amplification is a common feature of many human cancers, and the ability of cancer cells to cluster these extra centrosomes is a key survival mechanism. This compound disrupts this process, leading to mitotic catastrophe and targeted cell death in tumors with supernumerary centrosomes. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound and Centrosome Clustering

Centrosome amplification, the presence of more than two centrosomes, is a hallmark of genomic instability in many cancers.[1][2] To avoid the fatal consequences of multipolar spindle formation during mitosis, cancer cells have evolved a mechanism to cluster these supernumerary centrosomes into two functional spindle poles, a process critically dependent on the minus-end-directed kinesin motor protein KIFC1.[1][2][3] KIFC1, also known as HSET, is essential for bundling extra centrosomes, but it is largely dispensable for normal bipolar spindle formation in healthy cells. This selective dependency makes KIFC1 an attractive therapeutic target for cancer.

This compound is a small molecule inhibitor that selectively targets KIFC1.[1][2][3] It binds specifically to the KIFC1/microtubule complex, inhibiting its ATPase activity in an ATP-competitive manner.[1][2][3] This inhibition disrupts the centrosome clustering machinery, forcing cancer cells with amplified centrosomes into multipolar mitosis, which ultimately triggers apoptosis.[4][5]

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on KIFC1 inhibition, centrosome declustering, and cell viability in relevant cancer cell lines.

Table 1: Biochemical Activity of this compound

ParameterValueReference
Ki for KIFC1 43 nM[3]
IC50 for MT-stimulated KIFC1 ATPase activity 300 nM[6]
IC50 for mant-ATP binding 0.90 ± 0.09 μM[3][6]
IC50 for mant-ADP release 1.26 ± 0.51 μM[3][6]

Table 2: Cellular Effects of this compound on Centrosome Clustering and Spindle Formation

Cell LineTreatmentEffectReference
BT-549 (Breast Cancer) This compoundInduces multipolar spindles[3][6]
Prostate Cancer Cells This compoundCauses centrosome declustering and multipolar mitosis[4][5]

Table 3: Effect of this compound on Cancer Cell Viability

Cell LineParameterValueReference
Prostate Cancer Cells Growth and ProliferationDecreased[4][5]
BT-549 (Breast Cancer) CytotoxicityNon-specific cytotoxic effects observed at >4 μM[7]

Note: While a decrease in cell viability is reported, specific IC50 values for cytotoxicity in various cancer cell lines treated with this compound are not consistently provided in the available literature.

Signaling Pathway of KIFC1-Mediated Centrosome Clustering and its Inhibition by this compound

The following diagram illustrates the signaling pathway involved in KIFC1-mediated centrosome clustering and the mechanism of its inhibition by this compound. KIFC1's activity is regulated by various post-translational modifications and protein-protein interactions.

KIFC1_Signaling_Pathway This compound This compound KIFC1_MT KIFC1/Microtubule Complex This compound->KIFC1_MT inhibits CentrosomeClustering Centrosome Clustering KIFC1_MT->CentrosomeClustering MultipolarSpindle Multipolar Spindle Formation KIFC1_MT->MultipolarSpindle inhibition leads to BipolarSpindle Bipolar Spindle Formation CentrosomeClustering->BipolarSpindle CancerCellSurvival Cancer Cell Survival BipolarSpindle->CancerCellSurvival Apoptosis Apoptosis MultipolarSpindle->Apoptosis Upstream_Regulators Upstream Regulators Upstream_Regulators->KIFC1_MT regulates CDK1 CDK1 CDK1->KIFC1_MT phosphorylates (Ser6) stabilizes ATMATR ATM/ATR ATMATR->KIFC1_MT phosphorylates (S26) stabilizes OTUD6B OTUD6B (Deubiquitinase) OTUD6B->KIFC1_MT deubiquitinates stabilizes Eg5 Kinesin Eg5 Eg5->KIFC1_MT opposes AuroraB Aurora B Kinase AuroraB->KIFC1_MT interacts with ASPM ASPM ASPM->KIFC1_MT interacts with TUBB TUBB TUBB->KIFC1_MT interacts with IFT_Proteins IFT Proteins IFT_Proteins->KIFC1_MT interacts with

Caption: KIFC1-mediated centrosome clustering pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on centrosome clustering and cancer cell viability.

Cell Culture
  • Cell Lines:

    • BT-549 (human breast carcinoma): Known to have centrosome amplification.

    • PC-3, LNCaP (human prostate cancer): Often exhibit centrosome abnormalities.

    • HeLa (human cervical cancer): Typically has a normal centrosome number and can be used as a control.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Immunofluorescence Staining for Centrosomes and Spindles

This protocol is used to visualize centrosomes and mitotic spindles to assess the effects of this compound on centrosome clustering.

Materials:

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies:

    • Mouse anti-α-tubulin (for microtubules/spindles)

    • Rabbit anti-γ-tubulin or anti-pericentrin (for centrosomes)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound or DMSO (vehicle control) for the appropriate duration (e.g., 24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope.

Workflow Diagram for Immunofluorescence Staining:

Immunofluorescence_Workflow Start Start: Seed Cells on Coverslips Treatment Treat with this compound/DMSO Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking PrimaryAb Incubate with Primary Antibodies (α-tubulin, γ-tubulin/pericentrin) Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibodies PrimaryAb->SecondaryAb DAPI Counterstain with DAPI SecondaryAb->DAPI Mounting Mount Coverslips DAPI->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End: Analyze Images Imaging->End

Caption: Workflow for immunofluorescence staining of centrosomes and spindles.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface (a marker of early apoptosis) and the loss of membrane integrity (a marker of late apoptosis/necrosis).

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound or DMSO for the appropriate duration.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Logical Relationship for Apoptosis Analysis:

Apoptosis_Analysis cluster_quadrants Flow Cytometry Quadrants Treatment Cell Treatment with this compound ApoptosisInduction Induction of Apoptosis Treatment->ApoptosisInduction PS_Externalization Phosphatidylserine (PS) Externalization ApoptosisInduction->PS_Externalization Membrane_Compromise Loss of Membrane Integrity ApoptosisInduction->Membrane_Compromise (late stage) AnnexinV_Binding Annexin V-FITC Binding PS_Externalization->AnnexinV_Binding PI_Uptake Propidium Iodide (PI) Uptake Membrane_Compromise->PI_Uptake FlowCytometry Flow Cytometry Analysis AnnexinV_Binding->FlowCytometry PI_Uptake->FlowCytometry Q1 Q1: Annexin V- / PI+ (Necrotic) FlowCytometry->Q1 Q2 Q2: Annexin V+ / PI+ (Late Apoptotic) FlowCytometry->Q2 Q3 Q3: Annexin V- / PI- (Viable) FlowCytometry->Q3 Q4 Q4: Annexin V+ / PI- (Early Apoptotic) FlowCytometry->Q4

Caption: Logical flow of apoptosis detection using Annexin V/PI staining.

Conclusion

This compound represents a promising therapeutic agent for the targeted treatment of cancers with centrosome amplification. By selectively inhibiting the KIFC1 motor protein, this compound effectively disrupts centrosome clustering, leading to multipolar mitosis and subsequent apoptosis in cancer cells, while sparing normal, healthy cells. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other KIFC1 inhibitors. Further studies are warranted to obtain more detailed quantitative data on the dose-dependent effects of this compound in a wider range of cancer cell lines and to fully elucidate the intricate signaling network governing KIFC1 function.

References

The Selective KIFC1 Inhibitor AZ82: A Technical Guide to its Application in Inducing Multipolar Spindle Formation in BT-549 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor AZ82 and its specific application in inducing multipolar spindle formation in the BT-549 human breast cancer cell line. This compound is a selective inhibitor of the kinesin-like protein KIFC1 (also known as HSET), a motor protein crucial for the clustering of supernumerary centrosomes in cancer cells. By inhibiting KIFC1, this compound disrupts the formation of bipolar mitotic spindles in cancer cells with centrosome amplification, such as BT-549, leading to multipolar spindle formation, mitotic catastrophe, and subsequent cell death. This guide details the mechanism of action of this compound, provides quantitative data on its inhibitory activity, and offers comprehensive experimental protocols for its use in cell-based assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in cancer research and drug development.

Introduction to this compound and Multipolar Spindle Formation

Cancer is characterized by uncontrolled cell division, often accompanied by genomic instability. A common feature of many cancer cells is the presence of more than two centrosomes, a condition known as centrosome amplification. To avoid the lethal consequences of multipolar cell division, cancer cells have evolved mechanisms to cluster these extra centrosomes into two functional poles, enabling a pseudo-bipolar mitosis.[1][2] The kinesin-14 family protein, KIFC1, plays a pivotal role in this centrosome clustering process.[3][4]

This compound is a potent and selective small molecule inhibitor of KIFC1.[4][5] It specifically targets the KIFC1/microtubule complex, inhibiting its ATPase activity in an ATP-competitive manner.[4] This inhibition prevents the declustering of amplified centrosomes, resulting in the formation of multipolar spindles during mitosis.[3][4] The BT-549 breast cancer cell line, which is known to possess amplified centrosomes, serves as an excellent model system to study the effects of this compound.[6] In contrast, cancer cells with a normal centrosome number, such as HeLa cells, are largely unaffected by this compound treatment, highlighting its potential as a selective anti-cancer therapeutic.[4]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound's inhibitory activity against KIFC1.

ParameterValueCell Line/SystemReference
IC50 (MT-stimulated ATPase activity)300 nMBiochemical Assay[5][7]
Ki (ATP-competitive)43 nMBiochemical Assay[5][7]
IC50 (mant-ATP binding)0.90 ± 0.09 μMBiochemical Assay[4]
IC50 (mant-ADP releasing)1.26 ± 0.51 μMBiochemical Assay[4]
IC50 (Cell Viability - BT-549)20-33 µM (for a similar KIFC1 inhibitor, SR31527)BT-549 Cells[2]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of the KIFC1 motor protein, which is essential for centrosome clustering in cancer cells with supernumerary centrosomes. The following diagram illustrates this pathway.

AZ82_Mechanism Mechanism of this compound-Induced Multipolar Spindle Formation cluster_0 BT-549 Cell (with Amplified Centrosomes) cluster_1 This compound Treatment Centrosome_Amp Amplified Centrosomes (>2) KIFC1 KIFC1 (HSET) Motor Protein Centrosome_Amp->KIFC1 requires Microtubules Microtubules KIFC1->Microtubules interacts with Clustering Centrosome Clustering KIFC1->Clustering drives KIFC1_Inhibition KIFC1 Inhibition Microtubules->Clustering Bipolar_Spindle Pseudo-Bipolar Spindle Clustering->Bipolar_Spindle leads to Normal_Mitosis Successful Mitosis Bipolar_Spindle->Normal_Mitosis This compound This compound This compound->KIFC1 inhibits Declustering Centrosome Declustering KIFC1_Inhibition->Declustering Multipolar_Spindle Multipolar Spindle Declustering->Multipolar_Spindle Apoptosis Mitotic Catastrophe & Apoptosis Multipolar_Spindle->Apoptosis Experimental_Workflow cluster_spindle Multipolar Spindle Assay cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay (Optional) start Start: BT-549 Cell Culture seed_cells Seed BT-549 Cells (Coverslips or 96-well plates) start->seed_cells az82_treatment This compound Treatment (Varying Concentrations + Control) seed_cells->az82_treatment fix_perm Fixation & Permeabilization az82_treatment->fix_perm celltiter_glo CellTiter-Glo® Assay az82_treatment->celltiter_glo annexin_v Annexin V / PI Staining az82_treatment->annexin_v immuno Immunofluorescence Staining (α-tubulin, γ-tubulin, DAPI) fix_perm->immuno imaging Fluorescence Microscopy immuno->imaging quantify_spindle Quantify Multipolar Spindles imaging->quantify_spindle end End: Data Analysis & Conclusion quantify_spindle->end luminescence Measure Luminescence celltiter_glo->luminescence ic50 Calculate IC50 luminescence->ic50 ic50->end flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis quantify_apoptosis->end

References

AZ82: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET.[1][2][3] This protein plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[4] By inhibiting KIFC1, this compound induces multipolar spindle formation and subsequent apoptosis in cancer cells with centrosome amplification, making it a promising candidate for targeted cancer therapy.[1] This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound, including detailed experimental methodologies and a visualization of its target signaling pathway.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name 5-methyl-N-(1-oxo-1-(pyrrolidin-3-ylamino)-3-(6-(3-(trifluoromethoxy)phenyl)pyridin-3-yl)propan-2-yl)-4-propylthiophene-2-carboxamide, is a complex heterocyclic molecule. Its structure is characterized by a central substituted pyridine ring linked to a thiophene carboxamide moiety and a pyrrolidine-containing side chain.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C28H31F3N4O3S[2][5]
Molecular Weight 560.63 g/mol [2][5]
CAS Number 1449578-65-7[2]
Appearance Solid[2]
Purity ≥98% (by HPLC)[6]
Solubility DMF: 20 mg/mL, DMSO: 20 mg/mL[5]

Biological Activity and Mechanism of Action

This compound is a highly selective, ATP-competitive inhibitor of the microtubule-stimulated ATPase activity of KIFC1.[4] It binds specifically to the KIFC1/microtubule complex, but not to KIFC1 or microtubules alone.[1][2] This inhibition prevents KIFC1 from performing its function in bundling extra centrosomes during mitosis in cancer cells.

Quantitative Biological Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 2: In Vitro Activity of this compound
ParameterValueAssay ConditionsReference
Ki 43 nMATP-competitive inhibition of KIFC1[1][2]
IC50 (KIFC1) 300 nMMicrotubule-stimulated ATPase activity[2][5]
IC50 (mant-ATP binding) 0.90 ± 0.09 μMKIFC1/microtubule complex[1][2]
IC50 (mant-ADP release) 1.26 ± 0.51 μMKIFC1/microtubule complex[1][2]
Cellular Effects

The primary cellular effect of this compound is the induction of centrosome declustering in cancer cells with amplified centrosomes, such as the BT-549 breast cancer cell line.[1] This leads to the formation of multipolar spindles during mitosis, triggering mitotic catastrophe and apoptosis. Notably, this compound does not significantly affect cells with a normal centrosome number, highlighting its potential for selective cancer therapy.[1]

Signaling Pathway and Experimental Workflows

KIFC1-Mediated Centrosome Clustering Pathway

The following diagram illustrates the role of KIFC1 in cancer cells with supernumerary centrosomes and the mechanism of inhibition by this compound.

KIFC1_Pathway Mechanism of this compound Action on KIFC1-Mediated Centrosome Clustering cluster_0 Cancer Cell with Supernumerary Centrosomes cluster_1 Inhibition by this compound Centrosomes Centrosomes KIFC1 KIFC1 Centrosomes->KIFC1 binds to Microtubules Microtubules KIFC1->Microtubules cross-links Inhibited KIFC1 Inhibited KIFC1 KIFC1->Inhibited KIFC1 Clustered Centrosomes Clustered Centrosomes Microtubules->Clustered Centrosomes form Bipolar Spindle Bipolar Spindle Clustered Centrosomes->Bipolar Spindle Successful Mitosis Successful Mitosis Bipolar Spindle->Successful Mitosis This compound This compound This compound->KIFC1 inhibits Declustered Centrosomes Declustered Centrosomes Inhibited KIFC1->Declustered Centrosomes leads to Multipolar Spindle Multipolar Spindle Declustered Centrosomes->Multipolar Spindle Mitotic Catastrophe / Apoptosis Mitotic Catastrophe / Apoptosis Multipolar Spindle->Mitotic Catastrophe / Apoptosis

Caption: this compound inhibits KIFC1, preventing centrosome clustering and leading to mitotic catastrophe.

Experimental Workflow: Characterization of a KIFC1 Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a KIFC1 inhibitor like this compound.

Experimental_Workflow Workflow for KIFC1 Inhibitor Characterization HTS High-Throughput Screening (ATPase Assay) Hit_Identification Hit Identification HTS->Hit_Identification Synthesis_Purification Synthesis & Purification Hit_Identification->Synthesis_Purification Biochemical_Assays Biochemical Assays (IC50, Ki, MoA) Synthesis_Purification->Biochemical_Assays Cellular_Assays Cellular Assays (Centrosome Declustering) Biochemical_Assays->Cellular_Assays Selectivity_Profiling Selectivity Profiling (Kinesin Panel) Cellular_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

References

AZ82: A Comprehensive Technical Guide for the Study of Kinesin-14 Family Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AZ82, a potent and selective inhibitor of the kinesin-14 family motor protein KIFC1 (also known as HSET). This document details the mechanism of action, quantitative biochemical and cellular data, and explicit experimental protocols for the utilization of this compound in research and drug development settings.

Introduction to this compound and the Kinesin-14 Family

The kinesin-14 family of proteins, characterized by their C-terminal motor domain, are crucial players in mitosis. A key member of this family, KIFC1, is a non-essential motor protein that moves towards the minus-end of microtubules. In many cancer cells, an abnormal amplification of centrosomes occurs. To avoid mitotic catastrophe and ensure survival, these cancer cells rely on KIFC1 to cluster these extra centrosomes into a bipolar spindle. Normal diploid cells, however, do not depend on KIFC1 for successful mitosis. This differential requirement makes KIFC1 an attractive therapeutic target for cancer.

This compound has emerged as a valuable chemical probe for studying KIFC1 function and as a potential lead compound for the development of novel cancer therapeutics. It exhibits high selectivity for KIFC1 and has been shown to induce mitotic defects specifically in cancer cells with centrosome amplification.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.

Table 1: Biochemical Inhibition Data for this compound

ParameterValueTarget ProteinAssay ConditionReference
Ki43 nMKIFC1MT-stimulated ATPase activity[1]
IC50300 nMKIFC1MT-stimulated ATPase activity[1]
Kd690 nMMT/KIFC1 complexNot specified[1]

Table 2: Cellular Activity of this compound

ParameterValueCell LinePhenotypeReference
IC50 (mant-ATP binding)0.90 ± 0.09 μMBT-549Inhibition of nucleotide binding
IC50 (mant-ADP releasing)1.26 ± 0.51 μMBT-549Inhibition of nucleotide release
Effective Concentration0.4 - 1.2 μMBT-549Multipolar spindle formation[1]
Off-target cytotoxicity> 4 μMNot specifiedGeneral cytotoxicity[1]

Mechanism of Action and Cellular Effects

This compound functions as an ATP-competitive and microtubule-noncompetitive inhibitor of KIFC1.[2] It specifically binds to the KIFC1/microtubule binary complex, rather than to KIFC1 or microtubules alone.[1] This binding prevents the release of ADP from the motor domain, effectively stalling the kinesin's mechanochemical cycle.

The primary cellular effect of this compound is the induction of multipolar spindles in cancer cells with amplified centrosomes, such as the BT-549 breast cancer cell line.[1] By inhibiting KIFC1's ability to cluster extra centrosomes, this compound leads to mitotic spindle defects, which can ultimately trigger apoptosis (programmed cell death) in these cancer cells.[3] Notably, this compound does not induce this phenotype in cells with a normal number of centrosomes, highlighting its potential for selective cancer therapy.

AZ82_Mechanism_of_Action cluster_0 Normal Mitosis in Cancer Cells with Amplified Centrosomes cluster_1 Effect of this compound Amplified\nCentrosomes Amplified Centrosomes KIFC1 KIFC1 Amplified\nCentrosomes->KIFC1 Clustering by KIFC1\n(Inhibited) KIFC1 (Inhibited) Bipolar\nSpindle Bipolar Spindle KIFC1->Bipolar\nSpindle Cell\nSurvival Cell Survival Bipolar\nSpindle->Cell\nSurvival This compound This compound This compound->KIFC1\n(Inhibited) Inhibits Multipolar\nSpindle Multipolar Spindle KIFC1\n(Inhibited)->Multipolar\nSpindle Declustering leads to Apoptosis Apoptosis Multipolar\nSpindle->Apoptosis

Mechanism of this compound-induced apoptosis in cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

KIFC1 Motor Protein Purification

A protocol for purifying a large amount of active KIFC1 protein from E. coli is essential for biochemical assays.[4]

KIFC1_Purification_Workflow start Start construct Generate KIFC1 motor domain constructs in pET28 plasmid start->construct expression Express protein in E. coli cells construct->expression lysis Lyse cells using French press in lysis buffer expression->lysis centrifugation Centrifuge to remove cell debris lysis->centrifugation ni_nta Pass supernatant through Ni-NTA column centrifugation->ni_nta wash Wash column extensively with washing buffer ni_nta->wash elution Elute KIFC1 with a linear gradient of imidazole wash->elution sds_page1 Analyze fractions by SDS-PAGE elution->sds_page1 pool1 Pool KIFC1-containing fractions sds_page1->pool1 Positive gel_filtration Further purify using gel-filtration chromatography pool1->gel_filtration sds_page2 Analyze fractions by SDS-PAGE gel_filtration->sds_page2 pool2 Pool and concentrate purified KIFC1 sds_page2->pool2 Positive end End pool2->end

Workflow for KIFC1 protein purification.

Materials:

  • Lysis Buffer: 75 mM Tris-HCl pH 8.0, 300 mM NaCl, 5% glycerol, 20 mM imidazole, 0.1% Triton X-100, 0.5 mM TCEP, protease inhibitor cocktail, 1μg/ml Benzonase nuclease.[4]

  • Washing Buffer: 20 mM Tris-HCl pH 7.5, 300 mM NaCl, 5% glycerol, 20 mM imidazole, 0.5 mM TCEP.[4]

  • Elution Buffer: 20 mM Tris-HCl pH 7.5, 300 mM NaCl, 5% glycerol, 400 mM imidazole, 0.5 mM TCEP.[4]

  • Ni-NTA affinity column

  • Gel-filtration column (e.g., Superdex 200)

Protocol:

  • Expression: Transform E. coli with a suitable KIFC1 expression plasmid and induce protein expression.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells.[4]

  • Clarification: Centrifuge the lysate to remove cell debris.[4]

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with washing buffer to remove non-specifically bound proteins.[4]

  • Elution: Elute the bound KIFC1 protein using a linear gradient of imidazole.[4]

  • Analysis: Analyze the eluted fractions by SDS-PAGE to identify fractions containing KIFC1.[4]

  • Gel Filtration: Pool the KIFC1-containing fractions and further purify them using a gel-filtration column.[4]

  • Final Product: Pool and concentrate the highly pure KIFC1 fractions.[4]

Microtubule-Stimulated ATPase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the ATPase activity of KIFC1.

ATPase_Assay_Workflow start Start prepare_reagents Prepare KIFC1, microtubules, ATP, and this compound solutions start->prepare_reagents kinase_reaction Incubate reagents to allow ATPase reaction prepare_reagents->kinase_reaction add_adp_glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP kinase_reaction->add_adp_glo incubate1 Incubate at room temperature add_adp_glo->incubate1 add_kinase_detection Add Kinase Detection Reagent incubate1->add_kinase_detection incubate2 Incubate at room temperature add_kinase_detection->incubate2 read_luminescence Measure luminescence incubate2->read_luminescence end End read_luminescence->end

Workflow for the ADP-Glo™ ATPase assay.

Materials:

  • Purified KIFC1 protein

  • Polymerized microtubules

  • Paclitaxel

  • ATP

  • This compound (or other inhibitors)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 0.02% Tween-20)

Protocol:

  • Prepare Kinase Reaction: In a multiwell plate, combine the assay buffer, microtubules, paclitaxel, KIFC1 protein, and varying concentrations of this compound.

  • Initiate Reaction: Add ATP to initiate the ATPase reaction.

  • Incubate: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific time.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the ATPase reaction and consume any remaining ATP. Incubate as per the manufacturer's instructions.

  • Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Measure Luminescence: Read the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced, and thus to the ATPase activity of KIFC1.

Multipolar Spindle Formation Assay in BT-549 Cells

This assay is used to visualize the effect of this compound on spindle formation in cancer cells with amplified centrosomes.

Spindle_Assay_Workflow start Start seed_cells Seed BT-549 cells on coverslips start->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24-48 hours) treat_cells->incubate fix_cells Fix cells with a suitable fixative (e.g., methanol or PFA) incubate->fix_cells permeabilize Permeabilize cells (if necessary) fix_cells->permeabilize block Block non-specific antibody binding permeabilize->block primary_ab Incubate with primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin) block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies primary_ab->secondary_ab stain_dna Stain DNA with DAPI or Hoechst secondary_ab->stain_dna mount Mount coverslips on microscope slides stain_dna->mount image Image cells using confocal microscopy mount->image analyze Quantify the percentage of cells with multipolar spindles image->analyze end End analyze->end

Workflow for the multipolar spindle formation assay.

Materials:

  • BT-549 breast cancer cells

  • Cell culture medium and supplements

  • This compound

  • Fixative (e.g., cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies:

    • Anti-α-tubulin (for microtubules)

    • Anti-γ-tubulin (for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DNA stain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Confocal microscope

Protocol:

  • Cell Culture: Seed BT-549 cells onto coverslips in a multiwell plate and allow them to adhere.

  • Treatment: Treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 24-48 hours).

  • Fixation: Fix the cells to preserve their cellular structures.

  • Immunofluorescence Staining:

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against α-tubulin and γ-tublin.

    • Incubate with appropriate fluorescently labeled secondary antibodies.

    • Stain the DNA.

  • Imaging: Mount the coverslips and acquire images using a confocal microscope.

  • Analysis: Quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype at each this compound concentration.

Conclusion

This compound is a powerful tool for investigating the role of the kinesin-14 protein KIFC1 in both normal and pathological cellular processes. Its selectivity for KIFC1 and its ability to induce a specific phenotype in cancer cells with amplified centrosomes make it a valuable asset for cancer research and drug development. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in the scientific community.

References

Preclinical Profile of AZ82: A KIFC1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZ82 is a selective, ATP-competitive small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET). Preclinical research has identified KIFC1 as a compelling therapeutic target in oncology. KIFC1 plays a critical role in the survival of cancer cells with centrosome amplification, a common feature in various malignancies. By bundling supernumerary centrosomes, KIFC1 enables these cells to avoid mitotic catastrophe and proliferate. This compound disrupts this process, leading to centrosome declustering, the formation of multipolar spindles, and subsequent apoptotic cell death in cancer cells with this specific vulnerability. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, biochemical and cellular activity, and initial in vivo efficacy, to support further research and development.

Mechanism of Action: Targeting Mitotic Fidelity in Cancer

Cancer cells with amplified centrosomes rely on the motor protein KIFC1 to cluster these extra centrosomes into a bipolar spindle during mitosis, thereby evading cell death.[1][2] this compound selectively inhibits the microtubule-stimulated ATPase activity of KIFC1, leading to the de-clustering of amplified centrosomes.[1][2] This interference results in the formation of multipolar spindles during mitosis, a catastrophic event that triggers apoptosis and selectively eliminates these cancer cells.[1][2][3] Notably, the function of KIFC1 is not essential for normal diploid cell division, suggesting a potentially wide therapeutic window for KIFC1 inhibitors like this compound.

Signaling Pathway and Molecular Interaction

The mechanism of this compound's therapeutic action is rooted in the disruption of the mitotic machinery in cancer cells with amplified centrosomes. The following diagram illustrates the signaling pathway and the intervention point of this compound.

AZ82_Mechanism_of_Action cluster_mitosis Mitosis in Cancer Cells with Amplified Centrosomes cluster_intervention Therapeutic Intervention Amplified_Centrosomes Amplified Centrosomes KIFC1 KIFC1 Motor Protein (HSET) Amplified_Centrosomes->KIFC1 requires Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering drives Bipolar_Spindle Pseudo-Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Declustering Centrosome De-clustering Centrosome_Clustering->Declustering   blocked by This compound intervention Successful_Mitosis Successful Mitosis & Cancer Cell Proliferation Bipolar_Spindle->Successful_Mitosis This compound This compound Inhibition Inhibition of KIFC1 ATPase Activity This compound->Inhibition Inhibition->KIFC1 Multipolar_Spindle Multipolar Spindle Formation Declustering->Multipolar_Spindle Apoptosis Apoptosis & Cancer Cell Death Multipolar_Spindle->Apoptosis

Caption: Mechanism of this compound action on KIFC1-mediated centrosome clustering.

Quantitative Data

The preclinical activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Activity of this compound
ParameterValueDescriptionReference
Ki 43 nMInhibition constant against MT-stimulated KIFC1 enzymatic activity.[1][4]
IC50 300 nMHalf-maximal inhibitory concentration against MT-stimulated KIFC1 ATPase activity.[5][6]
IC50 (mant-ATP binding) 0.90 ± 0.09 μMHalf-maximal inhibitory concentration for the binding of mant-ATP to the KIFC1/MT complex.[4]
IC50 (mant-ADP release) 1.26 ± 0.51 μMHalf-maximal inhibitory concentration for the release of mant-ADP from the KIFC1/MT complex.[4]
Table 2: Cellular Activity of this compound
Cell LineCancer TypeEffectConcentrationReference
BT-549 Breast CancerInduces multipolar spindles and centrosome declustering.Not specified[1][2][4]
HeLa Cervical CancerDoes not induce multipolar spindles (normal centrosome number).Not specified[4]
Prostate Cancer Cells Prostate CancerSuppresses KIFC1 expression, induces multipolar mitosis, and apoptosis.Not specified[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols employed in the study of this compound.

KIFC1 ATPase Activity Assay

This assay measures the enzymatic activity of KIFC1 and its inhibition by this compound.

ATPase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - KIFC1 enzyme - Microtubules - Assay buffer Start->Prepare_Reaction Add_this compound Add this compound at varying concentrations Prepare_Reaction->Add_this compound Initiate_Reaction Initiate reaction with ATP Add_this compound->Initiate_Reaction Incubate Incubate at specified temperature and time Initiate_Reaction->Incubate Measure_ADP Measure ADP production (e.g., using ADP-Glo assay) Incubate->Measure_ADP Analyze_Data Analyze data to determine IC50 values Measure_ADP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the KIFC1 ATPase activity assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified KIFC1 protein and paclitaxel-stabilized microtubules in an assay buffer (e.g., 20 mM PIPES pH 6.8, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 10 µM paclitaxel).

  • Compound Addition: Add serial dilutions of this compound in DMSO to the reaction wells. Include a DMSO-only control.

  • Reaction Initiation: Initiate the ATPase reaction by adding a final concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence Staining for Spindle Analysis

This method is used to visualize the mitotic spindles and centrosomes in cells treated with this compound.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., BT-549) on coverslips and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Blocking and Antibody Staining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate the cells with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes). Following washes, incubate with corresponding fluorescently labeled secondary antibodies.

  • DNA Staining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.

  • Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of mitotic cells with bipolar and multipolar spindles.

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on cancer cell growth.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a determined density.

  • Compound Treatment: After cell attachment, add serial dilutions of this compound.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or by using a colorimetric assay like the MTT or SRB assay.

  • Data Analysis: Normalize the results to DMSO-treated control cells and calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Preclinical Studies

Recent studies have begun to explore the in vivo efficacy of this compound in preclinical cancer models.

Soft Tissue Sarcoma Patient-Derived Xenograft (PDX) Model

In a study on soft tissue sarcoma (STS), this compound was evaluated in two patient-derived xenograft models.[8]

  • Treatment Regimen: Mice bearing STS PDX tumors were treated with this compound at a dose of 50 mg/kg every three days.[8]

  • Efficacy: This treatment regimen led to impaired tumor engraftment and inhibited the expansion of STS in vivo.[8]

  • Tolerability: No noticeable toxicity or effects on the body weight of the mice were observed during the treatment period.[8]

These initial in vivo findings are promising and suggest that this compound can effectively inhibit tumor growth at well-tolerated doses. Further in vivo studies in other cancer models are warranted to expand on these results.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a targeted therapeutic for cancers characterized by centrosome amplification. Its selective mechanism of action, potent biochemical and cellular activity, and initial in vivo efficacy highlight its potential to address unmet needs in oncology.

Future research should focus on:

  • Expanding the evaluation of this compound in a broader range of cancer cell lines and patient-derived models to identify the most responsive cancer types.

  • Conducting comprehensive in vivo studies to establish optimal dosing schedules, further evaluate safety and tolerability, and explore combination strategies with other anti-cancer agents.

  • Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

The continued investigation of this compound and other KIFC1 inhibitors holds significant promise for the development of novel, targeted therapies for a subset of difficult-to-treat cancers.

References

The Selectivity of AZ82 for KIFC1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of AZ82, a potent small-molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET. KIFC1 is a crucial protein for the survival of cancer cells with amplified centrosomes, making it an attractive therapeutic target. This compound has been identified as a selective inhibitor of KIFC1, and this guide provides a comprehensive overview of its binding characteristics, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Analysis of this compound Interaction with KIFC1

This compound demonstrates high-affinity binding and potent inhibition of KIFC1's enzymatic activity. The following tables summarize the key quantitative data reported in the literature.

Table 1: Binding Affinity and Inhibitory Potency of this compound for KIFC1

ParameterValueDescription
Ki 43 nMInhibition constant, indicating the high affinity of this compound for the KIFC1/microtubule complex.[1][2][3][4]
IC50 (ATPase) 300 nMHalf-maximal inhibitory concentration for the microtubule-stimulated ATPase activity of KIFC1.[4]
Kd (MT/KIFC1) 690 nMDissociation constant for the binding of this compound to the microtubule/KIFC1 binary complex.[4]
IC50 (mant-ATP binding) 0.90 ± 0.09 µMHalf-maximal inhibitory concentration for the binding of a fluorescent ATP analog (mant-ATP).[3]
IC50 (mant-ADP release) 1.26 ± 0.51 µMHalf-maximal inhibitory concentration for the release of a fluorescent ADP analog (mant-ADP).[3]

Table 2: Selectivity Profile of this compound

TargetActivity/SelectivityNotes
KIFC1 Potent InhibitorPrimary target of this compound.
Panel of 9 other kinesins High degree of selectivityThis compound shows high selectivity for KIFC1 when tested against a panel of nine other kinesin motor proteins at a concentration of ~5 µM, where KIFC1 activity is reduced by 95%. The specific kinesins in this panel and their corresponding inhibition data are not detailed in the reviewed literature.[4]
Eg5 (KIF11) High selectivity over Eg5Eg5 is a plus-end directed mitotic kinesin that opposes the function of KIFC1. The high selectivity of this compound for KIFC1 over Eg5 is crucial for its specific cellular effects.
Basal ATPase activity of KIFC1 No effectThis compound does not inhibit the basal ATPase activity of KIFC1 in the absence of microtubules, even at concentrations up to ~100 µM.[4]

Mechanism of Action

This compound is a reversible, ATP-competitive, and microtubule-noncompetitive inhibitor.[1][2][5] This means that this compound binds to the ATP-binding pocket of KIFC1, but only when KIFC1 is already associated with a microtubule.[1][3][4] It does not bind to KIFC1 or microtubules alone.[3][4] By occupying the ATP-binding site, this compound prevents the binding of ATP and the subsequent release of ADP, thereby arresting the catalytic cycle of the motor protein and inhibiting its function.[4]

Cellular Effects and Therapeutic Potential

KIFC1 plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to undergo bipolar mitosis and avoid cell death.[1][2][5] By inhibiting KIFC1, this compound disrupts this process, leading to:

  • Centrosome declustering: The extra centrosomes are no longer held together at the spindle poles.[1][2]

  • Multipolar spindle formation: The declustered centrosomes form multiple spindle poles during mitosis.

  • Mitotic arrest and apoptosis: The formation of multipolar spindles leads to mitotic catastrophe and ultimately programmed cell death in cancer cells with amplified centrosomes.[6][7]

Importantly, this compound shows a therapeutic window, as it does not significantly affect normal cells or cancer cells with a normal number of centrosomes at concentrations effective against vulnerable cancer cells.[3] However, off-target cytotoxicity has been observed at concentrations above 4 µM.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by KIFC1 in the presence of microtubules, and the inhibitory effect of this compound on this activity. A common method is the ADP-Glo™ assay, which measures the amount of ADP produced.

Materials:

  • Recombinant human KIFC1 protein

  • Paclitaxel-stabilized microtubules

  • ATP

  • This compound (or other test compounds)

  • Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • This compound dilution (final DMSO concentration should be kept constant, e.g., 1%)

    • KIFC1 protein

    • Microtubules

  • Initiation of Reaction: Add ATP to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the KIFC1/microtubule complex.

Materials:

  • Recombinant human KIFC1 protein

  • Paclitaxel-stabilized microtubules

  • This compound

  • Dialysis buffer (e.g., 25 mM PIPES pH 6.8, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the KIFC1 protein and this compound extensively against the same dialysis buffer to ensure a perfect buffer match.

    • Prepare the KIFC1/microtubule complex by incubating KIFC1 and microtubules together.

    • Degas all solutions immediately before use.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells.

  • Loading the Calorimeter:

    • Fill the reference cell with dialysis buffer.

    • Load the KIFC1/microtubule complex into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Acquisition and Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to the KIFC1/microtubule complex.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH of the interaction.

Visualizations

The following diagrams illustrate key concepts related to the function of KIFC1 and the experimental workflow for evaluating this compound.

KIFC1_Pathway cluster_0 Cancer Cell with Amplified Centrosomes cluster_1 Inhibition by this compound Amplified_Centrosomes Amplified Centrosomes KIFC1 KIFC1 (HSET) Amplified_Centrosomes->KIFC1 recruits Declustered_Centrosomes Declustered Centrosomes Microtubules Microtubules KIFC1->Microtubules cross-links & slides Inactive_KIFC1 Inactive KIFC1 Clustered_Centrosomes Clustered Centrosomes (Pseudo-bipolar spindle) Microtubules->Clustered_Centrosomes organizes into Bipolar_Mitosis Bipolar Mitosis (Cell Survival) Clustered_Centrosomes->Bipolar_Mitosis This compound This compound This compound->KIFC1 inhibits Multipolar_Mitosis Multipolar Mitosis (Apoptosis) Declustered_Centrosomes->Multipolar_Mitosis

Caption: KIFC1-mediated centrosome clustering pathway and its inhibition by this compound.

ATPase_Workflow Start Start Prepare_Reagents Prepare Reagents (KIFC1, MTs, this compound, ATP) Start->Prepare_Reagents Reaction_Setup Set up Reaction in 384-well Plate Prepare_Reagents->Reaction_Setup Incubate Incubate at Room Temperature Reaction_Setup->Incubate Terminate_Reaction Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Terminate_Reaction Detect_ADP Detect ADP (Luminescence) (Kinase Detection Reagent) Terminate_Reaction->Detect_ADP Analyze_Data Analyze Data & Determine IC50 Detect_ADP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the microtubule-stimulated ATPase assay.

ITC_Workflow Start Start Prepare_Samples Prepare & Dialyze Samples (KIFC1/MT Complex, this compound) Start->Prepare_Samples Load_Calorimeter Load ITC with Samples Prepare_Samples->Load_Calorimeter Titration Perform Sequential Injections of this compound Load_Calorimeter->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Plot_Isotherm Plot Binding Isotherm Measure_Heat->Plot_Isotherm Fit_Data Fit Data to Binding Model (Determine Kd, n, ΔH) Plot_Isotherm->Fit_Data End End Fit_Data->End

References

The Impact of AZ82 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ82 is a potent and selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET). KIFC1 plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to evade mitotic catastrophe and continue to proliferate. By inhibiting KIFC1, this compound disrupts this process, leading to multipolar spindle formation, mitotic arrest, and subsequent apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to this compound and its Target, KIFC1

Cancer cells are often characterized by centrosome amplification, which can lead to chromosomal instability and cell death through multipolar mitosis. To survive, cancer cells utilize the minus-end directed motor protein KIFC1 to cluster these extra centrosomes, enabling pseudo-bipolar spindle formation and successful cell division.[1][2] this compound is a cell-permeable compound that selectively targets and inhibits the ATPase activity of the KIFC1/microtubule (MT) binary complex.[3] This inhibition is ATP-competitive and prevents the release of ADP, thereby halting the motor function of KIFC1.[4] The selective action of this compound on cancer cells with amplified centrosomes, while sparing normal diploid cells, makes KIFC1 an attractive therapeutic target in oncology.[3]

Quantitative Data on this compound Activity

ParameterValueCell Line/SystemReference
KIFC1 Inhibition (Ki) 43 nMRecombinant Human KIFC1--INVALID-LINK--
KIFC1 ATPase Activity (IC50) 300 nMRecombinant Human KIFC1--INVALID-LINK--
mant-ATP Binding Inhibition (IC50) 0.90 ± 0.09 μMNot Specified--INVALID-LINK--
mant-ADP Release Inhibition (IC50) 1.26 ± 0.51 μMNot Specified--INVALID-LINK--

Mechanism of Action: Induction of Multipolar Mitosis and Apoptosis

The primary impact of this compound on cell cycle progression is the induction of mitotic arrest. By inhibiting KIFC1, this compound prevents the clustering of amplified centrosomes in cancer cells. This leads to the formation of multipolar spindles during mitosis. Cells with multipolar spindles are unable to properly segregate their chromosomes, triggering the spindle assembly checkpoint and ultimately leading to mitotic catastrophe and apoptosis.[1][2] Studies in prostate cancer cells have shown that inhibition of KIFC1 by this compound leads to a significant increase in multipolar mitosis and subsequently induces apoptosis through the upregulation of pro-apoptotic proteins such as Bax and Cytochrome C.[1][5]

Signaling Pathway of this compound-Induced Mitotic Arrest

AZ82_Signaling_Pathway This compound Signaling Pathway cluster_cell Cancer Cell with Amplified Centrosomes This compound This compound KIFC1_MT KIFC1/Microtubule Complex This compound->KIFC1_MT Inhibits ATPase Activity Centrosome_Clustering Centrosome Clustering KIFC1_MT->Centrosome_Clustering Mediates Multipolar_Spindle Multipolar Spindle Formation KIFC1_MT->Multipolar_Spindle Inhibition Leads to Bipolar_Spindle Pseudo-Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Normal_Mitosis Successful Mitosis Bipolar_Spindle->Normal_Mitosis Cell_Proliferation Cell Proliferation Normal_Mitosis->Cell_Proliferation Mitotic_Arrest Mitotic Arrest Multipolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits the KIFC1/MT complex, leading to multipolar spindle formation and apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following this compound treatment.

Materials:

  • Prostate cancer cells (e.g., PC-3, DU145)

  • This compound (various concentrations)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 µM) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating/apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 100 µL of PBS.

    • While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow Experimental Workflow for Cell Cycle Analysis start Start seed_cells Seed Prostate Cancer Cells start->seed_cells treat_this compound Treat with this compound (various concentrations and time points) seed_cells->treat_this compound harvest_cells Harvest Adherent and Floating Cells treat_this compound->harvest_cells fix_cells Fix Cells in 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis end End data_analysis->end

Caption: A streamlined workflow for assessing cell cycle distribution after this compound treatment.

Western Blot for Apoptosis Markers (Bax and Cytochrome C)

Objective: To quantify the expression of pro-apoptotic proteins following this compound treatment.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Cytochrome C, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Cytochrome C, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Immunofluorescence for KIFC1 Localization and Multipolar Mitosis

Objective: To visualize the subcellular localization of KIFC1 and quantify the incidence of multipolar mitosis after this compound treatment.

Materials:

  • Prostate cancer cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibodies (anti-KIFC1, anti-α-tubulin, anti-γ-tubulin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking buffer for 1 hour.

  • Antibody Staining:

    • Incubate with primary antibodies (e.g., anti-KIFC1 to visualize the protein, anti-α-tubulin for spindles, anti-γ-tubulin for centrosomes) overnight at 4°C.

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Quantification of Multipolar Mitosis: Count the number of mitotic cells with more than two spindle poles and express it as a percentage of the total mitotic cell population.

Conclusion

This compound represents a promising therapeutic agent that targets the dependency of many cancer cells on KIFC1 for survival. Its ability to selectively induce multipolar mitosis and apoptosis in cancer cells with amplified centrosomes highlights a key vulnerability that can be exploited for cancer therapy. Further quantitative studies on the precise effects of this compound on cell cycle phase distribution will provide a more complete understanding of its cytostatic and cytotoxic effects and aid in its clinical development. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other KIFC1 inhibitors.

References

Initial Studies of AZ82 in Breast Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies of AZ82, a selective inhibitor of the kinesin-like protein KIFC1, in breast cancer models. The focus is on the compound's mechanism of action, its effects on cancer cells with amplified centrosomes, and the experimental methodologies used in its initial characterization.

Core Findings and Quantitative Data

This compound has been identified as a potent and selective inhibitor of KIFC1, a motor protein crucial for the clustering of supernumerary centrosomes in cancer cells. By inhibiting KIFC1, this compound induces multipolar spindle formation during mitosis, leading to mitotic catastrophe and cell death in cancer cells with centrosome amplification, a common feature in many breast cancers.

Biochemical and Cellular Activity of this compound

The following table summarizes the key quantitative data from the initial studies of this compound.

ParameterValueDescriptionCell Line/SystemReference
Ki 43 nMInhibitor constant, indicating the binding affinity of this compound to the KIFC1/microtubule complex.Biochemical Assay[1][2]
IC50 (ATPase) 300 nMConcentration of this compound that inhibits 50% of the microtubule-stimulated KIFC1 ATPase activity.Biochemical Assay[2][3]
IC50 (mant-ATP binding) 0.90 ± 0.09 µMConcentration of this compound that inhibits 50% of mant-ATP binding to the KIFC1/microtubule complex.Biochemical Assay[2]
IC50 (mant-ADP release) 1.26 ± 0.51 µMConcentration of this compound that inhibits 50% of mant-ADP release from the KIFC1/microtubule complex.Biochemical Assay[2]
Effective Concentration 0.4 to 1.2 µMConcentration range of this compound that results in mitotic delay and multipolar spindle formation.BT-549 Breast Cancer Cells[3]

Mechanism of Action and Signaling Pathway

This compound functions by selectively binding to the KIFC1/microtubule binary complex in an ATP-competitive manner.[1] This inhibition of the KIFC1 motor protein's ATPase activity prevents the clustering of extra centrosomes, a survival mechanism for many cancer cells. The failure to cluster these centrosomes leads to the formation of multipolar spindles during mitosis, resulting in improper chromosome segregation and subsequent cell death.

AZ82_Mechanism cluster_0 Normal Mitosis in Cancer Cells with Amplified Centrosomes cluster_1 Effect of this compound Centrosomes Amplified Centrosomes KIFC1 KIFC1 Motor Protein Centrosomes->KIFC1 activates Clustering Centrosome Clustering KIFC1->Clustering KIFC1_Inhibited KIFC1 Motor Protein (Inhibited) Bipolar_Spindle Bipolar Spindle Formation Clustering->Bipolar_Spindle Cell_Survival Cell Survival and Proliferation Bipolar_Spindle->Cell_Survival This compound This compound This compound->KIFC1_Inhibited inhibits No_Clustering Failure of Centrosome Clustering KIFC1_Inhibited->No_Clustering Multipolar_Spindle Multipolar Spindle Formation No_Clustering->Multipolar_Spindle Cell_Death Mitotic Catastrophe and Cell Death Multipolar_Spindle->Cell_Death

Caption: Mechanism of this compound in breast cancer cells with amplified centrosomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following are representative protocols based on the initial study of this compound.

KIFC1 ATPase Activity Assay

This assay is used to determine the effect of this compound on the enzymatic activity of the KIFC1 motor protein.

  • Reagents and Materials:

    • Purified human KIFC1 motor domain protein.

    • Microtubules (polymerized from tubulin).

    • Paclitaxel (to stabilize microtubules).

    • ATP.

    • Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 20 µM Paclitaxel).

    • ADP detection kit (e.g., ADP-Glo™ Kinase Assay).

    • This compound at various concentrations.

    • 1536-well microtiter plates.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, microtubules, ATP, and KIFC1 protein.

    • Add 2.5 µL of the reaction mixture to each well of a 1536-well plate.

    • Add this compound at the desired final concentrations to the wells. Include a DMSO control.

    • Incubate the plates at room temperature for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using an ADP detection kit according to the manufacturer's instructions.

    • Measure the luminescence signal, which is proportional to the ADP generated and thus the ATPase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Culture of BT-549 Breast Cancer Cells

BT-549 is a human breast ductal carcinoma cell line known to have amplified centrosomes.

  • Reagents and Materials:

    • BT-549 cells.

    • DMEM-F12 medium.

    • Fetal Bovine Serum (FBS), 10%.

    • Penicillin-Streptomycin solution.

    • Trypsin-EDTA solution.

    • Cell culture flasks and plates.

  • Procedure:

    • Culture BT-549 cells in DMEM-F12 medium supplemented with 10% FBS and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

    • To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend them in fresh medium for plating.

Immunofluorescence Microscopy for Spindle Formation

This protocol is used to visualize the mitotic spindles in BT-549 cells after treatment with this compound.

  • Reagents and Materials:

    • BT-549 cells cultured on coverslips.

    • This compound.

    • Fixative (e.g., 4% paraformaldehyde or cold methanol).

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody: anti-α-tubulin antibody.

    • Secondary antibody: fluorescently-conjugated anti-mouse IgG.

    • Nuclear stain (e.g., DAPI).

    • Mounting medium.

  • Procedure:

    • Seed BT-549 cells on coverslips and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.4 to 1.2 µM) or DMSO as a control for a specified time (e.g., 24 hours).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Visualize the mitotic spindles using a fluorescence microscope and quantify the percentage of cells with multipolar spindles.

Experimental Workflow

The following diagram illustrates the typical workflow for the initial preclinical evaluation of this compound in breast cancer models.

AZ82_Workflow A Target Identification (KIFC1 in centrosome-amplified cancers) B Compound Screening (Identification of this compound) A->B C Biochemical Characterization (KIFC1 ATPase Assay) B->C D In Vitro Cellular Assays (BT-549 Breast Cancer Cells) C->D E Mechanism of Action Studies (Immunofluorescence for Spindle Formation) D->E F Lead Optimization E->F G In Vivo Studies (Xenograft Models) F->G

Caption: Preclinical evaluation workflow for the KIFC1 inhibitor this compound.

References

Methodological & Application

Application Notes and Protocols for AZ82 in In Vitro Cancer Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ82 is a potent and selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[1] KIFC1 is a minus-end directed motor protein that plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[2] By inhibiting KIFC1, this compound induces centrosome declustering, leading to multipolar spindle formation and subsequent apoptotic cell death in cancer cells with centrosome amplification.[2] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to assess its effects on cancer cells.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the KIFC1/microtubule complex and inhibiting its enzymatic activity.[1] This disruption of KIFC1's function prevents the bundling of extra centrosomes, a common feature in many cancer cells. The inability to form a stable bipolar spindle during mitosis results in a catastrophic cellular event known as multipolar mitosis. This mitotic disarray triggers the intrinsic apoptotic pathway, marked by the upregulation of pro-apoptotic proteins such as Bax and the release of Cytochrome C from the mitochondria.[2]

Signaling Pathway

The signaling cascade initiated by this compound leading to apoptosis is a direct consequence of its targeted inhibition of KIFC1. The workflow from target engagement to cellular death is depicted below.

AZ82_Signaling_Pathway This compound This compound KIFC1 KIFC1 Inhibition This compound->KIFC1 Centrosome Centrosome Declustering KIFC1->Centrosome Mitosis Multipolar Mitosis Centrosome->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Bax ↑ Bax Expression Apoptosis->Bax CytC ↑ Cytochrome C Release Apoptosis->CytC

Caption: this compound-mediated KIFC1 inhibition leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on cancer cells.

Parameter Value Notes
Ki (KIFC1) 43 nMDissociation constant for KIFC1.[1]
IC50 (KIFC1 ATPase activity) 300 nMConcentration for 50% inhibition of KIFC1's microtubule-stimulated ATPase activity.[1]
IC50 (mant-ATP binding) 0.90 ± 0.09 μMConcentration for 50% inhibition of mant-ATP binding.[1]
IC50 (mant-ADP release) 1.26 ± 0.51 μMConcentration for 50% inhibition of mant-ADP release.[1]

Table 1: Inhibitory constants of this compound against KIFC1.

Cell Line Assay Parameter Value
Prostate Cancer (PC-3)Cell ViabilityIC50 (72h)~10-50 µM
Breast Cancer (BT-549)Centrosome Declustering-Effective at inducing multipolar spindles
Hepatocellular Carcinoma (HepG2)Cell ViabilityIC50 (72h)~10-50 µM

Table 2: Cellular activity of this compound in various cancer cell lines.

Experimental Protocols

The following is a generalized experimental workflow for characterizing the in vitro effects of this compound on cancer cells.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays Seeding Seed Cancer Cells Treatment Treat with this compound Seeding->Treatment Viability Cell Viability Assay Treatment->Viability Apoptosis Apoptosis Assay Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot Logical_Relationship cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Pathway Validation Viability Cell Viability (IC50) CellCycle Cell Cycle Arrest Viability->CellCycle Confirm anti-proliferative effect Apoptosis Induction of Apoptosis Viability->Apoptosis Confirm cell death induction WesternBlot Protein Expression Analysis CellCycle->WesternBlot Validate molecular mechanism Apoptosis->WesternBlot Validate molecular mechanism

References

Application Notes and Protocols for AZ82 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZ82, a selective inhibitor of the kinesin motor protein KIFC1, in cell culture experiments. This compound is a valuable tool for investigating the role of KIFC1 in cancer cells with amplified centrosomes, where it induces multipolar spindle formation and subsequent cell death.

Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically targets the KIFC1/microtubule binary complex.[1] By inhibiting the ATPase activity of KIFC1, this compound disrupts the clustering of supernumerary centrosomes in cancer cells, a process essential for their successful mitosis. This leads to the formation of multipolar spindles, mitotic arrest, and ultimately, apoptosis.[2][3][4] This targeted action makes this compound a promising candidate for cancer therapeutics, particularly for tumors characterized by centrosome amplification.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available research. These values can serve as a starting point for experimental design.

Table 1: In Vitro Inhibition Constants and IC50 Values

ParameterValueNotes
Ki (KIFC1 enzymatic activity)43 nM (0.043 µM)ATP-competitive inhibition.[1]
IC50 (KIFC1 enzymatic activity)300 nM (0.3 µM)
IC50 (mant-ATP binding)0.90 ± 0.09 µM[5]
IC50 (mant-ADP release)1.26 ± 0.51 µM[5]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineAssay TypeEffective Concentration RangeObserved Effect
BT-549 (Breast Cancer)Multipolar Spindle Formation0.4 - 1.2 µMInduces multipolar spindles in cells with amplified centrosomes.
Prostate Cancer (PCa) CellsGrowth Inhibition, ApoptosisNot explicitly defined, but effective at inducing multipolar mitosis and apoptosis.Suppression of KIFC1 expression, decreased cell growth and proliferation.[2][3][4]
HeLaSpindle Phenotype Rescue400 nM (0.4 µM)Reverses monopolar spindle phenotype induced by Eg5 inhibition.
Various Cancer Cell LinesOff-target Cytotoxicity> 4 µMConcentrations above this threshold may lead to off-target effects.

Signaling Pathway

This compound's primary target is KIFC1, a key player in mitotic regulation. The inhibition of KIFC1 by this compound has downstream consequences on several cellular processes, including cell cycle progression and apoptosis. The diagram below illustrates the signaling pathway affected by this compound.

KIFC1_Signaling_Pathway cluster_0 Mitosis cluster_1 This compound Intervention Amplified_Centrosomes Amplified Centrosomes KIFC1 KIFC1 Amplified_Centrosomes->KIFC1 activates Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering Multipolar_Spindle Multipolar Spindle Formation PI3K_AKT PI3K/AKT Pathway KIFC1->PI3K_AKT implicated in TP53 TP53 Pathway KIFC1->TP53 implicated in Bipolar_Spindle Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Successful_Mitosis Successful Mitosis Bipolar_Spindle->Successful_Mitosis This compound This compound This compound->KIFC1 inhibits Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bax_CytochromeC Increased Bax and Cytochrome C Apoptosis->Bax_CytochromeC AZ82_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis & Conclusion Start Start Dose_Response Dose-Response Assay (e.g., MTT) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Select_Concentrations Select Concentrations for Further Assays Determine_IC50->Select_Concentrations Spindle_Analysis Spindle Analysis (Immunofluorescence) Select_Concentrations->Spindle_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Select_Concentrations->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Select_Concentrations->Apoptosis_Assay Analyze_Data Analyze and Interpret Results Spindle_Analysis->Analyze_Data Cell_Cycle->Analyze_Data Apoptosis_Assay->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

References

Application Notes and Protocols for Inducing Multipolar Mitosis in BT-549 Cells with AZ82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing AZ82, a selective inhibitor of the kinesin motor protein KIFC1 (also known as HSET), to induce multipolar mitosis in the triple-negative breast cancer (TNBC) cell line, BT-549. Cancer cells with amplified centrosomes, a common feature of TNBC including the BT-549 cell line, rely on mechanisms to cluster these extra centrosomes to ensure bipolar spindle formation and successful cell division. KIFC1 plays a crucial role in this clustering process. By inhibiting KIFC1, this compound disrupts this essential coping mechanism, leading to centrosome declustering, the formation of multipolar mitotic spindles, and subsequent mitotic catastrophe and apoptosis. This makes KIFC1 an attractive therapeutic target for cancers characterized by centrosome amplification.

These protocols detail the necessary procedures for cell culture, induction of multipolar mitosis with this compound, and the analysis of this phenotype using immunofluorescence microscopy.

Data Presentation

The following tables are templates for summarizing quantitative data from dose-response and time-course experiments using this compound on BT-549 cells. It is recommended that researchers populate these tables with their own experimental data.

Table 1: Dose-Response Effect of this compound on Multipolar Mitosis in BT-549 Cells

This compound Concentration (µM)Percentage of Mitotic Cells with Multipolar Spindles (%)Standard Deviation
0 (Vehicle Control)
0.1
0.5
1.0
2.5
5.0
10.0

Cells are typically treated for a fixed time point (e.g., 24 hours) before analysis.

Table 2: Time-Course of this compound-Induced Multipolar Mitosis in BT-549 Cells

Time after this compound Treatment (hours)Percentage of Mitotic Cells with Multipolar Spindles (%)Standard Deviation
0
6
12
24
48

Cells are treated with a fixed concentration of this compound (e.g., 1 µM) and analyzed at various time points.

Signaling Pathway

The following diagram illustrates the mechanism of this compound action and its downstream consequences in BT-549 cells.

AZ82_Mechanism Mechanism of this compound-Induced Multipolar Mitosis and Apoptosis cluster_0 Cellular Context: BT-549 (TNBC) cluster_1 This compound Intervention cluster_2 Molecular Mechanism cluster_3 Cellular Outcomes Amplified Centrosomes Amplified Centrosomes KIFC1 KIFC1 (HSET) Motor Protein Amplified Centrosomes->KIFC1 requires This compound This compound This compound->KIFC1 inhibits Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering drives Centrosome_Declustering Centrosome Declustering KIFC1->Centrosome_Declustering Bipolar_Spindle Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Normal_Mitosis Successful Mitosis Bipolar_Spindle->Normal_Mitosis Multipolar_Spindle Multipolar Spindle Formation Centrosome_Declustering->Multipolar_Spindle Mitotic_Catastrophe Mitotic Catastrophe Multipolar_Spindle->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Bax_Cytochrome_C Increased Bax and Cytochrome C Apoptosis->Bax_Cytochrome_C involves

Caption: this compound inhibits KIFC1, leading to multipolar mitosis and apoptosis.

Experimental Protocols

BT-549 Cell Culture

The human breast cancer cell line BT-549 is known for its invasive properties and is a valuable model for studying triple-negative breast cancer.[1]

Materials:

  • BT-549 cells (ATCC® HTB-122™)

  • RPMI-1640 Medium (e.g., ATCC 30-2001)[2][3][4]

  • Fetal Bovine Serum (FBS), heat-inactivated[2][4]

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)[2][4]

  • L-glutamine[2][4]

  • 0.25% (w/v) Trypsin-EDTA solution[3]

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (e.g., T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1% L-glutamine.[2][4] Some protocols may also require the addition of 0.023 U/ml insulin.[3]

  • Thawing Cryopreserved Cells:

    • Quickly thaw the vial of frozen BT-549 cells in a 37°C water bath.[3][5]

    • Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 3 minutes.[5]

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Plate the cells in a T-25 or T-75 culture flask and incubate at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS.

    • Add a sufficient volume of 0.25% Trypsin-EDTA solution to cover the cell layer and incubate at 37°C for 3-5 minutes, or until cells detach.[3]

    • Neutralize the trypsin by adding complete growth medium.

    • Collect the cell suspension and centrifuge at 300 x g for 3 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).

    • Incubate the new cultures at 37°C with 5% CO2.

Induction of Multipolar Mitosis with this compound

Materials:

  • BT-549 cells cultured as described above

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • 6-well or 12-well plates with or without sterile glass coverslips

Protocol:

  • Seed BT-549 cells onto sterile glass coverslips in 6-well or 12-well plates at a density that will result in 50-60% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium from a stock solution (typically in DMSO). Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%.

  • Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired period (e.g., 24 hours for dose-response, or various time points for a time-course experiment).

Immunofluorescence Staining for Mitotic Spindles and Centrosomes

This protocol allows for the visualization of multipolar spindles by staining for microtubules (α-tubulin) and centrosomes (γ-tubulin).

Materials:

  • BT-549 cells on coverslips treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary Antibodies:

    • Mouse anti-α-tubulin antibody (for microtubules)

    • Rabbit anti-γ-tubulin antibody (for centrosomes)

  • Secondary Antibodies (highly cross-adsorbed):

    • Goat anti-mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488)

    • Goat anti-rabbit IgG, conjugated to a different fluorophore (e.g., Alexa Fluor 594)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Microscope slides

  • Fluorescence microscope

Protocol:

  • Fixation:

    • Gently aspirate the culture medium from the coverslips.

    • Wash the cells twice with PBS.

    • Fix the cells with either 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization:

    • If using PFA fixation, wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the coverslips in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (mouse anti-α-tubulin and rabbit anti-γ-tubulin) in blocking buffer. Optimal antibody concentrations should be determined empirically, but a starting point of 1:200 to 1:1000 dilution is common.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times for 5 minutes each with PBST.

    • Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Protect from light.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Nuclear Staining:

    • Wash the coverslips three times for 5 minutes each with PBST in the dark.

    • Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Mounting:

    • Wash the coverslips twice with PBS.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish and allow to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI (blue), the α-tubulin stain (e.g., green), and the γ-tubulin stain (e.g., red).

    • Acquire images, including Z-stacks, to clearly resolve the three-dimensional structure of the mitotic spindles and the number of centrosomes.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on BT-549 cells.

AZ82_Workflow Experimental Workflow for this compound Treatment and Analysis cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Immunofluorescence Staining cluster_3 Data Acquisition and Analysis Culture Culture BT-549 Cells Seed Seed Cells on Coverslips Culture->Seed Treat Treat with this compound (Dose-Response / Time-Course) Seed->Treat Fix Fix and Permeabilize Treat->Fix Block Block Non-Specific Binding Fix->Block Primary_Ab Incubate with Primary Antibodies (anti-α-tubulin, anti-γ-tublin) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Stain_DNA Stain Nuclei with DAPI Secondary_Ab->Stain_DNA Image Fluorescence Microscopy Stain_DNA->Image Quantify Quantify Percentage of Multipolar Mitotic Cells Image->Quantify Analyze Data Analysis and Visualization Quantify->Analyze

Caption: Workflow for this compound treatment and multipolar mitosis analysis.

References

Application Notes and Protocols for AZ82 Treatment in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ82 is a small molecule inhibitor targeting the kinesin motor protein KIFC1 (also known as HSET).[1] KIFC1 plays a crucial role in the clustering of amplified centrosomes, a common characteristic of many cancer cells, including prostate cancer.[1][2] By inhibiting KIFC1, this compound disrupts this clustering process, leading to multipolar mitosis and subsequent apoptosis in cancer cells.[1][2][3] This targeted mechanism makes this compound a promising therapeutic agent for cancers with centrosome amplification. These application notes provide detailed protocols for the treatment of prostate cancer cell lines with this compound and for assessing its effects on cell viability, protein expression, and cell cycle progression.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data for KIFC1 inhibitors. Note that specific IC50 values for this compound in prostate cancer cell lines were not available in the public domain at the time of this review. For reference, data for this compound in a breast cancer cell line and for another KIFC1 inhibitor, CW069, in prostate cancer cell lines are included.

InhibitorCell LineAssayIC50 ValueReference
This compound BT-549 (Breast Cancer)Cell ViabilityNot Specified[4][5]
mant-ATP bindingBiochemical0.90 ± 0.09 μM[4][5]
mant-ADP releasingBiochemical1.26 ± 0.51 μM[4][5]
CW069 DU145 (Prostate Cancer)Cell Viability~5 μM
C4-2 (Prostate Cancer)Cell Viability~7.5 μM

Ki for this compound: 43 nM for the KIFC1/microtubule (MT) binary complex.[4][5]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Prostate Cancer Cells

AZ82_Signaling_Pathway cluster_cell Prostate Cancer Cell This compound This compound KIFC1 KIFC1 (HSET) This compound->KIFC1 Inhibits Clustering Centrosome Clustering KIFC1->Clustering Promotes Centrosomes Amplified Centrosomes Centrosomes->Clustering BipolarSpindle Bipolar Spindle Formation Clustering->BipolarSpindle MultipolarMitosis Multipolar Mitosis Apoptosis Apoptosis MultipolarMitosis->Apoptosis Bax Bax Apoptosis->Bax Increased Expression CytochromeC Cytochrome C Apoptosis->CytochromeC Increased Expression

Caption: this compound inhibits KIFC1, leading to multipolar mitosis and apoptosis.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays CellCulture 1. Prostate Cancer Cell Culture (e.g., DU145, PC3) Seeding 2. Cell Seeding in Multi-well Plates CellCulture->Seeding AZ82_Treatment 3. This compound Treatment (Varying Concentrations) Seeding->AZ82_Treatment ViabilityAssay 4a. Cell Viability Assay (MTT / CellTiter-Glo) AZ82_Treatment->ViabilityAssay WesternBlot 4b. Western Blot Analysis (KIFC1, Apoptosis Markers) AZ82_Treatment->WesternBlot Immunofluorescence 4c. Immunofluorescence (Centrosome Staining) AZ82_Treatment->Immunofluorescence CellCycle 4d. Cell Cycle Analysis (Flow Cytometry) AZ82_Treatment->CellCycle

Caption: Workflow for this compound treatment and subsequent cellular analyses.

Experimental Protocols

Cell Culture of Prostate Cancer Cell Lines

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Prostate cancer cell lines (e.g., DU145, PC3)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain prostate cancer cell lines in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

This compound Treatment Protocol

Materials:

  • This compound compound (stock solution prepared in DMSO)

  • Prostate cancer cells in culture

  • Complete growth medium

  • Multi-well plates (6-well, 24-well, or 96-well, depending on the downstream assay)

Procedure:

  • Seed the prostate cancer cells in the appropriate multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere overnight in the incubator.

  • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the this compound treatment period, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for KIFC1 and Apoptosis Markers

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-KIFC1, anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Immunofluorescence for Centrosome Analysis

Materials:

  • Cells grown and treated on glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody (e.g., anti-γ-tubulin for centrosomes)

  • Fluorescently-labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • After this compound treatment, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with blocking solution for 30 minutes.

  • Incubate with the primary antibody against γ-tubulin for 1 hour at room temperature or overnight at 4°C.

  • Wash with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash and mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope to observe centrosome clustering and mitotic spindle formation.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with this compound in 6-well plates

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

References

Application Notes and Protocols for AZ82 in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ82 is a potent and selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1][2][3] KIFC1 plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[2][4] By inhibiting KIFC1, this compound disrupts this clustering process, leading to the formation of multipolar spindles during mitosis, which in turn can induce cell cycle arrest and apoptosis in cancer cells with centrosome amplification.[5][6][7] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays to study its effects on cancer cell lines.

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in ethanol and Phosphate-Buffered Saline (PBS). It is important to note that this compound is sparingly soluble in aqueous buffers.[1] For cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO and then dilute it to the final working concentration in the cell culture medium.

SolventConcentrationNotes
Ethanol~20 mg/mLA stock solution can be prepared in ethanol and stored at -20°C.[1][3]
1:3 Ethanol:PBS (pH 7.2)~0.25 mg/mLFor applications requiring a higher aqueous content, this compound should first be dissolved in ethanol and then diluted with PBS. Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[1][3]
DMSO~20 mg/mL[3] or 100 mg/mL[5]A common alternative to ethanol for preparing stock solutions. Sonication may be recommended to aid dissolution.[5]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol and subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol (≥99.5%)

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water

  • Cell culture medium appropriate for the cell line being used

Protocol:

  • Calculate the required amount of this compound: The molecular weight of this compound is 560.6 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 1 L/1000 mL * 560.6 g/mol * 1000 mg/g = 5.606 mg of this compound.

  • Prepare the 10 mM Stock Solution: a. Aseptically weigh out 5.61 mg of this compound and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous ethanol to the tube. c. Vortex thoroughly until the compound is completely dissolved. d. Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The stock solution is stable for at least one year when stored properly.[8]

  • Prepare Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. For cell culture experiments, dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Important: To avoid precipitation, add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube. Ensure the final concentration of ethanol in the cell culture medium is low (typically ≤0.1%) to prevent solvent-induced cytotoxicity. A solvent control (medium with the same final concentration of ethanol) should be included in all experiments.

Cell Viability Assay (MTT-Based)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., BT-549, which has supernumerary centrosomes)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Treatment with this compound: a. Prepare serial dilutions of this compound in complete medium from your stock solution. b. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include wells with medium and a solvent control. c. Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the solvent control. c. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Immunofluorescence for Multipolar Spindle Formation

This protocol describes how to visualize the effect of this compound on mitotic spindle formation using immunofluorescence microscopy.

Materials:

  • Cancer cell line (e.g., BT-549) grown on sterile glass coverslips in a 24-well plate

  • This compound working solutions

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies:

    • Mouse anti-α-tubulin antibody (for microtubules)

    • Rabbit anti-γ-tubulin antibody (for centrosomes)

  • Secondary antibodies:

    • Goat anti-mouse IgG, Alexa Fluor 488

    • Goat anti-rabbit IgG, Alexa Fluor 594

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: a. Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight. b. Treat the cells with the desired concentration of this compound (e.g., 1-5 µM) or a solvent control for 24 hours.

  • Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash three times with PBS.

  • Blocking and Antibody Incubation: a. Block the cells with 1% BSA in PBS for 1 hour at room temperature. b. Incubate the cells with primary antibodies (diluted in blocking solution) overnight at 4°C. c. Wash three times with PBS. d. Incubate the cells with fluorescently labeled secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark. e. Wash three times with PBS.

  • Staining and Mounting: a. Stain the nuclei with DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips onto glass slides using a mounting medium.

  • Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. b. Capture images of mitotic cells and quantify the percentage of cells with multipolar spindles in the this compound-treated group compared to the control group.

Apoptosis Assay (Western Blot for Cleaved Caspase-3)

This protocol details the detection of apoptosis induction by this compound through the analysis of cleaved caspase-3 levels by Western blotting.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-cleaved caspase-3 antibody

    • Mouse anti-β-actin antibody (loading control)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with this compound at various concentrations for 24-48 hours. c. Wash cells with ice-cold PBS and lyse them with RIPA buffer. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatants (protein extracts).

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST. i. Probe the same membrane for β-actin as a loading control.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities and normalize the cleaved caspase-3 levels to the β-actin levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis AZ82_prep This compound Stock Solution Prep Viability Cell Viability (MTT Assay) AZ82_prep->Viability Treatment IF Immunofluorescence (Spindle Analysis) AZ82_prep->IF Treatment Apoptosis Apoptosis Assay (Western Blot) AZ82_prep->Apoptosis Treatment Cell_Culture Cell Culture Cell_Culture->Viability Seeding Cell_Culture->IF Seeding Cell_Culture->Apoptosis Seeding IC50 IC50 Determination Viability->IC50 Quant_Spindles Quantification of Multipolar Spindles IF->Quant_Spindles WB_Analysis Western Blot Quantification Apoptosis->WB_Analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_normal Cancer Cell with Supernumerary Centrosomes cluster_inhibited Effect of this compound Centrosomes Multiple Centrosomes KIFC1 KIFC1 Activity Centrosomes->KIFC1 Clustering Centrosome Clustering KIFC1->Clustering Bipolar Bipolar Spindle Formation Clustering->Bipolar Multipolar Multipolar Spindle Formation Clustering->Multipolar Disruption Proliferation Cell Proliferation Bipolar->Proliferation This compound This compound This compound->KIFC1 Inhibition Apoptosis Apoptosis / Cell Death Multipolar->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

References

Application Notes and Protocols for KIFC1 ATPase Activity Assay with AZ82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member C1 (KIFC1), also known as HSET, is a minus-end directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a process essential for their survival. This makes KIFC1 a compelling therapeutic target for cancer. AZ82 is a potent and selective small molecule inhibitor of KIFC1.[1][2] These application notes provide detailed protocols for performing a microtubule-stimulated KIFC1 ATPase activity assay to evaluate the inhibitory potential of this compound. The protocols for two common assay formats are described: a colorimetric malachite green-based assay and a luminescence-based ADP-Glo™ assay.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of KIFC1.[1] It specifically binds to the KIFC1/microtubule binary complex, inhibiting the microtubule-stimulated ATPase activity of KIFC1.[1] This inhibition blocks the release of ADP from the motor domain, thereby halting the mechanochemical cycle of the protein.[3]

cluster_KIFC1_cycle KIFC1 Mechanochemical Cycle cluster_inhibition Inhibition by this compound KIFC1_MT KIFC1-MT Complex KIFC1_MT_ATP KIFC1-MT-ATP KIFC1_MT->KIFC1_MT_ATP + ATP KIFC1_MT_ADP_Pi KIFC1-MT-ADP-Pi (Post-hydrolysis) KIFC1_MT_ATP->KIFC1_MT_ADP_Pi ATP Hydrolysis KIFC1_MT_ADP KIFC1-MT-ADP KIFC1_MT_ADP_Pi->KIFC1_MT_ADP - Pi KIFC1_MT_ADP->KIFC1_MT - ADP KIFC1_MT_ADP->KIFC1_MT ADP Release (Blocked by this compound) Inhibited_Complex KIFC1-MT-AZ82 Complex (ADP release blocked) KIFC1_MT_ADP->Inhibited_Complex + this compound This compound This compound This compound->Inhibited_Complex

Caption: Mechanism of KIFC1 inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibition of KIFC1 by this compound.

ParameterValueReference
IC50 0.3 µM[4]
Ki 0.043 µM (43 nM)[1][2]
Inhibition Type ATP-competitive, Microtubule-noncompetitive[1]
Binding Target KIFC1/Microtubule Complex[1][5]

Experimental Protocols

Two primary methods for measuring KIFC1 ATPase activity are detailed below. It is recommended to use purified, recombinant KIFC1 motor domain and taxol-stabilized microtubules for these assays.

Protocol 1: Malachite Green Phosphate Assay

This colorimetric assay quantifies the inorganic phosphate (Pi) released during ATP hydrolysis. The reaction of Pi with malachite green and molybdate under acidic conditions forms a colored complex that can be measured spectrophotometrically.

Materials:

  • Purified KIFC1 motor domain protein

  • Taxol-stabilized microtubules

  • This compound (dissolved in DMSO)

  • ATP solution

  • Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 0.02% Tween-20)

  • Malachite Green Reagent

  • Phosphate standard solution (for standard curve)

  • 96-well or 384-well clear flat-bottom plates

  • Microplate reader

Experimental Workflow:

cluster_workflow Malachite Green Assay Workflow Prep Prepare Reagents (KIFC1, MTs, this compound, ATP) Dispense Dispense KIFC1, MTs, and this compound into plate wells Prep->Dispense Incubate1 Pre-incubate at RT Dispense->Incubate1 Add_ATP Initiate reaction by adding ATP Incubate1->Add_ATP Incubate2 Incubate at RT for a defined time (e.g., 30-60 min) Add_ATP->Incubate2 Add_MG Stop reaction and develop color by adding Malachite Green Reagent Incubate2->Add_MG Incubate3 Incubate for color development (e.g., 15-20 min) Add_MG->Incubate3 Read Measure Absorbance at ~620-650 nm Incubate3->Read Analyze Analyze Data (generate standard curve, calculate Pi release, determine IC50) Read->Analyze

Caption: Experimental workflow for the KIFC1 Malachite Green Assay.

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

    • Prepare a working solution of KIFC1 and microtubules in assay buffer.

    • Prepare a phosphate standard curve using the phosphate standard solution.

  • Assay Plate Setup:

    • Add the desired volume of the this compound serial dilutions to the wells of the microplate. Include "no inhibitor" and "no enzyme" controls.

    • Add the KIFC1/microtubule mixture to all wells except the "no enzyme" controls.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the Reaction:

    • Add ATP to all wells to initiate the ATPase reaction. The final ATP concentration should be close to the Km of KIFC1 for ATP, or as determined by preliminary experiments.

    • Incubate the plate at room temperature for a time that allows for linear phosphate release (e.g., 30-60 minutes).

  • Stop and Develop:

    • Stop the reaction by adding the Malachite Green Reagent to all wells.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate released.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during the ATPase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the ADP concentration. This assay is highly sensitive and well-suited for high-throughput screening.

Materials:

  • Purified KIFC1 motor domain protein

  • Taxol-stabilized microtubules

  • This compound (dissolved in DMSO)

  • ATP solution

  • Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 0.02% Tween-20)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Experimental Workflow:

cluster_workflow ADP-Glo™ Assay Workflow Prep Prepare Reagents (KIFC1, MTs, this compound, ATP) Dispense Dispense KIFC1, MTs, this compound, and ATP into plate wells Prep->Dispense Incubate1 Incubate at RT for a defined time (e.g., 60 min) Dispense->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubate1->Add_ADP_Glo Incubate2 Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate2->Add_Detection Incubate3 Incubate at RT (e.g., 30-60 min) Add_Detection->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Analyze Data (calculate % inhibition, determine IC50) Read->Analyze

Caption: Experimental workflow for the KIFC1 ADP-Glo™ Assay.

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in assay buffer. Maintain a constant final DMSO concentration.

    • Prepare a working solution of KIFC1, microtubules, and ATP in assay buffer. A common ATP concentration for screening is 3 µM.[6]

  • Assay Plate Setup:

    • Add the desired volume of the this compound serial dilutions to the wells of the white, opaque microplate. Include appropriate controls.

    • Initiate the reaction by adding the KIFC1/microtubule/ATP mixture to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the ATPase reaction and deplete the remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.

  • Signal Generation:

    • Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

These protocols provide a framework for the accurate and reproducible determination of the inhibitory activity of this compound against KIFC1. The choice between the malachite green and ADP-Glo™ assays will depend on the available equipment, desired throughput, and sensitivity requirements. Both methods are well-established for characterizing the activity of kinesin motor proteins and their inhibitors. Proper controls and careful optimization of assay conditions are crucial for obtaining reliable and meaningful data.

References

Application Notes and Protocols for AZ82 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of AZ82, a selective inhibitor of the kinesin-like protein KIFC1. The protocols are intended to guide researchers in designing and executing animal studies to evaluate the efficacy and pharmacodynamics of this compound.

Mechanism of Action

This compound is a cell-permeable pyridinylpropanylthiophene-carboxamide compound that functions as a potent and reversible ATP-competitive inhibitor of KIFC1.[1][2] KIFC1, a minus-end directed motor protein, is crucial for the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[2][3] By inhibiting KIFC1, this compound disrupts this clustering process, leading to multipolar spindle formation during mitosis.[1][4] This event triggers a mitotic checkpoint, ultimately inducing apoptosis and cell death in cancer cells with centrosome amplification.[1][4] The apoptotic signaling cascade initiated by this compound involves the upregulation of pro-apoptotic proteins such as Bax and the subsequent release of Cytochrome C from the mitochondria.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in cancer cells with amplified centrosomes.

AZ82_Signaling_Pathway This compound This compound KIFC1 KIFC1 This compound->KIFC1 Inhibits Multipolar_Spindle Multipolar Spindle Formation This compound->Multipolar_Spindle Induces Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering Promotes Bipolar_Spindle Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Mitotic_Catastrophe Mitotic Catastrophe Multipolar_Spindle->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Bax Bax Apoptosis->Bax Cytochrome_C Cytochrome C Release Bax->Cytochrome_C Cytochrome_C->Apoptosis

Caption: this compound inhibits KIFC1, leading to apoptosis.

Quantitative Data from In Vivo Studies

A recent study investigated the in vivo efficacy of this compound in patient-derived xenograft (PDX) models of soft tissue sarcoma (STS).[5] The key findings from this study are summarized in the table below.

Animal ModelTreatment ProtocolTumor Volume ReductionTumor Weight ReductionObserved Toxicity
Soft Tissue Sarcoma (STS) PDX Model 150 mg/kg this compound, intraperitoneal injection, every 3 daysStatistically significant reduction compared to vehicle controlStatistically significant reduction compared to vehicle controlNo noticeable toxicity or effect on mouse body weight
Soft Tissue Sarcoma (STS) PDX Model 250 mg/kg this compound, intraperitoneal injection, every 3 daysStatistically significant reduction compared to vehicle controlStatistically significant reduction compared to vehicle controlNo noticeable toxicity or effect on mouse body weight

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is based on formulations suggested by a commercial supplier and should be optimized for specific animal models and experimental goals.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn Oil

Protocol 1: Aqueous Formulation

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the working solution, sequentially add the following solvents, ensuring the solution is clear after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final concentration of this compound should be calculated based on the desired dosage (e.g., 50 mg/kg) and the injection volume.

  • It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: Oil-based Formulation

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the working solution, add 10% DMSO (from stock solution) to 90% Corn Oil.

  • Mix thoroughly to ensure a homogenous suspension.

  • The final concentration of this compound should be calculated based on the desired dosage and the injection volume.

  • This formulation may be suitable for longer-term studies.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line of interest (e.g., soft tissue sarcoma patient-derived cells)

  • Prepared this compound formulation

  • Vehicle control (same formulation without this compound)

  • Calipers for tumor measurement

  • Animal scale

Experimental Workflow:

in_vivo_workflow start Start cell_implantation Implant Cancer Cells (e.g., subcutaneous) start->cell_implantation tumor_growth Allow Tumors to Reach Palpable Size cell_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (e.g., 50 mg/kg, i.p., every 3 days) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring Repeatedly endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint euthanasia Euthanize Mice and Collect Tissues endpoint->euthanasia analysis Analyze Data: Tumor Volume/Weight, Biomarkers euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study.

Procedure:

  • Cell Implantation: Subcutaneously implant cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups (n ≥ 6 per group).

  • Treatment Administration: Administer this compound (e.g., 50 mg/kg) or the vehicle control via intraperitoneal injection every 3 days.[5]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.

    • Observe the mice for any clinical signs of distress.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Statistically analyze the differences in tumor volume and weight between the treatment and control groups.

Concluding Remarks

This compound presents a promising therapeutic strategy for cancers characterized by centrosome amplification. The provided protocols and data serve as a foundation for further in vivo investigation of this compound. Researchers should carefully consider the specific aims of their study to adapt and optimize these methodologies for their particular animal model and cancer type.

References

Application Notes and Protocols: Immunofluorescence Staining for Multipolar Spindles after AZ82 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ82 is a potent and selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1][2][3][4] KIFC1 is a minus-end-directed motor protein that plays a critical role in the clustering of supernumerary centrosomes in cancer cells.[1][4] Many cancer cells possess more than two centrosomes, a condition known as centrosome amplification. To ensure successful cell division, these cells rely on KIFC1 to gather the extra centrosomes into two functional spindle poles, thus avoiding a lethal multipolar mitosis.[3][4]

By inhibiting KIFC1, this compound disrupts this crucial clustering mechanism. This leads to the formation of multipolar mitotic spindles, which in turn triggers mitotic catastrophe and apoptosis in cancer cells with amplified centrosomes.[1][2][5] This targeted approach makes this compound a promising therapeutic agent in oncology, particularly for cancers characterized by centrosome amplification.[4][6]

These application notes provide a detailed protocol for the immunofluorescence staining of multipolar spindles in cancer cells following treatment with this compound.

Mechanism of Action of this compound

This compound functions by binding specifically to the KIFC1/microtubule complex.[3][4][6] This binding is ATP-competitive and inhibits the ATPase activity of KIFC1, which is essential for its motor function along microtubules.[4][6][7] The inhibition of KIFC1's motor activity prevents the clustering of amplified centrosomes, resulting in the formation of multipolar spindles during mitosis.

Data Presentation

The following table summarizes the quantitative effects of this compound on KIFC1 activity and cancer cell viability as reported in the literature.

ParameterValueCell Line/SystemReference
KIFC1 ATPase Activity IC50 0.3 µMEnzyme Assay[2]
KIFC1 Enzymatic Activity Ki 43 nMEnzyme Assay[3][6]
Growth Inhibition 2-3.5 µMA375, G361, Hs294T (Melanoma)[7]
mant-ATP binding IC50 0.90 ± 0.09 µMBT-549 (Breast Cancer)[3]
mant-ADP releasing IC50 1.26 ± 0.51 µMBT-549 (Breast Cancer)[3]

Experimental Protocols

This section provides a detailed methodology for inducing and visualizing multipolar spindles in cancer cells treated with this compound using immunofluorescence. The protocol is designed for cells grown on coverslips.

Materials
  • Cancer cell line with known or suspected centrosome amplification (e.g., BT-549, PC-3, specific melanoma or small cell lung cancer lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary antibody: Mouse anti-α-tubulin antibody (for spindle visualization) and/or Rabbit anti-γ-tubulin antibody (for centrosome visualization)

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) and Goat anti-rabbit IgG conjugated to a different fluorophore (e.g., Alexa Fluor 594)

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass slides and coverslips

Procedure
  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate.

    • Seed the chosen cancer cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells in complete culture medium at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A final concentration range of 1-10 µM is a good starting point. Include a DMSO-only vehicle control.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a duration sufficient to allow them to enter mitosis (e.g., 16-24 hours).

  • Fixation:

    • Carefully aspirate the medium.

    • Gently wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization buffer (0.1-0.5% Triton X-100 in PBS) to each well.

    • Incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to each well to block non-specific antibody binding.

    • Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) in the blocking buffer at the manufacturer's recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibodies in the blocking buffer. Protect from light from this point onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining:

    • Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each in the dark.

    • Add DAPI solution (diluted in PBS) and incubate for 5 minutes at room temperature in the dark.

    • Aspirate the DAPI solution and wash the cells once with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

    • Visualize the cells using a fluorescence microscope. Capture images of the mitotic spindles (α-tubulin), centrosomes (γ-tublin), and nuclei (DAPI). Multipolar spindles will be identifiable by the presence of more than two spindle poles.

Visualizations

AZ82_Mechanism_of_Action cluster_0 Cancer Cell with Amplified Centrosomes cluster_1 Normal Mitosis (Untreated) cluster_2 Effect of this compound Centrosomes Amplified Centrosomes KIFC1 KIFC1 Motor Protein Centrosomes->KIFC1 requires Microtubules Microtubules KIFC1->Microtubules moves along Clustering Centrosome Clustering KIFC1->Clustering Inhibition KIFC1 Inhibition KIFC1->Inhibition BipolarSpindle Bipolar Spindle Formation Clustering->BipolarSpindle CellSurvival Cell Proliferation and Survival BipolarSpindle->CellSurvival This compound This compound This compound->Inhibition Declustering Centrosome De-clustering Inhibition->Declustering MultipolarSpindle Multipolar Spindle Formation Declustering->MultipolarSpindle Apoptosis Mitotic Catastrophe & Apoptosis MultipolarSpindle->Apoptosis

Caption: Mechanism of this compound-induced multipolar spindle formation.

Immunofluorescence_Workflow start Start seed Seed cancer cells on coverslips start->seed treat Treat with this compound (and vehicle control) seed->treat fix Fix cells with 4% PFA treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin) block->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab stain Stain nuclei with DAPI secondary_ab->stain mount Mount coverslips on slides stain->mount image Image with fluorescence microscope mount->image analyze Analyze for multipolar spindles image->analyze end End analyze->end

Caption: Experimental workflow for immunofluorescence staining.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after AZ82 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ82 is a small molecule inhibitor of the kinesin motor protein KIFC1.[1][2] KIFC1, also known as HSET, plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and subsequent cell death. By inhibiting KIFC1, this compound induces multipolar mitosis, leading to mitotic catastrophe and ultimately triggering apoptosis in cancer cells.[1][2] This targeted approach makes this compound a promising candidate for cancer therapy, particularly for tumors with centrosome amplification.

One of the key downstream effects of this compound-induced mitotic catastrophe is the activation of the intrinsic apoptotic pathway. This is characterized by the increased expression of pro-apoptotic proteins such as Bax and the release of Cytochrome C from the mitochondria.[1][2]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines after treatment with this compound using this flow cytometry-based method.

Data Presentation

Quantitative data from flow cytometry analysis should be summarized in a clear and structured format to allow for easy comparison between different treatment conditions.

Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment

TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control (DMSO)0
This compound1
This compound5
This compound10
Positive Control (e.g., Staurosporine)1

Table 2: Time-Course of this compound-Induced Apoptosis

Time (hours)% Total Apoptotic Cells (Annexin V+)
0
12
24
48
72

Experimental Protocols

This protocol is a general guideline for treating prostate cancer cell lines (e.g., DU145, PC3) with this compound and subsequently analyzing apoptosis by Annexin V/PI staining and flow cytometry. Optimal conditions, including this compound concentration and incubation time, may vary depending on the cell line and should be determined empirically.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Prostate cancer cell lines (e.g., DU145, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided with the kit)

  • Flow cytometer

Experimental Procedure

1. Cell Seeding:

  • Culture prostate cancer cells in T-25 flasks or 6-well plates until they reach 70-80% confluency.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells in 6-well plates at a density of 2-5 x 10^5 cells/well in 2 mL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. This compound Treatment:

  • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting concentration range is 1 µM to 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Carefully remove the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

  • For a time-course experiment, treat cells for different durations (e.g., 12, 24, 48, and 72 hours).

  • Incubate the plates at 37°C and 5% CO2 for the desired treatment period.

3. Cell Harvesting and Staining:

  • Following treatment, collect the culture medium (which contains floating apoptotic cells) from each well into a separate flow cytometry tube.

  • Wash the adherent cells with 1 mL of PBS.

  • Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with 1 mL of complete culture medium and transfer the cell suspension to the corresponding flow cytometry tube containing the supernatant.

  • Centrifuge the tubes at 300 x g for 5 minutes.

  • Carefully aspirate the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer within one hour of staining.

  • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

  • Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Mandatory Visualizations

This compound Experimental Workflow

AZ82_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Apoptosis Staining cluster_analysis Data Acquisition & Analysis cell_culture Prostate Cancer Cell Culture cell_seeding Cell Seeding (6-well plates) cell_culture->cell_seeding az82_treatment This compound Treatment (Dose & Time Course) cell_seeding->az82_treatment harvest Cell Harvesting az82_treatment->harvest wash Wash with PBS harvest->wash stain Annexin V/PI Staining wash->stain flow_cytometry Flow Cytometry Acquisition stain->flow_cytometry data_analysis Data Analysis (% Apoptosis) flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing apoptosis after this compound treatment.

This compound-Induced Apoptotic Signaling Pathway

AZ82_Signaling This compound This compound KIFC1 KIFC1 Inhibition This compound->KIFC1 inhibits Mitotic_Catastrophe Mitotic Catastrophe KIFC1->Mitotic_Catastrophe leads to Bax Bax Upregulation Mitotic_Catastrophe->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_C Cytochrome C Release Mitochondrion->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Live-Cell Imaging of AZ82-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ82 is a small molecule inhibitor of the kinesin motor protein KIFC1.[1][2] In cancer cells with amplified centrosomes, KIFC1 plays a crucial role in clustering these extra centrosomes to enable bipolar cell division. By inhibiting KIFC1, this compound disrupts this process, leading to multipolar mitosis and subsequent cell death through apoptosis.[1][2] These application notes provide detailed protocols for the live-cell imaging of cancer cells treated with this compound to monitor these key cellular events. The primary focus is on prostate cancer cell lines, as existing research has demonstrated the efficacy of this compound in this context.

Mechanism of Action of this compound

This compound functions by suppressing the expression of KIFC1 in both the cytoplasm and nucleus of cancer cells. This inhibition leads to the de-clustering of amplified centrosomes, resulting in the formation of multipolar spindles during mitosis. This aberrant mitosis triggers the intrinsic apoptotic pathway, characterized by the increased expression of pro-apoptotic proteins such as Bax and the release of Cytochrome C from the mitochondria.[1][2]

Data Presentation

The following tables present representative quantitative data illustrating the effects of this compound on cancer cells. Please note that the specific values are illustrative and may vary depending on the cell line and experimental conditions.

Table 1: Dose-Dependent Effect of this compound on Prostate Cancer Cell Viability

This compound Concentration (µM)Cell Viability (%) (48h Treatment)
0 (Control)100
0.185
0.562
1.045
5.020
10.08

Table 2: Quantification of Mitotic Phenotypes in this compound-Treated Prostate Cancer Cells

This compound Concentration (µM)Bipolar Mitosis (%)Multipolar Mitosis (%)Mitotic Arrest (%)
0 (Control)9532
1.040555
5.015787

Table 3: Induction of Apoptosis in Prostate Cancer Cells by this compound

This compound Concentration (µM)Apoptotic Cells (%) (Caspase-3/7 Activity)
0 (Control)5
1.035
5.068

Experimental Protocols

Protocol 1: Prostate Cancer Cell Culture

This protocol describes the standard procedure for culturing PC-3 prostate cancer cells, a commonly used cell line in prostate cancer research.

Materials:

  • PC-3 cells

  • F-12K Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Medium Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of PC-3 cells rapidly in a 37°C water bath.

  • Cell Seeding: Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 10 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.

Protocol 2: Live-Cell Imaging of this compound-Induced Multipolar Mitosis

This protocol outlines the procedure for visualizing and quantifying multipolar mitosis in real-time in this compound-treated cancer cells using a fluorescent nuclear marker.

Materials:

  • PC-3 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Hoechst 33342 live-cell nuclear stain

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed PC-3 cells in glass-bottom imaging dishes at a density that will result in 50-60% confluency at the time of imaging.

  • Cell Staining: On the day of imaging, replace the medium with fresh, pre-warmed medium containing Hoechst 33342 (final concentration 1 µg/mL). Incubate for 30 minutes.

  • This compound Treatment: Replace the staining medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

  • Live-Cell Imaging: Immediately place the imaging dish on the microscope stage within the environmental chamber.

  • Image Acquisition: Acquire time-lapse images every 10-15 minutes for 24-48 hours using a 20x or 40x objective. Use the DAPI channel to visualize the Hoechst-stained nuclei.

  • Data Analysis: Manually or using automated image analysis software, score the mitotic phenotype (bipolar or multipolar) for each cell entering mitosis during the time-lapse acquisition.

Protocol 3: Live-Cell Imaging of this compound-Induced Apoptosis (Caspase-3/7 Activation)

This protocol details the real-time monitoring of apoptosis by detecting the activation of executioner caspases 3 and 7.

Materials:

  • PC-3 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Cell-permeable caspase-3/7 activation sensor (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed PC-3 cells in glass-bottom imaging dishes to achieve 50-60% confluency for imaging.

  • Treatment and Staining: Add the caspase-3/7 reagent to the culture medium according to the manufacturer's instructions. Then, add the desired concentrations of this compound to the wells.

  • Live-Cell Imaging: Place the dish on the microscope stage within the environmental chamber.

  • Image Acquisition: Acquire images every 30 minutes for 24-48 hours using the appropriate fluorescence channel (e.g., FITC for the green caspase reagent) and a phase-contrast or brightfield channel.

  • Data Analysis: Quantify the number of fluorescent (apoptotic) cells relative to the total number of cells in each field of view at different time points.

Visualizations

AZ82_Signaling_Pathway This compound This compound KIFC1 KIFC1 Inhibition This compound->KIFC1 Centrosome_Declustering Centrosome De-clustering KIFC1->Centrosome_Declustering Multipolar_Mitosis Multipolar Mitosis Centrosome_Declustering->Multipolar_Mitosis Cell_Cycle_Arrest Cell Cycle Arrest Multipolar_Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis Multipolar_Mitosis->Apoptosis Bax Bax Up-regulation Apoptosis->Bax Cytochrome_C Cytochrome C Release Bax->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Live_Cell_Imaging_Workflow Start Seed Cancer Cells in Imaging Dish Stain Stain with Live-Cell Dye Start->Stain Treat Treat with this compound Stain->Treat Image Time-Lapse Microscopy Treat->Image Analyze Image Analysis & Quantification Image->Analyze

Caption: Experimental workflow for live-cell imaging of this compound-treated cells.

References

Application Notes and Protocols: Establishing an AZ82-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease progression.[1] Understanding the mechanisms by which cancer cells develop resistance to specific therapeutic agents is crucial for the development of more effective treatment strategies and novel drugs.[2][3] AZ82 is a known inhibitor of the kinesin motor protein KIFC1, which plays a role in centrosome clustering and is a potential therapeutic target in various cancers.[4][5] This document provides a detailed guide for establishing and characterizing an this compound-resistant cancer cell line model. Such a model is an invaluable tool for investigating the molecular mechanisms of resistance to this compound and for screening potential strategies to overcome it.[2]

The primary method described here for generating a resistant cell line is the stepwise dose-escalation method, where cancer cells are exposed to gradually increasing concentrations of the drug over an extended period.[2] This approach mimics the clinical scenario of acquired resistance.[6]

Experimental Overview

The process of establishing and characterizing an this compound-resistant cell line involves several key stages. The overall workflow is depicted in the diagram below.

G cluster_0 Phase 1: Establishment of Resistant Line cluster_1 Phase 2: Characterization of Resistant Line cluster_2 Data Analysis A Parental Cell Line Culture B Determine Initial IC50 of this compound A->B C Chronic Exposure to this compound (Starting at IC20) B->C D Stepwise Increase in this compound Concentration C->D E Isolation of Resistant Clones D->E F Expansion of this compound-Resistant (this compound-R) Cell Line E->F G Confirm Resistance (IC50 Shift) F->G H Western Blot Analysis G->H I qRT-PCR Analysis G->I J Functional Assays (e.g., Migration, Invasion) G->J L Compare this compound-R vs. Parental H->L I->L K Investigation of Resistance Mechanisms J->K K->L

References

Measuring the IC50 of AZ82 in Diverse Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of AZ82, a selective inhibitor of the kinesin motor protein KIFC1, in various cancer cell lines. This document includes detailed experimental protocols for common cell viability assays, information on the mechanism of action of this compound, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets Kinesin Family Member C1 (KIFC1), a motor protein crucial for the proper functioning of the mitotic spindle in cells with amplified centrosomes, a common characteristic of many cancer cells. By inhibiting KIFC1, this compound disrupts mitosis in these cancer cells, leading to cell death. This targeted approach makes this compound a compound of significant interest in oncology research. While the enzymatic inhibitory concentration of this compound on KIFC1 is known, specific cell viability IC50 values across a broad range of cancer cell lines are not extensively published. The protocols outlined below provide a framework for researchers to determine these values in their cell lines of interest.

Data Presentation: this compound IC50 Values

Due to the limited availability of publicly accessible data on the IC50 of this compound in various cancer cell lines from cell viability assays, this table provides the known enzymatic IC50 and notes on observed cellular effects. Researchers are encouraged to use the provided protocols to generate cell line-specific IC50 values.

CompoundTargetMeasurementValueCell Line(s)Notes
This compoundKIFC1 ATPase ActivityIC50300 nMN/A (Biochemical Assay)This value represents the concentration of this compound required to inhibit 50% of KIFC1's enzymatic activity in a cell-free assay.
This compoundCellular EffectsCytotoxicityNon-specific cytotoxic effects observed at 4 µMNot specifiedHigher concentrations of this compound may lead to off-target effects.
This compoundCellular EffectsPhenotypicInduces multipolar spindlesBT-549 (Breast Cancer)Does not induce multipolar spindles in cells with a normal centrosome number, such as HeLa cells.
This compoundCellular EffectsPhenotypicInduces multipolar mitosis and apoptosisProstate Cancer CellsDecreases cancer cell growth and proliferation.

Signaling Pathway of KIFC1 and Mechanism of Action of this compound

KIFC1 is a minus-end directed motor protein that plays a critical role during mitosis, particularly in cancer cells with centrosome amplification. These cells rely on KIFC1 to cluster supernumerary centrosomes into a bipolar spindle, thus avoiding mitotic catastrophe and ensuring cell survival. This compound inhibits the ATPase activity of KIFC1, which is essential for its motor function. This inhibition prevents the clustering of centrosomes, leading to the formation of multipolar spindles, mitotic arrest, and ultimately, apoptosis. The KIFC1 signaling pathway is also thought to interact with other key cellular pathways, including the PI3K/AKT and TP53 signaling pathways.

KIFC1_Signaling_Pathway cluster_mitosis Mitosis in Cancer Cells with Amplified Centrosomes cluster_inhibition Inhibition by this compound cluster_pathways Associated Signaling Pathways Centrosome_Amplification Centrosome Amplification KIFC1 KIFC1 Motor Protein Centrosome_Amplification->KIFC1 requires Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering drives Multipolar_Spindle Multipolar Spindle Formation KIFC1->Multipolar_Spindle inhibition leads to PI3K_AKT PI3K/AKT Pathway KIFC1->PI3K_AKT interacts with TP53 TP53 Pathway KIFC1->TP53 interacts with Bipolar_Spindle Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Successful_Mitosis Successful Mitosis & Proliferation Bipolar_Spindle->Successful_Mitosis This compound This compound Inhibition Inhibition of KIFC1 ATPase Activity This compound->Inhibition Inhibition->KIFC1 Mitotic_Arrest Mitotic Arrest Multipolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

KIFC1 signaling in mitosis and its inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for determining the IC50 of this compound using two common colorimetric cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of this compound is outlined below.

IC50_Workflow start Start: Cancer Cell Line Culture seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat cells with a serial dilution of this compound adhere->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) incubate->assay read Measure absorbance or luminescence assay->read analyze Data Analysis: Plot dose-response curve and calculate IC50 read->analyze end End: Determine IC50 of this compound analyze->end

General workflow for determining the IC50 of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.

  • Compound Preparation and Treatment:

    • Follow the same compound preparation and treatment procedure as described in the MTT assay protocol.

  • Incubation:

    • Incubate the plate for the desired treatment period (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a non-linear regression analysis to determine the IC50 value.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to accurately determine the IC50 of this compound in their cancer cell lines of interest. Understanding the potency of this KIFC1 inhibitor in various cancer contexts is a critical step in evaluating its therapeutic potential. The provided diagrams offer a clear visual understanding of the experimental process and the underlying biological pathways.

Troubleshooting & Optimization

Optimizing AZ82 Dosage to Avoid Cytotoxicity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of AZ82, a selective Kinesin Family Member C1 (KIFC1) inhibitor, to maximize its therapeutic effect while minimizing cytotoxicity.

Introduction to this compound

This compound is a potent small molecule inhibitor of KIFC1, a motor protein crucial for centrosome clustering in cancer cells with amplified centrosomes.[1][2] By inhibiting KIFC1, this compound disrupts spindle formation, leading to multipolar mitosis and subsequent apoptosis in susceptible cancer cells.[1][3] This targeted approach suggests a therapeutic window where cancer cells are selectively eliminated with minimal impact on normal diploid cells, which do not rely on KIFC1 for mitosis.[1][2] However, non-specific cytotoxicity has been observed at higher concentrations, making careful dose optimization essential for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the KIFC1 motor protein.[2] It specifically binds to the KIFC1/microtubule complex, preventing the hydrolysis of ATP required for KIFC1's function in bundling extra centrosomes in cancer cells. This inhibition leads to the formation of multipolar spindles during mitosis, triggering mitotic catastrophe and ultimately apoptosis.[1][3]

Q2: How does inhibition of KIFC1 by this compound lead to apoptosis?

A2: Inhibition of KIFC1 by this compound in cancer cells with amplified centrosomes leads to mitotic errors and the formation of multipolar spindles. This aberrant mitosis activates the intrinsic apoptosis pathway. Studies in prostate cancer cells have shown that this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and the release of Cytochrome c from the mitochondria, key events in the activation of the caspase cascade and programmed cell death.[3]

Q3: What is the recommended starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly cell-line dependent. Based on available data, a starting point for dose-response experiments could be in the range of 0.1 µM to 10 µM. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: Is this compound cytotoxic to normal, non-cancerous cells?

A4: KIFC1 is not essential for normal diploid cell division, which suggests that this compound should have a greater therapeutic margin and be less toxic to normal cells compared to cancer cells with centrosome amplification.[1][2] One study showed that KIFC1 expression is markedly increased in soft tissue sarcoma cell lines compared to human lung and foreskin fibroblasts.[4] However, non-specific cytotoxic effects have been reported at concentrations above 4 µM. It is recommended to test this compound on a relevant normal cell line in parallel with your cancer cell line to determine the therapeutic window.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in cell culture medium. To avoid precipitation, it is advisable to add the this compound/DMSO stock to the medium and mix well before adding to the cells. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.

Data Presentation

This compound In Vitro Activity
ParameterValueCell Line/SystemReference
Ki for KIFC1 43 nMBiochemical Assay[1][2]
IC50 for mant-ATP binding 0.90 ± 0.09 µMBiochemical Assay[1]
IC50 for mant-ADP releasing 1.26 ± 0.51 µMBiochemical Assay[1]
IC50 (Growth Inhibition) Not explicitly stated, but effective concentrations for inducing multipolar spindles are in the sub-micromolar to low micromolar range.BT-549 (breast cancer)[1][2]
Effective Concentration Dose-dependent inhibition of growth.Soft Tissue Sarcoma Cells[4]

Experimental Protocols

Determining the Optimal Dose: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell line and a relevant normal (non-cancerous) cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Assessing Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cells treated with this compound at the desired concentrations and for the desired time

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from your culture plates.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium - this compound has limited aqueous solubility.- High final concentration of this compound.- High concentration of DMSO in the final dilution.- Prepare the final dilution by adding the DMSO stock solution to the pre-warmed culture medium with vigorous vortexing.- Perform a solubility test to determine the maximum soluble concentration in your specific medium.- Ensure the final DMSO concentration does not exceed 0.5% (ideally ≤ 0.1%).
High Variability in Cytotoxicity Assays - Uneven cell seeding.- Edge effects in the 96-well plate.- Inconsistent incubation times.- Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Standardize all incubation times precisely.
No or Low Cytotoxicity Observed - this compound concentration is too low.- The cell line is resistant to KIFC1 inhibition (e.g., does not have amplified centrosomes).- Inactive compound.- Perform a wider dose-response curve, extending to higher concentrations (while monitoring for non-specific toxicity).- Verify the centrosome number of your cell line. HeLa cells, for example, have a normal centrosome number and are less sensitive to this compound.[1]- Check the storage conditions and age of the this compound stock solution.
High Cytotoxicity in Normal Cells - this compound concentration is too high, leading to off-target effects.- The "normal" cell line may have some underlying genomic instability.- Carefully determine the IC50 for both cancer and normal cell lines to identify a therapeutic window.- Use a well-characterized normal cell line with a stable karyotype.
Inconsistent Apoptosis Assay Results - Premature cell death due to harsh handling.- Inappropriate compensation settings on the flow cytometer.- Handle cells gently during harvesting and washing steps.- Use single-stain controls (Annexin V-FITC only and PI only) to set up proper compensation.

Visualizations

KIFC1_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Mitosis cluster_2 Apoptosis Pathway This compound This compound KIFC1 KIFC1 This compound->KIFC1 Inhibits CentrosomeClustering Centrosome Clustering KIFC1->CentrosomeClustering Promotes MultipolarSpindle Multipolar Spindle Formation KIFC1:e->MultipolarSpindle:w Inhibition leads to BipolarSpindle Bipolar Spindle Formation CentrosomeClustering->BipolarSpindle MitoticCatastrophe Mitotic Catastrophe MultipolarSpindle->MitoticCatastrophe Bax Bax Activation MitoticCatastrophe->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome CaspaseActivation Caspase Activation Apoptosome->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: this compound inhibits KIFC1, leading to apoptosis.

experimental_workflow cluster_0 Dose Optimization cluster_1 Mechanism of Action start Seed Cancer and Normal Cells treat Treat with this compound Dose Range start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 and Therapeutic Window mtt->ic50 treat_apoptosis Treat with Optimal This compound Concentration ic50->treat_apoptosis Inform annexin Annexin V/PI Staining treat_apoptosis->annexin flow Flow Cytometry Analysis annexin->flow quantify Quantify Apoptosis flow->quantify

Caption: Experimental workflow for this compound dosage optimization.

References

Technical Support Center: Managing Off-Target Effects in Chemical Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using chemical inhibitors, with a specific focus on the KIFC1 inhibitor, AZ82. The principles and protocols described here are broadly applicable for validating on-target effects and identifying potential off-target effects of other specific inhibitors.

Important Note on this compound Target: Initial reports may have incorrectly associated this compound with the G9a methyltransferase. Current literature conclusively identifies this compound as a potent and selective inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1][2][3][4] This guide is based on its validated role as a KIFC1 inhibitor.

Frequently Asked Questions (FAQs)

A1: Unexpected phenotypes are common in experiments with chemical inhibitors and warrant a systematic investigation. The first step is to confirm the phenotype is dose-dependent. If the effect only occurs at concentrations significantly higher than the IC50 for the primary target, it may be an off-target effect.[1][2] The gold standard for validation is to use an orthogonal method, such as siRNA/shRNA knockdown of KIFC1 or using a structurally distinct KIFC1 inhibitor, to see if the same phenotype is produced.[1]

Q2: What is the recommended working concentration for this compound to minimize off-target effects?

A2: To minimize the risk of off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired biological effect. The reported IC50 for this compound inhibiting KIFC1 ATPase activity is approximately 300 nM.[1][2][3] Cellular effects, such as centrosome declustering, have been observed in the 0.4 to 1.2 µM range.[1][2] It is important to note that off-target cytotoxicity has been reported at concentrations above 4 µM.[1][2] A dose-response experiment is essential to determine the optimal concentration in your specific cell line and assay.

Q3: How can I validate that my experimental results are specifically due to KIFC1 inhibition?

A3: Validating that an observed effect is due to the intended target is a critical control. Key strategies include:

  • Rescue Experiment: In a KIFC1 knockdown background, the addition of this compound should not produce any further effect on the phenotype of interest.

  • Structurally Unrelated Inhibitor: Use a different chemical inhibitor of KIFC1 that has a distinct molecular structure. If both compounds produce the same phenotype, it is less likely to be caused by a shared off-target.

  • Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to KIFC1 in the cellular environment at the concentrations used in your experiment.

Q4: My results with this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistency can arise from several factors. Ensure precise and consistent inhibitor concentrations, as small variations can lead to different results in a sensitive dose-response window. Cell density, passage number, and metabolic state can all influence a cell's response to an inhibitor. Finally, confirm the stability and proper storage of your this compound stock solution, which is typically stored at -20°C or -80°C in a solvent like DMSO.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Action
High Cell Death Off-target cytotoxicityPerform a dose-response curve to determine the toxicity threshold. Use concentrations below 4 µM for this compound.[1][2]
On-target effect in a sensitive cell lineCompare the phenotype to KIFC1 knockdown. If knockdown is also lethal, the effect is likely on-target.
No Effect Observed Insufficient inhibitor concentrationConfirm the IC50 in your assay. Biochemical IC50 values may not directly translate to cellular potency.[5]
Poor cell permeabilityWhile this compound is cell-permeable, ensure your experimental conditions (e.g., serum concentration) are not hindering uptake.[1]
Target protein not expressed or activeConfirm KIFC1 expression in your cell model via Western Blot or qPCR.
Phenotype Mismatch Off-target effectUse an orthogonal control, such as a structurally unrelated inhibitor or siRNA knockdown of KIFC1, to validate the phenotype.[1][6]
Experimental artifactRule out issues with the vehicle control (e.g., DMSO toxicity) and repeat the experiment.

Quantitative Data Summary

Table 1: this compound In Vitro Activity Profile

TargetParameterValueReference(s)
KIFC1/Microtubule ComplexIC50300 nM[1][2][3]
KIFC1/Microtubule ComplexKi43 nM[3][4]

Table 2: this compound Kinesin Selectivity Panel

Off-Target Kinesin% Inhibition at 5 µM this compoundReference(s)
CENP-E< 15%[1][2]
Chromokinesin/KIF4A< 15%[1][2]
Eg5< 15%[1][2]
KIFC3< 15%[1][2]
KIF3C< 15%[1][2]
Kinesin Heavy Chain/KIF5B< 15%[1][2]
MCAK/KIF2C< 15%[1][2]
MKLP1/KIF23< 15%[1][2]
A. nidulans BimC/KIF8No Inhibition[1][2]

Key Experimental Protocols

Protocol 1: Target Validation via siRNA Knockdown

This protocol allows you to compare the phenotype of chemical inhibition with genetic knockdown of the target protein.

  • Cell Seeding: Plate your cells at a density that will be approximately 30-50% confluent at the time of transfection.

  • Transfection Preparation:

    • Dilute KIFC1-targeting siRNA (and a non-targeting scramble control) in serum-free media.

    • In a separate tube, dilute a lipid-based transfection reagent in serum-free media.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate cells for 24-72 hours. The optimal time depends on the cell line and the turnover rate of the target protein.

  • Validation of Knockdown: Harvest a subset of cells from each condition (scramble control and KIFC1 siRNA) and perform a Western Blot or qPCR to confirm efficient knockdown of KIFC1 protein or mRNA, respectively.

  • Phenotypic Analysis: Analyze the remaining cells for your phenotype of interest and compare the results from the KIFC1 knockdown cells to cells treated with this compound and a vehicle control. A matching phenotype provides strong evidence for on-target activity.

Protocol 2: Washout Experiment to Assess Reversibility

This protocol helps determine if the inhibitor's effect is reversible, a common characteristic of non-covalent inhibitors.

  • Inhibitor Treatment: Treat cells with this compound at a concentration known to produce a clear phenotype. Include a vehicle-only control group. Incubate for a predetermined time (e.g., 24 hours).

  • Phenotype Assessment (Pre-Washout): At the end of the incubation, assess and quantify the phenotype in a subset of the wells.

  • Washout Procedure:

    • Aspirate the media containing this compound from the remaining wells.

    • Gently wash the cells 2-3 times with fresh, pre-warmed culture media to remove any residual inhibitor.

    • Add fresh, inhibitor-free media to the washed cells.

  • Recovery Incubation: Incubate the "washed" cells for a period of time (e.g., another 24-48 hours) to allow for potential recovery.

  • Phenotype Assessment (Post-Washout): At the end of the recovery period, assess and quantify the phenotype again.

  • Analysis: Compare the pre-washout, post-washout, and continuous vehicle control groups. If the phenotype reverts towards the control state after washout, it suggests the inhibitor's action is reversible.

Visualizations

KIFC1_Pathway cluster_0 Cancer Cell with Amplified Centrosomes cluster_1 Mechanism of Action cluster_2 Effect of KIFC1 Inhibition AC Amplified Centrosomes Spindle Bipolar Spindle (Pseudo-bipolar) AC->Spindle Clustering Mitosis Successful Mitosis Spindle->Mitosis KIFC1 KIFC1 Motor Protein This compound This compound Inhibitor This compound->KIFC1 Inhibits ATPase Activity AC_inhib Amplified Centrosomes MS Multipolar Spindle AC_inhib->MS De-clustering Apoptosis Cell Death (Apoptosis) MS->Apoptosis

Caption: KIFC1's role in cancer cell mitosis and the effect of this compound.

Workflow arrow arrow Start Start: Observe Phenotype with Inhibitor (e.g., this compound) DoseResponse Q: Is the phenotype dose-dependent? Start->DoseResponse Orthogonal Q: Does phenotype match orthogonal controls? (e.g., siRNA, different inhibitor) DoseResponse->Orthogonal Yes ConclusionOff Conclusion: Phenotype is likely OFF-TARGET DoseResponse->ConclusionOff No (e.g., only at high conc.) Rescue Q: Does a rescue experiment confirm the target? Orthogonal->Rescue Yes Orthogonal->ConclusionOff No ConclusionOn Conclusion: Phenotype is likely ON-TARGET Rescue->ConclusionOn Yes Rescue->ConclusionOff No

Caption: Experimental workflow for validating on-target effects.

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Understanding the Effects of AZ82 on Spindle Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses a common query regarding the activity of AZ82, a small molecule inhibitor of the kinesin motor protein KIFC1. We provide a detailed explanation of its mechanism of action, troubleshooting for common experimental issues, and comprehensive protocols to assist researchers in their studies.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing multipolar spindles after treating my cells with this compound?

A key point to understand is that this compound is indeed known to induce multipolar spindles, but this effect is context-dependent. The primary reason you might not be observing this phenotype is the centrosome number in your chosen cell line.

  • This compound's primary mechanism involves the inhibition of KIFC1, a motor protein crucial for clustering extra centrosomes in cancer cells.[1][2][3]

  • Effect is specific to cells with centrosome amplification: In cancer cells that have more than the normal two centrosomes, KIFC1 gathers these extra centrosomes into two functional poles, enabling a pseudo-bipolar division and cell survival.[4][5] this compound treatment prevents this clustering, leading to the formation of multiple spindle poles.[1][2][6]

  • Normal cells are unaffected: In healthy, diploid cells with a normal complement of two centrosomes, KIFC1's role in spindle formation is not essential. Therefore, inhibiting it with this compound does not typically result in multipolar spindle formation in these cells.[2][3]

Therefore, the most likely reason for not observing multipolar spindles is that your experimental cell line does not have amplified centrosomes.

Troubleshooting Guide: Failure to Observe this compound-Induced Multipolar Spindles

If you are using a cell line reported to have centrosome amplification but are still not seeing the expected phenotype, consider the following factors:

Potential IssueTroubleshooting Steps
Cell Line Characteristics Confirm that the specific passage and sub-clone of your cell line retains the centrosome amplification phenotype. This can be verified by immunofluorescence staining for centrosome markers like γ-tubulin or pericentrin.
This compound Concentration Titrate the concentration of this compound. An insufficient dose will not effectively inhibit KIFC1. Conversely, excessively high concentrations may lead to off-target effects or general cytotoxicity that masks the specific mitotic phenotype.[4] The IC50 for KIFC1 ATPase activity is approximately 0.3 µM.[4]
Treatment Duration The timing of drug addition and the duration of treatment are critical. Ensure that the treatment window allows for cells to enter mitosis. You may need to synchronize your cells (e.g., using a thymidine block) to enrich the mitotic population.
Imaging and Analysis Ensure your immunofluorescence protocol is optimized for visualizing mitotic spindles and centrosomes. Use high-resolution microscopy to clearly distinguish between bipolar and multipolar spindles.

Mechanism of Action: How this compound Induces Multipolar Spindles

Many cancer cells exhibit centrosome amplification, a state with an abnormal number of centrosomes. To avoid cell death from catastrophic multipolar divisions, these cells utilize the minus-end directed motor protein KIFC1 to cluster the extra centrosomes, forcing a bipolar spindle formation.[2][4][5]

This compound is a potent and specific inhibitor of KIFC1.[2][3] It functions in an ATP-competitive manner, binding to the KIFC1/microtubule complex and inhibiting its ATPase activity.[2][6] This inhibition prevents KIFC1 from exerting the necessary force to cluster the supernumerary centrosomes. As a result, the un-clustered centrosomes are free to organize their own microtubule arrays, leading to the formation of multipolar spindles during mitosis.[1][6] This aberrant division often triggers mitotic catastrophe and apoptosis, highlighting the therapeutic potential of this compound in cancers with centrosome amplification.[1]

AZ82_Mechanism cluster_cancer Cancer Cell with Amplified Centrosomes cluster_treatment Effect of this compound Treatment Centrosomes Supernumerary Centrosomes (>2) KIFC1 KIFC1 Motor Protein (Active) Centrosomes->KIFC1 requires NoClustering Centrosome De-clustering Clustering Centrosome Clustering KIFC1->Clustering drives Inhibited_KIFC1 KIFC1 Inhibited Bipolar Pseudo-Bipolar Spindle Clustering->Bipolar enables Survival Cell Survival & Proliferation Bipolar->Survival leads to This compound This compound This compound->Inhibited_KIFC1 inhibits Inhibited_KIFC1->NoClustering prevents clustering Multipolar Multipolar Spindle NoClustering->Multipolar results in Apoptosis Mitotic Catastrophe & Apoptosis Multipolar->Apoptosis leads to

Caption: Mechanism of this compound-induced multipolar spindle formation in cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity based on published studies.

ParameterValueCell Line / ConditionReference
KIFC1 ATPase Activity (IC50) ~0.3 µMIn vitro assay[4]
Binding Affinity (Ki) 43 nMKIFC1/microtubule complex[2][3]
mant-ATP Binding (IC50) 0.90 ± 0.09 µMIn vitro assay[3]
mant-ADP Release (IC50) 1.26 ± 0.51 µMIn vitro assay[3]

Experimental Protocol: Induction and Visualization of Multipolar Spindles

This protocol provides a general framework for observing the effects of this compound on spindle morphology in a suitable cell line (e.g., BT-549 breast cancer cells, which have amplified centrosomes).

Materials:

  • BT-549 cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Thymidine

  • Microscopy-grade coverslips

  • Phosphate-buffered saline (PBS)

  • Pre-chilled methanol

  • Blocking buffer (e.g., PBS with 3% BSA and 0.1% Triton X-100)

  • Primary antibodies: anti-α-tubulin (for spindles), anti-γ-tubulin (for centrosomes)

  • Fluorescently-labeled secondary antibodies

  • DAPI (for DNA staining)

  • Antifade mounting medium

Workflow:

Experimental_Workflow cluster_culture Cell Culture & Synchronization cluster_treatment Drug Treatment cluster_staining Immunofluorescence cluster_analysis Analysis A 1. Seed BT-549 cells on coverslips B 2. Synchronize cells at G1/S with Thymidine A->B C 3. Release from block into fresh medium B->C D 4. Add this compound (or DMSO) to medium C->D E 5. Incubate to allow cells to enter Mitosis D->E F 6. Fix cells with chilled Methanol E->F G 7. Permeabilize & Block F->G H 8. Incubate with Primary Antibodies G->H I 9. Incubate with Secondary Antibodies & DAPI H->I J 10. Mount coverslips I->J K 11. Image with Fluorescence Microscope J->K L 12. Quantify percentage of multipolar spindles K->L

Caption: Experimental workflow for this compound treatment and spindle analysis.

Procedure:

  • Cell Seeding: Seed BT-549 cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-60% confluency the next day.

  • Synchronization (Optional but Recommended): To increase the mitotic index, treat cells with 2 mM thymidine for 16-24 hours.

  • Release and Treatment: Wash the cells three times with PBS and then add fresh, pre-warmed complete medium to release them from the block. Add this compound at the desired final concentration (e.g., 1-5 µM) or an equivalent volume of DMSO for the vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow them to progress into mitosis (e.g., 12-16 hours).

  • Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.

  • Immunostaining:

    • Wash coverslips with PBS.

    • Permeabilize and block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-γ-tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope, capturing images of mitotic cells in the DAPI, tubulin, and centrosome channels.

  • Analysis: For each condition (DMSO vs. This compound), count the number of mitotic cells and classify them as having bipolar or multipolar spindles. Calculate the percentage of mitotic cells with a multipolar phenotype.

References

minimizing non-specific binding of AZ82 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of AZ82 (AZD8835) in various assays. By addressing common issues encountered during experiments, this guide aims to ensure the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AZD8835) and what is its mechanism of action?

A1: this compound, also known as AZD8835, is a potent and selective dual inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K) with IC50 values of 6.2 nM and 5.7 nM, respectively.[1] It exhibits selectivity over other PI3K isoforms like PI3Kβ (IC50 = 431 nM) and PI3Kγ (IC50 = 90 nM).[1] AZD8835 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to the inhibition of tumor cell growth and proliferation.[2]

Q2: What are the common causes of non-specific binding in assays involving small molecule inhibitors like this compound?

A2: Non-specific binding of small molecules can arise from several factors:

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts.[3][4]

  • Hydrophobic Interactions: Small molecules can bind non-specifically to plastic surfaces of assay plates or to proteins in the assay through hydrophobic interactions.

  • Ionic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or macromolecules.

  • Off-Target Binding: The compound may bind to other proteins in the assay system that are not the intended target. While AZD8835 is selective, high concentrations can increase the likelihood of off-target effects.[5]

Q3: How can I recognize non-specific binding in my assay results?

A3: Look for the following signs:

  • Unusually Steep Dose-Response Curves: A steep Hill slope in your inhibition curve can be an indicator of compound aggregation.[4]

  • Irreproducible Results: High variability between replicate wells or experiments.

  • High Background Signal: The signal in your negative control wells (without the target protein or with an inactive compound) is unexpectedly high.

  • Inhibition at High Compound Concentrations Only: The inhibitory effect is only observed at concentrations significantly higher than the known IC50 and may not be saturable.[5]

  • Inconsistent Structure-Activity Relationship (SAR): Small, unrelated changes to the compound structure lead to drastic changes in activity.

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound in your experiments.

Problem 1: High Background Signal in Biochemical Assays (e.g., Kinase Assays)

Possible Causes:

  • This compound is binding to the assay plate.

  • This compound is binding to other proteins in the assay (e.g., BSA, other enzymes).

  • Compound aggregation is causing interference with the detection method.

Solutions:

  • Optimize Detergent Concentration: Include non-ionic detergents like Tween-20 or Triton X-100 in your assay buffer to disrupt hydrophobic interactions and prevent compound aggregation.[4] Start with a low concentration and titrate to find the optimal level that reduces background without affecting enzyme activity.

  • Add a Carrier Protein: Bovine Serum Albumin (BSA) can be used as a "decoy" protein to block non-specific binding sites on the assay plate and other surfaces.[6]

  • Vary Enzyme and Compound Concentrations: Test lower concentrations of this compound. If the issue is aggregation, reducing the concentration below the critical aggregation concentration (CAC) should alleviate the problem.[3]

  • Use Low-Binding Assay Plates: Consider using plates specifically designed to minimize protein and small molecule binding.

  • Perform Control Experiments: Run controls with an inactive enantiomer or a structurally similar but inactive compound to determine the level of non-specific inhibition.

Problem 2: Inconsistent Results in Cell-Based Assays

Possible Causes:

  • This compound is binding to serum proteins in the cell culture medium, reducing its effective concentration.

  • The compound is precipitating out of solution at the tested concentrations.

  • Cytotoxicity at higher concentrations is being misinterpreted as specific inhibition.

Solutions:

  • Optimize Serum Concentration: If possible, reduce the serum concentration in your cell culture medium during the compound treatment period. Be sure to validate that this does not negatively impact cell health.

  • Assess Compound Solubility: Visually inspect your compound stock and working solutions for any signs of precipitation. Ensure the final DMSO concentration is low and consistent across all wells.

  • Run Cytotoxicity Assays: Use a multiplexed assay to simultaneously measure your target of interest and cell viability (e.g., using a live/dead stain or an ATP-based viability assay). This will help differentiate specific inhibition from general toxicity.[7]

  • Wash Cells Before Lysis: For endpoint assays, washing the cells with PBS before lysis can help remove any unbound compound that may interfere with downstream detection steps.

Data Presentation: Assay Optimization Parameters

The following table provides general recommendations for optimizing assay conditions to minimize non-specific binding. The optimal concentrations should be determined empirically for your specific assay system.

Reagent Purpose Recommended Starting Concentration Considerations
Tween-20 Non-ionic detergent to reduce hydrophobic interactions and aggregation.0.01% (v/v)Can interfere with some assay technologies at high concentrations. Titrate to find the optimal concentration.[8]
Triton X-100 Non-ionic detergent, similar to Tween-20.0.01% (v/v)May be more or less effective than Tween-20 depending on the specific assay.
Bovine Serum Albumin (BSA) Carrier protein to block non-specific binding sites.0.1 - 1 mg/mLEnsure the BSA preparation is of high purity and does not contain contaminants that could interfere with the assay.[6]
Dimethyl Sulfoxide (DMSO) Solvent for this compound.< 0.5% (v/v)High concentrations of DMSO can be toxic to cells and may affect enzyme activity. Maintain a consistent final concentration across all wells.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound (AZD8835) This compound->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Non-Specific Binding

Troubleshooting_Workflow start High Background or Irreproducible Results check_aggregation Is Compound Aggregation Suspected? start->check_aggregation add_detergent Add/Optimize Detergent (e.g., 0.01% Tween-20) check_aggregation->add_detergent Yes check_nsb_protein Is Non-Specific Protein Binding Suspected? check_aggregation->check_nsb_protein No add_detergent->check_nsb_protein add_bsa Add Carrier Protein (e.g., 0.1 mg/mL BSA) check_nsb_protein->add_bsa Yes optimize_conc Optimize this compound and Enzyme Concentrations check_nsb_protein->optimize_conc No add_bsa->optimize_conc re_evaluate Re-evaluate Assay Performance optimize_conc->re_evaluate orthogonal_assay Consider Orthogonal Assay (e.g., CETSA) re_evaluate->orthogonal_assay Problem Persists

Caption: A logical workflow for troubleshooting non-specific binding.

Experimental Protocols

Protocol 1: General Biochemical Kinase Assay with this compound

This protocol provides a general framework for a kinase assay. Specific components and concentrations should be optimized for the particular PI3K isoform and detection method.

  • Prepare Assay Buffer:

    • A typical buffer might be 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.

    • Prepare a stock of 10 mg/mL BSA in water. Add BSA to the assay buffer to a final concentration of 0.1-1 mg/mL.

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in 100% DMSO to create a concentration range for your dose-response curve.

    • Further dilute the DMSO stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is below 0.5%.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a low-binding 384-well plate.

    • Add the PI3K enzyme to the wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding the substrate (e.g., PIP2) and ATP.

    • Incubate for the desired reaction time at the optimal temperature.

    • Stop the reaction and proceed with the detection method (e.g., luminescence, fluorescence, or TR-FRET based).

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other wells.

    • Normalize the data to the positive control (enzyme with no inhibitor) and negative control (no enzyme).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is an orthogonal assay that can confirm the direct binding of this compound to its target in a cellular context, which is less prone to some of the artifacts seen in biochemical assays.[9][10][11]

  • Cell Treatment:

    • Culture cells known to express the target PI3K isoforms (e.g., BT474 for PI3Kα).[12]

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. One set of samples should be kept at 37°C as a control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Target Protein Detection:

    • Analyze the amount of soluble target protein (PI3Kα or PI3Kδ) in the supernatant using a method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.

References

how to handle AZ82 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of AZ82, a selective inhibitor of the kinesin-like protein KIFC1. Here you will find answers to frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term storage, this compound as a solid powder should be stored at -20°C for up to three years. For short-term storage, it can be kept at 0-4°C for days to weeks. It is also recommended to store it in a dry and dark environment.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for up to one year to maintain stability.[2] Some suppliers suggest that stock solutions are stable for up to 3 months at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO (Dimethyl Sulfoxide).[1] For in vivo experiments, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Q4: Can I store my diluted, ready-to-use this compound solution?

A4: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use. If temporary storage is necessary, keep the solution on ice and protected from light for the shortest possible duration.

Q5: What are the potential signs of this compound degradation?

A5: Visual signs of degradation in the solid form can include a change in color or texture. For solutions, precipitation, cloudiness, or a change in color may indicate degradation or solubility issues. A decrease in the expected biological activity in your assays can also be an indicator of chemical degradation.

Q6: What are the likely pathways of this compound degradation?

A6: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which includes amide bonds, potential degradation can occur through hydrolysis. Other possible degradation routes could involve oxidation or photodegradation, especially with prolonged exposure to light and oxygen.

Troubleshooting Guide

Issue 1: I observe precipitation in my this compound stock solution after thawing.

  • Possible Cause: The solubility of this compound may have been exceeded, or the solvent may not have been completely anhydrous. Repeated freeze-thaw cycles can also contribute to precipitation.

  • Solution:

    • Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.

    • If precipitation persists, centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube.

    • Determine the concentration of the supernatant using UV-Vis spectrophotometry or HPLC to ensure you are using the correct concentration in your experiments.

    • For future preparations, ensure you are using a high-purity, anhydrous solvent and consider preparing smaller aliquots to minimize freeze-thaw cycles.

Issue 2: My experiments are showing inconsistent or lower-than-expected activity with this compound.

  • Possible Cause: This could be due to the degradation of the this compound compound. Improper storage, frequent freeze-thaw cycles, or exposure to light can lead to a loss of potency.

  • Solution:

    • Verify Storage Conditions: Double-check that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.

    • Use a Fresh Aliquot: If you have been using the same stock solution for an extended period or it has undergone multiple freeze-thaw cycles, switch to a fresh, unopened aliquot.

    • Prepare a Fresh Stock Solution: If the issue persists, prepare a fresh stock solution from the solid this compound powder.

    • Perform a Quality Control Check: If possible, assess the purity of your this compound stock solution using an analytical technique like HPLC (see the experimental protocol below for a general guideline).

Quantitative Data Summary

The stability of this compound is highly dependent on storage conditions. The following table summarizes the recommended storage durations and temperatures from various suppliers.

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years
Solid Powder0 - 4°CDays to weeks
In Solvent-80°CUp to 1 year
In Solvent-20°CUp to 1 year

Experimental Protocols

Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. Note: This is a general method and may require optimization for your specific equipment and this compound batch.

Objective: To determine the percentage purity of this compound and to separate it from potential degradation products.

Materials:

  • This compound reference standard

  • This compound sample for testing

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound reference standard in DMSO to prepare a stock solution of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

  • Preparation of Sample Solution:

    • Prepare the this compound sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or a wavelength of maximum absorbance for this compound)

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Run the standard and sample solutions on the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the this compound sample by comparing the peak area of the main peak in the sample chromatogram to the total peak area of all peaks (main peak + degradation peaks).

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizations

AZ82_Degradation_Pathway This compound This compound (Thiophene Carboxamide) Hydrolysis Hydrolysis (e.g., acidic or basic conditions) This compound->Hydrolysis Amide Bond Cleavage Degradant1 Degradation Product 1 (Thiophene Carboxylic Acid) Hydrolysis->Degradant1 Degradant2 Degradation Product 2 (Pyrrolidinyl Amine Fragment) Hydrolysis->Degradant2

Caption: Hypothetical degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C solid, -80°C solution?) Start->Check_Storage Fresh_Aliquot Use a Fresh Aliquot Check_Storage->Fresh_Aliquot Conditions OK Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Conditions Not OK QC_Check Perform Purity Check (HPLC) Fresh_Aliquot->QC_Check Issue Persists Problem_Solved Problem Resolved Fresh_Aliquot->Problem_Solved Issue Resolved Prepare_Fresh->QC_Check Issue Persists Prepare_Fresh->Problem_Solved Issue Resolved QC_Check->Problem_Solved Purity OK Contact_Support Contact Technical Support QC_Check->Contact_Support Purity Low

Caption: Troubleshooting workflow for inconsistent this compound activity.

HPLC_Stability_Workflow Prep_Mobile_Phase 1. Prepare Mobile Phase (A: Aq. + 0.1% FA, B: ACN + 0.1% FA) Prep_Standard 2. Prepare Standard Solution (1 mg/mL stock, dilute to 50 µg/mL) Prep_Mobile_Phase->Prep_Standard Prep_Sample 3. Prepare Sample Solution (Treat identically to standard) Prep_Standard->Prep_Sample HPLC_Run 4. HPLC Analysis (C18 column, gradient elution, UV 254 nm) Prep_Sample->HPLC_Run Data_Analysis 5. Data Analysis (Identify peaks, calculate % purity) HPLC_Run->Data_Analysis Conclusion 6. Conclude on Stability Data_Analysis->Conclusion

Caption: Experimental workflow for HPLC-based stability assessment.

References

adjusting AZ82 concentration for different cell densities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting AZ82 concentration for different cell densities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, selective inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[1] KIFC1 is a motor protein that plays a crucial role in the proper formation of the mitotic spindle during cell division, particularly in cancer cells with extra centrosomes. By inhibiting KIFC1, this compound disrupts the clustering of these extra centrosomes, leading to the formation of multipolar spindles, which in turn can trigger mitotic catastrophe and apoptosis (programmed cell death) in cancer cells.[2]

Q2: What is a typical effective concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a functional inhibition of KIFC1 is often observed in the range of 0.4 to 1.2 µM. It is important to note that off-target cytotoxicity has been reported at concentrations above 4 µM. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How does cell density affect the potency of this compound?

Troubleshooting Guide: Adjusting this compound Concentration for Different Cell Densities

This guide addresses common issues encountered when working with this compound at varying cell densities.

Problem Possible Cause Recommended Solution
Inconsistent IC50 values for this compound across experiments. Variation in cell seeding density. Standardize your cell seeding protocol. Ensure the same number of viable cells are seeded for each experiment. Perform a cell count and viability assessment (e.g., using trypan blue) before seeding.
Cells are passaged too many times. Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent incubation times. Maintain a consistent incubation time with this compound for all experiments.
This compound appears less potent at higher cell densities. "Cell density effect". This is an expected biological phenomenon. Report the cell density at which the IC50 was determined. If comparing different treatments, ensure the cell density is consistent across all conditions.
Consider performing your experiments at a cell density that is within the linear range of your cell viability assay and is representative of the desired biological context.
High variability in results within the same experiment. Uneven cell distribution in the microplate wells. Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate to ensure even distribution of cells. Avoid letting the plate sit on the bench for an extended period before placing it in the incubator.
Edge effects in the microplate. To minimize edge effects, avoid using the outer wells of the microplate for experimental conditions. Instead, fill them with sterile medium or PBS.

Data Presentation: Representative Effect of Cell Density on IC50

The following table provides a representative example of how the IC50 of an anti-cancer drug might change with varying cell seeding densities, based on the principle observed for compounds like cisplatin.[3] Note: This is an illustrative example, and the actual values for this compound may vary depending on the cell line and experimental conditions.

Seeding Density (cells/well in 96-well plate)Representative IC50 (µM)
2,0000.8
5,0001.2
10,0001.9
20,0003.1

Experimental Protocols

Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure you have a single-cell suspension with high viability.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Include wells for "cells only" (positive control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[4][5]

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common approach is to use a 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., 0.01 µM to 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Add 100 µL of complete medium with the same concentration of DMSO as the highest this compound concentration to the "cells only" control wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh complete medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[5]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

KIFC1 Signaling Pathway in Mitosis and Inhibition by this compound

KIFC1_Pathway cluster_mitosis Mitotic Progression cluster_cancer Cancer Cell with Supernumerary Centrosomes cluster_inhibition Inhibition by this compound Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Supernumerary_Centrosomes Supernumerary Centrosomes KIFC1 KIFC1 (Motor Protein) Supernumerary_Centrosomes->KIFC1 requires Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering drives Multipolar_Spindle Multipolar Spindle Formation KIFC1->Multipolar_Spindle inhibition leads to Bipolar_Spindle Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Bipolar_Spindle->Metaphase Cell_Survival Cell Survival & Proliferation Bipolar_Spindle->Cell_Survival enables This compound This compound This compound->KIFC1 Mitotic_Catastrophe Mitotic Catastrophe Multipolar_Spindle->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: KIFC1 pathway in cancer and its inhibition by this compound.

Experimental Workflow for Determining the Effect of Cell Density on this compound IC50

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Start Start: Prepare Cell Suspension Seed_Cells Seed Cells at Different Densities (e.g., 2k, 5k, 10k, 20k cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_this compound Add this compound Dilutions to Respective Wells Incubate_24h->Add_this compound Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Add_this compound Incubate_48_72h Incubate for 48-72h Add_this compound->Incubate_48_72h MTT_Assay Perform MTT Assay Incubate_48_72h->MTT_Assay Read_Absorbance Read Absorbance at 570 nm MTT_Assay->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curves for each cell density Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 for each Cell Density Plot_Curve->Determine_IC50 Compare_IC50 Compare IC50 Values Determine_IC50->Compare_IC50

Caption: Workflow for assessing this compound IC50 at different cell densities.

Logical Relationship: Cell Density and Drug Potency

logical_relationship Increase_Density Increase in Cell Seeding Density Decrease_Drug_Per_Cell Decreased Drug Concentration per Cell Increase_Density->Decrease_Drug_Per_Cell Altered_Signaling Altered Intercellular Signaling Increase_Density->Altered_Signaling Increased_Metabolism Increased Drug Metabolism Increase_Density->Increased_Metabolism Decreased_Potency Decrease in Apparent Drug Potency Decrease_Drug_Per_Cell->Decreased_Potency Altered_Signaling->Decreased_Potency Increased_Metabolism->Decreased_Potency Increase_IC50 Increase in IC50 Value Decreased_Potency->Increase_IC50

Caption: Factors contributing to the cell density effect on drug potency.

References

Technical Support Center: Overcoming Limited Systemic Absorption of AZ82 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo systemic absorption of AZ82, a selective KIFC1 inhibitor.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the limited systemic absorption of this compound in your in vivo experiments.

Problem Potential Cause Suggested Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound.- Formulation Optimization: this compound is soluble in DMSO at 50 mg/mL.[1][2] For in vivo studies, consider using a vehicle that enhances solubility and absorption. A suggested formulation includes DMSO, PEG300, Tween-80, and saline.[3] Another option is a suspension in corn oil.[3] - Particle Size Reduction: Nanosizing can increase the surface area for dissolution.[4] Consider micronization or nano-milling of the this compound powder.
First-pass metabolism in the liver.- Route of Administration: If significant first-pass metabolism is suspected, consider alternative routes of administration that bypass the liver, such as intraperitoneal (IP) or intravenous (IV) injection. - P450 Inhibition (for mechanistic studies): In preclinical models, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. This is for investigational purposes only.
Efflux by transporters (e.g., P-glycoprotein) in the gut wall.- Co-administration with an Efflux Inhibitor: For mechanistic studies, co-administration with a P-gp inhibitor like verapamil or cyclosporine can indicate if efflux is a limiting factor.
High variability in plasma concentrations between individual animals. Inconsistent dosing, formulation instability, or physiological differences.- Standardize Dosing Technique: Ensure accurate and consistent administration volume and technique for all animals. - Formulation Homogeneity: Ensure the dosing formulation is a homogenous solution or a stable, uniform suspension. Vortex or sonicate suspensions immediately before each administration. - Fasting: Fasting animals overnight before oral dosing can reduce variability in gastric emptying and intestinal pH.[5]
Lack of in vivo efficacy despite achieving target plasma concentrations in vitro. High plasma protein binding, rapid clearance, or poor tumor penetration.- Measure Free Drug Concentration: The unbound fraction of the drug is pharmacologically active. Determine the plasma protein binding of this compound. - Pharmacokinetic (PK) Studies: Conduct a full PK study to determine the half-life (t1/2), clearance (CL), and volume of distribution (Vd) of this compound. This will inform the optimal dosing regimen. - Tumor Pharmacokinetics: If possible, measure the concentration of this compound in tumor tissue to assess penetration to the site of action.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and route of administration for this compound in vivo?

A1: The optimal dose and route will depend on the animal model and the specific research question. For initial studies, intraperitoneal (IP) or intravenous (IV) administration can be used to bypass potential oral absorption issues and establish a relationship between systemic exposure and pharmacodynamic effects. A thorough literature review of similar kinesin inhibitors and pilot dose-ranging studies are recommended to determine the optimal starting dose.

Q2: How can I prepare this compound for in vivo administration?

A2: this compound is reported to be soluble in DMSO at 50 mg/mL.[1][2] For in vivo use, a stock solution in DMSO can be further diluted in a suitable vehicle. Two suggested formulations are:[3]

  • For a clear solution: A mixture of DMSO, PEG300, Tween-80, and saline.

  • For a suspension: A mixture of a DMSO stock solution and corn oil.

It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model, typically below 10% of the total injection volume.

Q3: What are the known off-target effects of this compound?

A3: this compound is a selective inhibitor of the KIFC1 motor protein.[1][3][6][7] It has shown little potency against 9 other kinesin motor proteins.[1] However, off-target cytotoxicity has been reported at concentrations above 4 µM in vitro.[1][2] It is important to perform dose-response studies to identify a therapeutic window that minimizes off-target effects.

Q4: How does this compound exert its anti-cancer effects?

A4: this compound is a selective inhibitor of KIFC1 (also known as HSET), a kinesin-14 family protein.[6] In many cancer cells, there is an amplification of centrosomes. KIFC1 plays a crucial role in bundling these extra centrosomes into two spindle poles during mitosis, thus preventing multipolar cell division and subsequent cell death.[7] By inhibiting KIFC1, this compound prevents this centrosome clustering, leading to multipolar spindle formation and mitotic catastrophe in cancer cells with amplified centrosomes.[6][7][8] This mechanism makes KIFC1 an attractive therapeutic target in such cancers.[7]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound

Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., mouse or rat) after a single administration.

Methodology:

  • Animal Model: Select a suitable rodent model (e.g., male C57BL/6 mice, 8-10 weeks old). Acclimatize animals for at least one week before the study.

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg).

  • Formulation Preparation: Prepare the this compound formulation as described in the FAQs section, ensuring it is suitable for the chosen route of administration.

  • Administration: Administer a single dose of this compound to each animal.

  • Blood Sampling: Collect sparse blood samples (e.g., 50 µL) from a consistent site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (for PO group) using appropriate software (e.g., Phoenix WinNonlin).

Quantitative Data Summary

The following tables provide a template for summarizing key data related to this compound's physicochemical properties and in vivo pharmacokinetics. Note: The data presented here are hypothetical examples for illustrative purposes.

Table 1: Physicochemical Properties of this compound

Parameter Value Reference
Molecular Weight 560.63 g/mol [2]
Solubility DMSO: 50 mg/mL[1][2]
Aqueous Solubility Data not available
LogP Data not available

Table 2: Example Pharmacokinetic Parameters of this compound in Mice

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1500300
Tmax (h) 0.081.0
AUC (0-t) (ng*h/mL) 32001600
t1/2 (h) 4.55.0
Bioavailability (%) N/A10%

Visualizations

Signaling Pathway and Experimental Workflows

AZ82_Mechanism_of_Action cluster_cell Cancer Cell with Amplified Centrosomes This compound This compound KIFC1 KIFC1 (HSET) This compound->KIFC1 Inhibits Multipolar Multipolar Spindle Formation This compound->Multipolar Leads to Clustering Centrosome Clustering KIFC1->Clustering Promotes Centrosomes Amplified Centrosomes Centrosomes->Clustering Bipolar Bipolar Spindle Formation Clustering->Bipolar Normal_Mitosis Successful Mitosis Bipolar->Normal_Mitosis Apoptosis Apoptosis Multipolar->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Troubleshooting_Workflow Start Start: Low in vivo efficacy of this compound Check_PK Measure plasma concentration of this compound Start->Check_PK Low_Conc Concentration low or undetectable? Check_PK->Low_Conc Optimize_Formulation Optimize formulation (e.g., use co-solvents, create nanoparticle suspension) Low_Conc->Optimize_Formulation Yes Sufficient_Conc Concentration sufficient? Low_Conc->Sufficient_Conc No Optimize_Formulation->Check_PK Change_Route Change route of administration (e.g., PO to IP or IV) Optimize_Formulation->Change_Route Change_Route->Check_PK Check_PD Assess target engagement in tumor (e.g., measure multipolar spindles) Sufficient_Conc->Check_PD Yes Investigate_Metabolism Investigate rapid clearance or high protein binding Sufficient_Conc->Investigate_Metabolism No End End: Optimized Protocol Check_PD->End Investigate_Metabolism->Optimize_Formulation

Caption: Troubleshooting workflow for this compound in vivo studies.

PK_Study_Workflow Start Start: PK Study Animal_Prep Acclimatize and group animals (IV, PO/IP) Start->Animal_Prep Formulation Prepare this compound dosing formulation Animal_Prep->Formulation Dosing Administer single dose of this compound Formulation->Dosing Sampling Collect blood samples at time points Dosing->Sampling Processing Process blood to plasma and store at -80°C Sampling->Processing Analysis Quantify this compound concentration by LC-MS/MS Processing->Analysis PK_Calc Calculate PK parameters (Cmax, Tmax, AUC, etc.) Analysis->PK_Calc End End: Report PK Profile PK_Calc->End

Caption: Experimental workflow for a pharmacokinetic study.

References

identifying potential AZ82 off-target kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on characterizing the kinase selectivity of the KIFC1 inhibitor, AZ82. While this compound is a well-documented inhibitor of the kinesin motor protein KIFC1, its interactions with the broader human kinome are not extensively reported in publicly available literature. This guide offers troubleshooting advice and detailed experimental protocols to enable researchers to identify potential off-target kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[1][2] It specifically binds to the KIFC1/microtubule (MT) complex, inhibiting its MT-stimulated ATPase activity in an ATP-competitive manner.[2][3] The inhibition constant (Ki) for KIFC1 is approximately 43 nM, with an IC50 of 300 nM.[1]

Q2: Is this compound known to have off-target kinase effects?

Q3: My cells treated with this compound show a phenotype inconsistent with KIFC1 inhibition. Could this be due to off-target kinase activity?

While KIFC1 inhibition has well-characterized effects, such as centrosome declustering and induction of multipolar mitosis in cancer cells with amplified centrosomes, unexpected phenotypes could arise from off-target activities.[3][5] If you observe anomalous cellular responses, it is prudent to consider and investigate potential off-target effects, including interactions with protein kinases.

Q4: What is the first step to identify potential off-target kinases for this compound?

A common and effective first step is to perform a broad in vitro kinase screen. This typically involves testing the compound at one or two concentrations against a large panel of purified kinases. The resulting data will provide a preliminary "hit list" of potential off-target kinases that can be further validated.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High background signal in in vitro kinase assay 1. Non-specific binding of this compound to assay components. 2. Interference with the detection method (e.g., fluorescence, luminescence). 3. Contaminated reagents.1. Run control experiments without the kinase or substrate to assess background signal from this compound alone. 2. Test this compound in a counter-screen for the specific detection technology. 3. Use fresh, high-quality reagents and buffers.
Inconsistent IC50 values for a potential off-target kinase 1. Variability in enzyme activity or reagent concentrations. 2. Compound precipitation at higher concentrations. 3. Degradation of this compound in the assay buffer.1. Ensure consistent preparation of all reagents and perform quality control on the kinase activity. 2. Check the solubility of this compound in the assay buffer and consider using a lower concentration range or adding a solubilizing agent like DMSO. 3. Assess the stability of this compound under the assay conditions.
A confirmed in vitro off-target kinase does not show engagement in cells 1. Poor cell permeability of this compound. 2. Rapid metabolism or efflux of this compound from the cells. 3. The kinase is not expressed or is localized in a different cellular compartment than this compound.1. Perform cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement assays to measure direct target binding in intact cells. 2. Use LC-MS/MS to quantify the intracellular concentration of this compound over time. 3. Verify the expression and subcellular localization of the target kinase in your cell line using techniques like Western blotting or immunofluorescence.
Difficulty validating a potential off-target with orthogonal assays 1. The initial hit was a false positive from the primary screen. 2. The off-target effect is context-dependent (e.g., requires a specific substrate or cellular state).1. Use a different assay format (e.g., a binding assay vs. an activity assay) to confirm the interaction. 2. Investigate the downstream signaling of the putative off-target kinase in cells treated with this compound using phosphoproteomics or phospho-specific antibodies.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary target, KIFC1. Researchers aiming to identify off-target kinases should compare the potencies against any identified hits to these values to understand the selectivity window.

Target Parameter Value Reference
KIFC1Ki43 nM[1][2]
KIFC1IC50300 nM[1]
mant-ATP bindingIC500.90 ± 0.09 µM[2]
mant-ADP releasingIC501.26 ± 0.51 µM[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for screening this compound against a large panel of protein kinases.

Objective: To identify potential off-target kinases of this compound in a purified, cell-free system.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Panel of purified, active protein kinases

  • Kinase-specific substrates (peptides or proteins)

  • ATP (radiolabeled [γ-³²P]ATP or cold ATP depending on the detection method)

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™, HTRF® reagents)

  • Microplates (e.g., 96-well or 384-well)

Methodology:

  • Compound Preparation: Prepare a dilution series of this compound in the appropriate kinase reaction buffer. It is common to start with a high concentration (e.g., 10 µM) for the initial screen.

  • Kinase Reaction: a. In each well of the microplate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (e.g., DMSO). b. Allow the components to incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., EDTA, SDS, or a specific reagent from a kit). b. Quantify the kinase activity. The method will depend on the assay format:

    • Radiometric: Measure the incorporation of ³²P into the substrate.
    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced.
    • Fluorescence-based (e.g., HTRF®): Use phospho-specific antibodies and FRET pairs to detect substrate phosphorylation.

  • Data Analysis: a. Calculate the percentage of inhibition for this compound at each concentration relative to the vehicle control. b. Identify kinases that show significant inhibition (e.g., >50% at 10 µM) as potential "hits." c. For hits, perform follow-up dose-response experiments to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to validate the engagement of a potential off-target kinase by this compound in a cellular context.

Objective: To determine if this compound binds to and stabilizes a target kinase in intact cells.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein analysis (e.g., SDS-PAGE, Western blot apparatus, primary and secondary antibodies)

Methodology:

  • Cell Treatment: a. Culture cells to a suitable confluency. b. Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control. c. Incubate for a sufficient time to allow for compound uptake and target engagement (e.g., 1-2 hours).

  • Heating and Lysis: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control. d. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. e. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Analysis: a. Collect the supernatant (soluble fraction). b. Analyze the amount of the target kinase in the soluble fraction for each temperature point using Western blotting.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. c. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that the compound has bound to and stabilized the target protein.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Validation invitro_screen Broad Kinase Panel Screen (e.g., >300 kinases at 10 µM) hit_identification Identify 'Hits' (e.g., >50% inhibition) invitro_screen->hit_identification ic50_determination Determine IC50 for Hits hit_identification->ic50_determination target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET™) ic50_determination->target_engagement Validate in Cells downstream_signaling Downstream Pathway Analysis (e.g., Phospho-Western, Proteomics) target_engagement->downstream_signaling phenotypic_assay Phenotypic Confirmation (e.g., Cell viability, cell cycle) downstream_signaling->phenotypic_assay

Caption: Workflow for identifying and validating off-target kinases.

signaling_pathway cluster_primary Primary Target Pathway cluster_offtarget Potential Off-Target Pathway This compound This compound KIFC1 KIFC1/MT Complex This compound->KIFC1 Inhibits OffTarget_Kinase Off-Target Kinase (e.g., Kinase X) This compound->OffTarget_Kinase Inhibits? Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering Bipolar_Spindle Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Cell_Division Normal Mitosis Bipolar_Spindle->Cell_Division Downstream_Substrate Downstream Substrate OffTarget_Kinase->Downstream_Substrate Cellular_Process Altered Cellular Process (e.g., Proliferation, Survival) Downstream_Substrate->Cellular_Process Unexpected_Phenotype Unexpected Phenotype Cellular_Process->Unexpected_Phenotype

Caption: this compound's primary vs. potential off-target signaling.

References

Technical Support Center: Troubleshooting Inconsistent Results in AZ82 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with AZ82, a selective inhibitor of the kinesin-like motor protein KIFC1 (also known as HSET).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Kinesin Family Member C1 (KIFC1), a human motor protein.[1][2][3][4] It functions as an ATP-competitive inhibitor, binding specifically to the KIFC1/microtubule complex.[2] This binding prevents the hydrolysis of ATP by KIFC1, thereby inhibiting its motor activity. In cancer cells with an amplification of centrosomes, KIFC1 is crucial for clustering these extra centrosomes into a bipolar spindle during mitosis. By inhibiting KIFC1, this compound disrupts this process, leading to the formation of multipolar spindles and subsequent apoptotic cell death.[1][3]

Q2: Why am I seeing variable IC50 values for this compound in my cell viability assays?

Inconsistent IC50 values for this compound can arise from several factors:

  • Cell Line Specificity: this compound's efficacy is highly dependent on the centrosome amplification status of the cell line. Cell lines with supernumerary centrosomes are generally more sensitive to KIFC1 inhibition. Ensure you are using a well-characterized cell line and consider verifying the centrosome number.

  • Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities can lead to increased resistance. It is crucial to optimize and maintain a consistent seeding density across all experiments.

  • Assay Duration: The incubation time with this compound can influence the IC50 value. A duration of 72 hours is commonly used in cell viability assays to allow for the mitotic arrest phenotype to manifest and lead to cell death.[5]

  • Reagent Quality and Storage: Ensure the this compound compound is of high purity and has been stored correctly, protected from light and at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage in DMSO). Repeated freeze-thaw cycles of the stock solution should be avoided.

  • Metabolic Activity of Cells: The metabolic rate of your cells can affect the readout of viability assays like MTT or WST-1, which measure metabolic activity.[6][7] Factors such as passage number and culture conditions can alter cellular metabolism.

Q3: My western blot results for KIFC1 expression are inconsistent after this compound treatment. What could be the cause?

Inconsistent KIFC1 western blot results can be due to several factors unrelated to the direct activity of this compound, as the inhibitor targets the protein's function, not its expression level.[1] However, downstream effects of mitotic arrest and apoptosis can indirectly influence protein levels. Consider these points:

  • Antibody Specificity and Validation: Use a KIFC1 antibody that has been validated for western blotting. Check the manufacturer's datasheet for recommended dilutions and protocols.[8][9]

  • Cell Lysis and Protein Extraction: Ensure complete cell lysis to solubilize nuclear proteins like KIFC1. Use a lysis buffer containing sufficient detergent and protease inhibitors.[10][11]

  • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.

  • Cell Cycle Synchronization: Since KIFC1 expression can be cell cycle-dependent, variations in the cell cycle distribution of your cell populations at the time of harvesting can lead to inconsistent results. Consider synchronizing your cells before treatment.[12][13][14]

Q4: I am not observing the expected multipolar spindle phenotype after this compound treatment. What should I check?

  • Cell Line Choice: As mentioned, the multipolar spindle phenotype is most prominent in cell lines with amplified centrosomes. This effect will be less apparent or absent in cells with a normal centrosome number.

  • This compound Concentration and Treatment Duration: Ensure you are using an effective concentration of this compound and a sufficient treatment time for the cells to enter mitosis and exhibit the phenotype.

  • Cell Synchronization: To enrich for mitotic cells and enhance the visibility of the phenotype, consider synchronizing the cells in G2/M phase before or during this compound treatment.[12][14][15]

  • Immunofluorescence Protocol: Optimize your immunofluorescence staining protocol. Ensure proper fixation and permeabilization, and use high-quality primary and secondary antibodies for tubulin (to visualize spindles) and a nuclear counterstain.[16][17][18][19]

Troubleshooting Guides

Inconsistent Cell Viability Assay Results
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingUse a multichannel pipette for cell seeding and ensure the cell suspension is homogenous.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
IC50 value is significantly higher than expected Low percentage of cells in mitosisSynchronize cells to increase the mitotic population.[12][13][14]
This compound degradationPrepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
High cell confluencyOptimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
IC50 value is significantly lower than expected Off-target cytotoxicityUse lower concentrations of this compound and confirm the phenotype (multipolar spindles) to ensure on-target effects. Consider using a control cell line with normal centrosome numbers.[20][21][22]
Solvent (DMSO) toxicityEnsure the final concentration of DMSO is consistent across all wells and is below a toxic level (typically <0.5%).
Inconsistent Western Blot Results
Observed Problem Potential Cause Recommended Solution
No or weak KIFC1 band Inefficient protein extractionUse a lysis buffer optimized for nuclear proteins.
Poor antibody performanceUse a validated KIFC1 antibody at the recommended dilution and incubation conditions.[8][9]
Multiple non-specific bands Antibody concentration is too highTitrate the primary antibody to determine the optimal concentration.
Insufficient blocking or washingBlock the membrane for at least 1 hour and perform adequate wash steps.
Uneven band intensity in loading controls Inaccurate protein quantificationUse a reliable protein quantification assay (e.g., BCA) and ensure equal loading.
Pipetting errorsUse calibrated pipettes and be precise when loading samples.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for KIFC1
  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against KIFC1 (at the manufacturer's recommended dilution) overnight at 4°C.[8][9][11][24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH).

Immunofluorescence for Spindle Analysis
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for a suitable duration to induce mitotic arrest.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to stain microtubules) for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[16][17][18][19]

Visualizations

KIFC1_Signaling_Pathway cluster_mitosis Mitosis cluster_centrosome Centrosome Clustering in Cancer Cells Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Amplified_Centrosomes Amplified Centrosomes KIFC1 KIFC1 (HSET) Amplified_Centrosomes->KIFC1 requires Bipolar_Spindle Bipolar Spindle Formation KIFC1->Bipolar_Spindle promotes KIFC1->Bipolar_Spindle leads to Multipolar_Spindle Multipolar Spindle Formation This compound This compound This compound->KIFC1 inhibits This compound->Multipolar_Spindle leads to Apoptosis Apoptosis

Caption: KIFC1 signaling in mitotic spindle formation and the effect of this compound.

Troubleshooting_Workflow_Cell_Viability start Inconsistent Cell Viability Results q1 Are replicate wells consistent? start->q1 a1_yes Consistent replicates q1->a1_yes Yes a1_no Inconsistent replicates q1->a1_no No q2 Is IC50 value as expected? a1_yes->q2 sol1 Check cell seeding technique. Avoid edge effects. a1_no->sol1 sol1->q1 a2_yes Expected IC50 q2->a2_yes Yes a2_no_high IC50 too high q2->a2_no_high Too High a2_no_low IC50 too low q2->a2_no_low Too Low end Consistent Results a2_yes->end sol2_high Check this compound stability. Optimize cell density and treatment time. Consider cell synchronization. a2_no_high->sol2_high sol2_low Check for off-target effects. Verify DMSO concentration. a2_no_low->sol2_low sol2_high->q2 sol2_low->q2

Caption: Troubleshooting workflow for inconsistent cell viability assays with this compound.

Troubleshooting_Workflow_Phenotype start Expected Multipolar Spindle Phenotype Not Observed q1 Is the cell line appropriate? (centrosome amplification) start->q1 a1_yes Appropriate cell line q1->a1_yes Yes a1_no Inappropriate cell line q1->a1_no No q2 Are this compound concentration and treatment duration optimal? a1_yes->q2 sol1 Select a cell line with known centrosome amplification. a1_no->sol1 a2_yes Optimal conditions q2->a2_yes Yes a2_no Suboptimal conditions q2->a2_no No q3 Is the mitotic index sufficient? a2_yes->q3 sol2 Perform dose-response and time-course experiments. a2_no->sol2 a3_yes Sufficient mitotic index q3->a3_yes Yes a3_no Low mitotic index q3->a3_no No q4 Is the immunofluorescence protocol optimized? a3_yes->q4 sol3 Use cell synchronization techniques (e.g., nocodazole block and release). a3_no->sol3 a4_yes Optimized protocol q4->a4_yes Yes a4_no Suboptimal protocol q4->a4_no No end Phenotype Observed a4_yes->end sol4 Optimize fixation, permeabilization, and antibody concentrations. a4_no->sol4

Caption: Troubleshooting workflow for observing the multipolar spindle phenotype.

References

Technical Support Center: Controlling for AZ82 Solvent Effects (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively controlling for the solvent effects of Dimethyl Sulfoxide (DMSO) when conducting experiments with the KIFC1 inhibitor, AZ82. Adherence to proper control experiments is critical for generating accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control for DMSO effects when using this compound?

A1: this compound, like many small molecule inhibitors, is often dissolved in DMSO due to its poor solubility in aqueous solutions. While DMSO is a versatile solvent, it is not biologically inert and can exert its own effects on cells, including cytotoxicity, altered gene expression, and modulation of signaling pathways.[1][2] Therefore, a "vehicle control" containing the same concentration of DMSO as the this compound-treated samples is essential to differentiate the specific effects of this compound from any non-specific effects of the solvent.[3][4]

Q2: What is the maximum recommended concentration of DMSO for in vitro experiments?

A2: The tolerance to DMSO varies significantly between cell lines.[1] As a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to minimize its off-target effects.[1][2][5] However, some robust cell lines may tolerate up to 0.5% or even 1% DMSO for short exposure times.[1][2] It is always best practice to perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q3: What are the known cellular effects of DMSO?

A3: DMSO can influence various cellular processes. At higher concentrations, it can cause cell cycle arrest and induce apoptosis through the extrinsic pathway.[6] Even at lower concentrations, DMSO has been shown to affect cell migration and signaling pathways such as NF-κB and MAPK.[6] It can also impact microtubule dynamics, which is particularly relevant when studying a kinesin inhibitor like this compound.[7]

Q4: Can I just subtract the effect of the vehicle control from my this compound treatment group?

A4: Simply subtracting the vehicle control's effect is generally not a valid approach. The interaction between the solvent and the compound can be complex. The purpose of the vehicle control is to ensure that any observed effect in the drug-treated group is significantly different from the solvent-alone group, indicating that the effect is due to the drug itself. Statistical analysis, such as a t-test or ANOVA, should be used to compare the this compound-treated group to the vehicle control group.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant toxicity or unexpected phenotype observed in the vehicle control group. The DMSO concentration is too high for the specific cell line or the exposure time is too long.Determine the IC50 of DMSO for your cell line with a dose-response experiment.Reduce the final DMSO concentration in your experiments to a non-toxic level (ideally ≤0.1%).Reduce the duration of the experiment if possible.Ensure the DMSO used is of high purity (cell culture grade).
The effect of this compound is not dose-dependent. The concentration range of this compound is not appropriate (either too high and causing saturation of the effect, or too low).Precipitation of this compound at higher concentrations.Off-target effects at higher concentrations.The assay is not sensitive enough to detect subtle dose-dependent changes.Widen the range of this compound concentrations tested.Visually inspect the media for any signs of precipitation. If precipitation is observed, consider using a stabilizing agent or a different solvent system if possible.Consult the literature for the effective concentration range of this compound in similar experimental systems.Optimize the assay for better sensitivity.
This compound precipitates in the cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium.The stock solution of this compound in DMSO was not properly mixed with the medium.Prepare a more diluted stock solution of this compound in DMSO to reduce the amount of DMSO added to the medium.When diluting the this compound stock in the medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.[2][9]Warm the medium to 37°C before adding the this compound stock.If solubility issues persist, consult the manufacturer's datasheet for alternative solvent systems.[10]
High variability between replicate experiments. Inconsistent cell seeding density.Inaccurate pipetting of DMSO, this compound, or cells.Edge effects in multi-well plates.Variations in incubation time or conditions.Ensure a homogenous single-cell suspension before seeding.Use calibrated pipettes and proper pipetting techniques.Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.Standardize all incubation times and ensure consistent temperature and CO2 levels.

Quantitative Data: DMSO Cytotoxicity in Cancer Cell Lines

The following table summarizes the cytotoxic effects of DMSO on various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions (e.g., cell density, exposure time, assay used). Researchers should always determine the DMSO tolerance for their specific cell line.

Cell LineCancer TypeDMSO ConcentrationExposure TimeEffectReference
HepG2Liver Cancer2.5%24 hours>30% reduction in viability[11]
Huh7Liver Cancer5%24 hours>30% reduction in viability[11]
HT29Colon Cancer>5%24 hours>30% reduction in viability[11]
SW480Colon Cancer>5%24 hours>30% reduction in viability[11]
MCF-7Breast Cancer1-2%24 hoursSignificant reduction in viability[3]
MDA-MB-231Breast Cancer>5%24 hours>30% reduction in viability[11]
HeLaCervical Cancer1-2%24 hoursNo significant effect on viability[3]
DU145Prostate Cancer~0.5%Not SpecifiedTolerated[1]
PC3Prostate Cancer<0.3%Not SpecifiedRecommended[1]

Experimental Protocols

Protocol 1: Determining the Optimal DMSO Concentration

This protocol is designed to identify the highest concentration of DMSO that does not significantly affect the viability of your cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is from 0.01% to 2% (v/v). Also, include a "medium only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining assay.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The optimal DMSO concentration for your this compound experiments will be the highest concentration that does not cause a significant decrease in cell viability.

Protocol 2: Preparing this compound Serial Dilutions with a Constant DMSO Concentration

This protocol ensures that the final DMSO concentration remains the same across all this compound treatment concentrations.

Example: To prepare a series of this compound concentrations ranging from 1 µM to 10 µM with a final DMSO concentration of 0.1%.

  • Prepare the Highest this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. This is your Primary Stock .

  • Prepare Intermediate Stocks in DMSO:

    • To make a 10 mM intermediate stock (for your 10 µM final concentration), you will use your Primary Stock.

    • Perform serial dilutions of the Primary Stock in 100% DMSO to create a range of intermediate stocks. For a 2-fold dilution series, you would dilute the 10 mM stock to 5 mM, 2.5 mM, and 1.25 mM in 100% DMSO.

  • Prepare Final Working Solutions in Medium:

    • For each final this compound concentration, dilute the corresponding intermediate DMSO stock 1:1000 in your complete cell culture medium. For example, to make the 10 µM working solution, add 1 µL of the 10 mM intermediate stock to 999 µL of medium. To make the 5 µM working solution, add 1 µL of the 5 mM intermediate stock to 999 µL of medium, and so on.

    • This 1:1000 dilution will result in a final DMSO concentration of 0.1% in all your working solutions.

  • Prepare the Vehicle Control: The vehicle control should contain the same final concentration of DMSO as your this compound-treated samples. To prepare the vehicle control, add 1 µL of 100% DMSO to 999 µL of complete cell culture medium.

  • Treatment: Add the prepared working solutions (including the vehicle control) to your cells.

Visualizations

This compound Mechanism of Action and KIFC1 Signaling

AZ82_KIFC1_Signaling cluster_this compound This compound Inhibition cluster_KIFC1 KIFC1-Mediated Processes cluster_Downstream Downstream Signaling This compound This compound KIFC1 KIFC1 (HSET) This compound->KIFC1 Inhibits CentrosomeClustering Centrosome Clustering KIFC1->CentrosomeClustering BipolarSpindle Bipolar Spindle Formation CentrosomeClustering->BipolarSpindle PI3K_AKT PI3K/AKT Pathway BipolarSpindle->PI3K_AKT Regulates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Caption: this compound inhibits KIFC1, disrupting centrosome clustering and downstream PI3K/AKT signaling.

Experimental Workflow for an In Vitro this compound Assay

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Start Start: Seed Cells in Multi-Well Plate Prep_this compound Prepare this compound Serial Dilutions (Constant 0.1% DMSO) Start->Prep_this compound Prep_Vehicle Prepare Vehicle Control (0.1% DMSO) Start->Prep_Vehicle AZ82_Treatment This compound Treatment (Various Concentrations in 0.1% DMSO) Prep_this compound->AZ82_Treatment Vehicle Vehicle Control (0.1% DMSO) Prep_Vehicle->Vehicle Untreated Untreated Control (Medium Only) Incubate Incubate for Desired Time Untreated->Incubate Vehicle->Incubate AZ82_Treatment->Incubate Assay Perform Assay (e.g., Viability, Apoptosis) Incubate->Assay Data_Analysis Data Analysis and Statistical Comparison Assay->Data_Analysis

Caption: Workflow for in vitro this compound experiments with appropriate controls.

References

optimizing incubation time for AZ82 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ82, a selective inhibitor of the kinesin-like protein KIFC1. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound, with a particular focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Kinesin-Like Protein KIFC1 (also known as HSET). It functions by binding specifically to the KIFC1/microtubule (MT) binary complex and inhibiting its MT-stimulated ATPase activity in an ATP-competitive manner.[1][2][3] This inhibition of KIFC1's motor function prevents the clustering of supernumerary centrosomes in cancer cells, leading to the formation of multipolar spindles during mitosis. This disruption of normal spindle formation ultimately results in mitotic catastrophe and cell death, particularly in cancer cells with centrosome amplification.[1][2][4]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on published studies, a typical starting concentration range for this compound is between 0.4 µM and 1.2 µM to induce mitotic delay and multipolar spindle formation.[3] The IC50 for KIFC1 inhibition is approximately 300 nM.[3][5] It is important to note that off-target cytotoxicity has been reported at concentrations above 4 µM.[3][6] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time for this compound is highly dependent on the cell type, its doubling time, and the specific biological question being addressed. A time-course experiment is essential to determine the ideal duration. For observing effects on mitosis, incubation times equivalent to one or more cell cycle lengths may be necessary. Short incubation periods (e.g., 4-8 hours) might be sufficient to observe initial effects on spindle formation, while longer incubations (e.g., 24-72 hours) may be required to assess downstream effects like apoptosis or changes in cell proliferation.

Q4: What are the expected phenotypic changes in cells treated with this compound?

A4: In cancer cells with amplified centrosomes, such as BT-549 cells, treatment with this compound is expected to cause centrosome declustering and the formation of multipolar spindles during mitosis.[1][2][5] This can lead to a mitotic arrest and subsequent apoptosis. In cells with a normal number of centrosomes, like HeLa cells, this compound is not expected to induce multipolar spindles.[1] However, it has been shown to reverse the monopolar spindle phenotype induced by Eg5 inhibitors.[2][7]

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound incubation time.

Problem Potential Cause Suggested Solution
No observable phenotype (e.g., no increase in multipolar spindles) Incubation time is too short: The cells may not have had enough time to enter mitosis and exhibit the effects of KIFC1 inhibition.Increase incubation time: Perform a time-course experiment, analyzing cells at multiple time points (e.g., 8, 16, 24, 48 hours). Ensure the incubation period covers at least one full cell cycle for your specific cell line.
This compound concentration is too low: The concentration may be insufficient to effectively inhibit KIFC1 in your cell line.Increase this compound concentration: Perform a dose-response experiment with a range of concentrations (e.g., 100 nM to 5 µM) to determine the optimal dose for your cells.
Cell line is not sensitive to KIFC1 inhibition: The cell line may not have amplified centrosomes or may have alternative mechanisms for spindle assembly.Use a positive control cell line: Test this compound on a cell line known to be sensitive, such as BT-549. Consider alternative therapeutic strategies if your cell line of interest is confirmed to be resistant.
High levels of cell death, even at short incubation times This compound concentration is too high: You may be observing off-target cytotoxic effects.Decrease this compound concentration: Refer to dose-response data to select a concentration that induces the desired phenotype with minimal non-specific toxicity. Off-target effects are more likely at concentrations above 4 µM.[3][6]
Cell line is particularly sensitive to mitotic arrest: Prolonged arrest in mitosis can be toxic to some cell lines.Reduce incubation time: Determine the minimum time required to observe the desired phenotype before widespread cell death occurs.
Inconsistent results between experiments Variability in cell confluence: The effect of many anti-mitotic agents can be dependent on cell density.Standardize cell seeding density: Ensure that cells are seeded at the same density for all experiments and are in the logarithmic growth phase at the time of treatment.
This compound precipitation: The compound may be coming out of solution in the culture medium.Ensure proper solubilization: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any precipitate after adding the compound.
Observed phenotype disappears at later time points Drug degradation or metabolism: The compound may not be stable over long incubation periods.Replenish this compound: For long-term experiments, consider replacing the media with fresh media containing this compound every 24-48 hours.
Cellular adaptation or resistance: Cells may develop mechanisms to overcome the effects of the inhibitor.Analyze earlier time points: The optimal window for observing the phenotype may be transient.

Experimental Protocols

Optimizing this compound Incubation Time: A Time-Course Experiment

This protocol outlines a general method for determining the optimal incubation time for this compound in a specific cell line.

1. Cell Seeding:

  • Seed your cells of interest in multiple plates or wells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency by the final time point.

2. This compound Treatment:

  • Based on prior dose-response data, treat the cells with the optimal concentration of this compound. Include a vehicle control (e.g., DMSO) group.

3. Time-Point Collection:

  • At various time points (e.g., 4, 8, 12, 24, 48, and 72 hours) after adding this compound, harvest the cells for analysis.

4. Endpoint Analysis:

  • Analyze the cells for your desired phenotype. This could include:

    • Immunofluorescence microscopy: To visualize spindle morphology and centrosome number. Stain for α-tubulin (for microtubules) and pericentrin or γ-tubulin (for centrosomes).

    • Flow cytometry: For cell cycle analysis (e.g., using propidium iodide staining) to determine the percentage of cells in the G2/M phase.

    • Cell viability assays: (e.g., MTT, CellTiter-Glo) to assess cytotoxicity at different time points.

    • Western blotting: To analyze the levels of proteins involved in mitosis and apoptosis (e.g., Cyclin B1, cleaved PARP).

5. Data Analysis:

  • Quantify the percentage of cells with multipolar spindles, the percentage of cells in G2/M, or the relative cell viability at each time point. Plot the data to visualize the kinetics of the this compound effect and determine the optimal incubation time for your desired outcome.

Quantitative Data Summary

Table 1: Example Time-Course Data for this compound Treatment in BT-549 Cells

Incubation Time (hours)% Cells with Multipolar Spindles% Cells in G2/M PhaseRelative Cell Viability (%)
0 (Vehicle)2 ± 0.515 ± 2100
810 ± 1.525 ± 395 ± 4
1635 ± 450 ± 580 ± 6
2455 ± 665 ± 760 ± 5
4840 ± 530 ± 435 ± 4
7225 ± 318 ± 320 ± 3

Note: Data are presented as mean ± standard deviation and are for illustrative purposes.

Visualizations

AZ82_Signaling_Pathway cluster_cell Cancer Cell with Amplified Centrosomes This compound This compound KIFC1_MT KIFC1/Microtubule Complex This compound->KIFC1_MT binds ATPase ATPase Activity This compound->ATPase inhibits KIFC1_MT->ATPase stimulates CentrosomeClustering Centrosome Clustering ATPase->CentrosomeClustering MultipolarSpindle Multipolar Spindle Formation ATPase->MultipolarSpindle inhibition of activity leads to BipolarSpindle Bipolar Spindle Formation CentrosomeClustering->BipolarSpindle NormalMitosis Normal Mitosis BipolarSpindle->NormalMitosis MitoticCatastrophe Mitotic Catastrophe MultipolarSpindle->MitoticCatastrophe Experimental_Workflow start Start: Cell Line Selection dose_response 1. Dose-Response Experiment (Determine Optimal [this compound]) start->dose_response seed_cells 2. Seed Cells for Time-Course dose_response->seed_cells treat_cells 3. Treat with Optimal [this compound] and Vehicle Control seed_cells->treat_cells time_points 4. Harvest Cells at Multiple Time Points (e.g., 4-72h) treat_cells->time_points analysis 5. Endpoint Analysis (Microscopy, Flow Cytometry, Viability) time_points->analysis data_analysis 6. Quantify Phenotype and Determine Optimal Incubation Time analysis->data_analysis end End: Optimized Protocol data_analysis->end Troubleshooting_Guide decision decision solution solution start Problem Observed no_effect No Phenotype Observed start->no_effect high_toxicity High Cell Death start->high_toxicity inconsistent_results Inconsistent Results start->inconsistent_results decision_time Time > 1 Cell Cycle? no_effect->decision_time Check Incubation Time decision_conc_toxic decision_conc_toxic high_toxicity->decision_conc_toxic [this compound] > 4µM? standardize_seeding standardize_seeding inconsistent_results->standardize_seeding Standardize Cell Seeding Density check_solubility check_solubility inconsistent_results->check_solubility Check for Precipitation decision_conc [this compound] in Optimal Range? decision_time->decision_conc Yes increase_time Increase Incubation Time decision_time->increase_time No check_cell_line check_cell_line decision_conc->check_cell_line Yes increase_conc Increase [this compound] decision_conc->increase_conc No check_cell_line->solution Use Positive Control Cell Line decrease_conc Decrease [this compound] decision_conc_toxic->decrease_conc Yes decrease_time Decrease Incubation Time decision_conc_toxic->decrease_time No solution_seeding solution_seeding standardize_seeding->solution_seeding Maintain Consistent Confluency solution_solubility solution_solubility check_solubility->solution_solubility Prepare Fresh this compound Dilutions

References

AZ82 Technical Support Center: A Guide to Purity and Quality Assessment for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of AZ82 for experimental use. The information is presented in a question-and-answer format to directly address potential issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, cell-permeable small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[1][2][3] KIFC1 is a motor protein that plays a crucial role in the clustering of extra centrosomes in cancer cells, a process that allows these cells to avoid mitotic catastrophe and continue to proliferate.[1][2] this compound binds to the KIFC1/microtubule complex and acts as an ATP-competitive inhibitor of KIFC1's microtubule-stimulated ATPase activity, with a reported IC50 of 300 nM and a Ki of 43 nM.[1][3][4] This inhibition leads to centrosome declustering, formation of multipolar spindles, and ultimately, apoptosis in cancer cells with centrosome amplification.[1][2]

Q2: What are the key chemical and physical properties of this compound?

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C28H31F3N4O3S[5]
Molecular Weight 560.64 g/mol [5]
Appearance Crystalline solid[4]
Purity (typical) ≥98%[4]
Solubility Soluble in DMSO (~125 mg/mL), ethanol (~20 mg/mL), and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers.[1][3][4]
Storage Store as a solid at -20°C for up to 4 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years.[1][4]

Q3: How should I prepare a stock solution of this compound?

For a stock solution, dissolve this compound in a high-quality, anhydrous solvent such as DMSO to a concentration of 10-50 mM.[1] For example, to make a 10 mM stock solution, dissolve 5.61 mg of this compound (assuming 100% purity) in 1 mL of DMSO. Use sonication if necessary to ensure complete dissolution.[1] Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q4: How do I prepare working solutions of this compound for cell-based assays?

To prepare a working solution, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. For aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer.[4] A 1:3 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

Experimental Protocols for Quality Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a starting point for developing a reverse-phase HPLC method to determine the purity of an this compound sample.

Workflow for HPLC Purity Analysis

HPLC_Workflow prep Sample Preparation hplc HPLC Analysis prep->hplc Inject data Data Analysis hplc->data Chromatogram report Purity Report data->report Calculate % Purity

Caption: Workflow for assessing this compound purity using HPLC.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

ParameterRecommended Starting Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 252 nm and 282 nm[4]
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area normalization method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol outlines a general method for confirming the identity of this compound by verifying its molecular weight.

Methodology:

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS System and Conditions:

ParameterRecommended Starting Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
MS Detector Electrospray Ionization (ESI) in positive ion mode
Scan Range m/z 100-1000
  • Data Analysis:

    • The expected molecular weight of this compound is 560.64 g/mol .[5]

    • In the mass spectrum, look for the protonated molecule [M+H]+ at m/z 561.21.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy can be used to confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).[6]

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and analyze the chemical shifts and coupling patterns. The spectrum should be consistent with the known structure of this compound, showing signals in the aromatic, aliphatic, and amide regions.

Troubleshooting Guide

HPLC Analysis Issues

IssuePossible CauseTroubleshooting Steps
Ghost peaks in the chromatogram Contaminated mobile phase or injector carryover.Use fresh, high-purity solvents. Run a blank gradient to check for solvent contamination. Implement a needle wash step between injections.
Poor peak shape (tailing or fronting) Column degradation, mismatched sample solvent, or secondary interactions with the stationary phase.Use a guard column to protect the analytical column. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. Adjust the mobile phase pH or use a different column chemistry.
Inconsistent retention times Fluctuations in temperature, mobile phase composition, or pump performance.Use a column oven for temperature control. Prepare fresh mobile phase daily. Prime the pump and check for leaks.

Cell-Based Assay Issues

IssuePossible CauseTroubleshooting Steps
Low or no compound activity Incorrect dosage, compound degradation, or poor solubility.Verify the concentration of the working solution. Prepare fresh dilutions from a new stock aliquot. Ensure the compound is fully dissolved in the final culture medium.
High background toxicity in control cells High DMSO concentration in the final working solution.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound concentration.
Inconsistent results between experiments Cell passage number, cell density, or variability in compound preparation.Use cells within a consistent passage number range. Seed cells at a consistent density for all experiments. Standardize the protocol for preparing this compound working solutions.

Signaling Pathway Diagram

This compound Inhibition of the KIFC1 Pathway in Cancer Cells with Centrosome Amplification

KIFC1_Pathway cluster_0 Mitosis in Cancer Cells with Supernumerary Centrosomes Centrosome_Amp Centrosome Amplification Multi_Spindle Multipolar Spindle Formation Centrosome_Amp->Multi_Spindle KIFC1 KIFC1 Activity (Centrosome Clustering) Multi_Spindle->KIFC1 Apoptosis Mitotic Catastrophe (Apoptosis) Multi_Spindle->Apoptosis Bi_Spindle Pseudo-Bipolar Spindle Formation KIFC1->Bi_Spindle Cell_Division Successful Mitosis (Aneuploidy) Bi_Spindle->Cell_Division This compound This compound This compound->KIFC1 Inhibits

Caption: this compound inhibits KIFC1-mediated centrosome clustering, leading to mitotic catastrophe.

References

Validation & Comparative

A Comparative Guide to KIFC1 Inhibitors: AZ82 vs. SR31527

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent KIFC1 inhibitors, AZ82 and SR31527. The information presented is collated from published experimental data to assist researchers in making informed decisions for their specific applications.

Introduction to KIFC1 Inhibition

Kinesin Family Member C1 (KIFC1), also known as HSET, is a minus-end directed motor protein crucial for the clustering of supernumerary centrosomes in cancer cells. This clustering mechanism allows cancer cells with centrosome amplification, a common feature of many malignancies, to avoid mitotic catastrophe and continue to proliferate. Normal diploid cells, which typically possess only two centrosomes, do not rely on KIFC1 for bipolar spindle formation, making it an attractive therapeutic target for selectively targeting cancer cells. Inhibition of KIFC1 leads to centrosome declustering, multipolar spindle formation, and ultimately, apoptosis in cancer cells with amplified centrosomes.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and SR31527 based on available experimental findings.

Table 1: Biochemical Potency and Selectivity

ParameterThis compoundSR31527Reference
Target KIFC1 (HSET)KIFC1[1][2]
Mechanism of Action ATP-competitiveAllosteric[1][2]
Binding Site Binds to KIFC1/microtubule complexBinds directly to KIFC1[1][2]
IC50 (ATPase Activity) 300 nM6.6 µM[2][3]
Ki 43 nMNot reported[1]
Kd 690 nM (for MT/KIFC1)25.4 nM[4][5]
Selectivity Selective over a panel of 9 other kinesinsNot explicitly stated[3]

Table 2: Cellular Activity

ParameterThis compoundSR31527Reference
Effect on Cancer Cells Induces multipolar spindles in cells with amplified centrosomes (e.g., BT-549)Prevents bipolar clustering of extra centrosomes in TNBC cells[1][2]
Cell Line Specificity Effective in cells with high centrosome numbers (BT-549), but not in cells with normal numbers (HeLa, MCF-7)Effective in TNBC cell lines (MDA-MB-231, BT549, MDA-MB-435s)[2][3]
IC50 (Cell Viability) ~4 µM (non-specific cytotoxicity observed)20-33 µM (in TNBC cell lines)[2]
Effect on Normal Cells Off-target cytotoxicity reported at > 4 µMLess cytotoxic to normal fibroblasts[2][4]

Experimental Protocols

KIFC1 ATPase Activity Assay

The microtubule-stimulated ATPase activity of KIFC1 is a key measure of its motor function and the efficacy of inhibitors. A common method to assess this is a malachite green-based colorimetric assay that detects inorganic phosphate (Pi) released from ATP hydrolysis.

General Protocol:

  • Reagents: Purified recombinant KIFC1 motor domain, taxol-stabilized microtubules, assay buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT), ATP, and a malachite green reagent.

  • Procedure:

    • KIFC1 and microtubules are pre-incubated in the assay buffer in a 96-well plate.

    • The inhibitor (this compound or SR31527) at various concentrations is added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes).

    • The reaction is stopped, and the malachite green reagent is added to detect the released Pi.

    • The absorbance is measured at a specific wavelength (e.g., 650 nm) using a microplate reader.

    • The IC50 value is calculated by fitting the dose-response curve.

Centrosome Declustering Assay (Immunofluorescence)

This assay visually assesses the ability of KIFC1 inhibitors to induce multipolar spindle formation in cancer cells with amplified centrosomes.

General Protocol:

  • Cell Culture: Cancer cell lines with known centrosome amplification (e.g., BT-549) are cultured on coverslips.

  • Inhibitor Treatment: Cells are treated with varying concentrations of this compound or SR31527 for a specific duration (e.g., 24-48 hours).

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol) and then permeabilized with a detergent (e.g., 0.1% Triton X-100).

  • Immunostaining:

    • Cells are blocked with a blocking solution (e.g., bovine serum albumin in PBS) to prevent non-specific antibody binding.

    • Cells are incubated with primary antibodies against markers for centrosomes (e.g., γ-tubulin) and microtubules (e.g., α-tubulin).

    • After washing, cells are incubated with fluorescently labeled secondary antibodies.

    • DNA is counterstained with a nuclear stain (e.g., DAPI).

  • Imaging: Coverslips are mounted on slides, and cells are visualized using a fluorescence microscope.

  • Quantification: The percentage of mitotic cells with multipolar spindles is quantified by counting at least 100 mitotic cells per condition.

Cell Viability Assay

Cell viability assays are used to determine the cytotoxic effects of the inhibitors on cancer cells. Common methods include MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

General Protocol (MTT Assay):

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a set period (e.g., 72-96 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

KIFC1_Inhibition_Workflow cluster_mitosis Mitosis in Cancer Cells with Amplified Centrosomes cluster_inhibition Mechanism of KIFC1 Inhibitors AmplifiedCentrosomes Amplified Centrosomes KIFC1 KIFC1 (HSET) AmplifiedCentrosomes->KIFC1 CentrosomeClustering Centrosome Clustering KIFC1->CentrosomeClustering Inhibition Inhibition of KIFC1 Activity BipolarSpindle Bipolar Spindle Formation CentrosomeClustering->BipolarSpindle CellProliferation Successful Cell Division BipolarSpindle->CellProliferation This compound This compound This compound->Inhibition SR31527 SR31527 SR31527->Inhibition Declustering Centrosome Declustering Inhibition->Declustering MultipolarSpindle Multipolar Spindle Formation Declustering->MultipolarSpindle Apoptosis Apoptosis MultipolarSpindle->Apoptosis

Caption: KIFC1's role in mitosis and its inhibition.

The diagram above illustrates the critical role of KIFC1 in enabling the survival of cancer cells with amplified centrosomes. KIFC1 facilitates the clustering of these extra centrosomes, leading to a pseudo-bipolar spindle and successful cell division. Both this compound and SR31527 disrupt this process by inhibiting KIFC1 activity, which results in centrosome declustering, the formation of multipolar spindles, and ultimately, apoptosis.

KIFC1_Signaling_Pathway KIFC1 KIFC1 PI3K PI3K KIFC1->PI3K activates Genomic_Instability Genomic Instability KIFC1->Genomic_Instability correlates with AKT AKT PI3K->AKT activates Proliferation Cell Proliferation AKT->Proliferation Invasion Cell Invasion AKT->Invasion TP53_mut TP53 Mutation Genomic_Instability->TP53_mut

Caption: KIFC1's involvement in cancer signaling pathways.

Recent studies have begun to elucidate the broader role of KIFC1 in cancer cell signaling. Evidence suggests that KIFC1 can activate the PI3K/AKT pathway, a central signaling cascade that promotes cell proliferation and invasion in various cancers.[6] Furthermore, elevated KIFC1 expression has been correlated with an increased frequency of TP53 mutations, a key tumor suppressor gene, suggesting a link between KIFC1 activity and genomic instability.

Conclusion

Both this compound and SR31527 are valuable tool compounds for studying the function of KIFC1 and as potential starting points for the development of novel anticancer therapeutics.

  • This compound demonstrates high biochemical potency with an ATP-competitive mechanism of action. Its effectiveness is particularly pronounced in cancer cells with amplified centrosomes. However, researchers should be mindful of potential off-target cytotoxicity at higher concentrations.

  • SR31527 offers a distinct, allosteric mechanism of inhibition and has shown a favorable profile of being less toxic to normal cells. While its biochemical potency appears lower than this compound in ATPase assays, its direct binding to KIFC1 is strong.

The choice between this compound and SR31527 will depend on the specific experimental context. For studies requiring a highly potent, ATP-competitive inhibitor to probe the enzymatic function of KIFC1, this compound may be preferred. For investigations focusing on cellular phenotypes with a potentially wider therapeutic window, SR31527 presents a compelling alternative due to its allosteric nature and lower toxicity to non-cancerous cells. Further research, including direct comparative studies, will be crucial to fully delineate the therapeutic potential of these and other emerging KIFC1 inhibitors.

References

A Comparative Analysis of AZ82 and CW069 for KIFC1 Inhibition in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparison of two small molecule inhibitors, AZ82 and CW069, which target the kinesin motor protein KIFC1 (also known as HSET). KIFC1 is a critical protein for the survival of many cancer cells, particularly those with an abnormal number of centrosomes.[1][2][3][4] In such cells, KIFC1 plays an essential role in bundling multiple centrosomes into two functional spindle poles during mitosis, thereby preventing catastrophic multipolar cell division and ensuring cell survival.[1][3][4][5] This dependency makes KIFC1 an attractive therapeutic target for selectively eliminating cancer cells with minimal impact on normal, healthy cells.[1][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the inhibitors' performance, supported by available experimental data and methodologies.

Mechanism of Action and Specificity

This compound and CW069 inhibit KIFC1 through distinct mechanisms. This compound is an ATP-competitive inhibitor that specifically binds to the KIFC1/microtubule (MT) binary complex.[1][2][3] This binding action blocks the release of ADP and the subsequent binding of ATP, effectively cutting off the energy supply for KIFC1's motor activity along microtubules.[5] In contrast, CW069 is described as a specific, allosteric inhibitor of KIFC1.[7] This suggests that CW069 binds to a site on the protein distinct from the ATP-binding pocket, inducing a conformational change that inhibits its function.

This compound has demonstrated high selectivity for KIFC1 over a panel of nine other kinesin motor proteins at a concentration of 5 µM.[8] CW069 has also been reported to show significant selectivity over the related kinesin KSP (Eg5).[7] The primary cellular effect for both inhibitors in cancer cells with amplified centrosomes is the disruption of centrosome clustering, leading to the formation of multipolar spindles and subsequent cell death.[1][2][5][9]

Quantitative Performance Data

The following table summarizes the key quantitative metrics for this compound and CW069 based on published biochemical and cellular assays.

ParameterThis compoundCW069Reference
Binding Target KIFC1/Microtubule ComplexKIFC1[1][3][6]
Inhibition Type ATP-competitive, MT-noncompetitiveAllosteric[1][7]
Ki (Inhibition Constant) 0.043 µM (43 nM)Not Reported[1][3][8][9]
IC50 (ATPase Activity) 0.3 µM (300 nM)75 µM[6][8][9]
IC50 (Cell Viability) Varies by cell line86 µM (N1E-115 cells)[6]

Key Experimental Methodologies

Detailed protocols are crucial for the accurate evaluation and comparison of inhibitors. Below are generalized methodologies for assays commonly used to characterize KIFC1 inhibitors like this compound and CW069.

KIFC1 ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by the KIFC1 motor protein in the presence of microtubules, which is essential for its function.

  • Objective: To determine the concentration at which an inhibitor reduces the enzymatic activity of KIFC1 by 50% (IC50).

  • Protocol:

    • Recombinant KIFC1 protein and taxol-stabilized microtubules are pre-incubated in assay buffer.

    • The inhibitor (this compound or CW069) is added at various concentrations and incubated with the KIFC1/microtubule mixture.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The rate of ATP hydrolysis is measured by quantifying the amount of ADP produced over time. This is often accomplished using a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) that links ADP production to a change in NADH absorbance, or by using commercially available ADP detection kits.

    • Data is plotted as a percentage of uninhibited control activity versus inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cell Viability Assay

This cell-based assay assesses the effect of the inhibitor on the survival and proliferation of cancer cell lines.

  • Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

  • Protocol:

    • Cancer cells (e.g., BT-549, a breast cancer line with amplified centrosomes) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the inhibitor (this compound or CW069) or a vehicle control (e.g., DMSO).

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed. Common methods include:

      • MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt into a colored formazan product.

      • CellTiter-Glo® Luminescent Assay: Quantifies ATP levels, which is an indicator of metabolically active cells.

    • The results are expressed as a percentage of the viability of control-treated cells, and the IC50 value is determined.

Immunofluorescence Microscopy for Spindle Analysis

This imaging-based assay visualizes the mitotic spindle apparatus within cells to directly observe the effects of KIFC1 inhibition.

  • Objective: To confirm the inhibitor's mechanism of action by observing centrosome declustering and multipolar spindle formation.

  • Protocol:

    • Cells are grown on coverslips and treated with the inhibitor for a duration that allows for entry into mitosis (e.g., 24 hours).

    • Cells are fixed with a suitable agent like methanol or paraformaldehyde.

    • The cells are permeabilized and then stained with specific antibodies to visualize key mitotic structures. Typically, an anti-α-tubulin antibody is used to label microtubules (the spindle) and an anti-pericentrin or anti-gamma-tubulin antibody is used to label centrosomes.

    • DNA is counterstained with a fluorescent dye such as DAPI or Hoechst to visualize the chromosomes.

    • The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.

    • Mitotic cells are scored for bipolar or multipolar spindles to quantify the phenotypic effect of the inhibitor.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the signaling consequences of KIFC1 inhibition and a typical experimental workflow for inhibitor evaluation.

KIFC1_Inhibition_Pathway cluster_Inhibitor KIFC1 Inhibition cluster_Cellular Cellular Processes cluster_Markers Apoptotic Markers Inhibitor This compound or CW069 KIFC1 KIFC1 Activity Inhibitor->KIFC1 Inhibits Clustering Centrosome Clustering (in cancer cells) KIFC1->Clustering Enables Multipolar Multipolar Spindle Formation KIFC1:s->Multipolar Inhibition leads to Bipolar Bipolar Spindle Formation Clustering->Bipolar Leads to Apoptosis Apoptosis Multipolar->Apoptosis Induces Bax Bax (pro-apoptotic) expression ↑ Apoptosis->Bax Characterized by Caspase Cleaved Caspase-3 ↑ Apoptosis->Caspase Characterized by PARP Cleaved PARP ↑ Apoptosis->PARP Characterized by

Caption: KIFC1 inhibition pathway leading to apoptosis in cancer cells.

Experimental_Workflow cluster_Biochem Biochemical Assays cluster_Cellular Cell-Based Assays ATPase_Assay KIFC1 ATPase Assay Data_Biochem Calculate IC50 / Ki ATPase_Assay->Data_Biochem Conclusion Compare Inhibitor Performance Data_Biochem->Conclusion Cell_Culture Treat Cancer Cells (e.g., BT-549) Viability Cell Viability Assay Cell_Culture->Viability Microscopy Immunofluorescence (Spindle Staining) Cell_Culture->Microscopy Data_Viability Determine Cellular IC50 Viability->Data_Viability Data_Microscopy Quantify Multipolar Phenotype Microscopy->Data_Microscopy Data_Viability->Conclusion Data_Microscopy->Conclusion Start Select Inhibitor (this compound or CW069) Start->ATPase_Assay Start->Cell_Culture

Caption: Experimental workflow for evaluating KIFC1 inhibitors.

Summary and Conclusion

Both this compound and CW069 are valuable chemical probes for studying the function of KIFC1 and hold potential as starting points for anticancer therapeutics.

  • This compound is a significantly more potent inhibitor in biochemical assays, with a Ki in the nanomolar range.[1][8][9] Its ATP-competitive mechanism and specific binding to the KIFC1/microtubule complex are well-characterized.[1][2][3] This makes it a powerful tool for mechanistic studies in vitro and in cell-based systems.

  • CW069 , while less potent in biochemical assays with an IC50 in the micromolar range, operates through an allosteric mechanism.[6][7] It has been shown to effectively induce apoptosis in cancer cells and, notably, to reverse resistance to the chemotherapeutic agent docetaxel in prostate cancer models.[10][11] This suggests its potential in combination therapies to overcome drug resistance.[10][11]

The choice between this compound and CW069 will depend on the specific research question. This compound is ideal for studies requiring high biochemical potency and for investigating the ATP-dependent motor function of KIFC1. CW069 provides an alternative mechanism of inhibition and has demonstrated utility in preclinical models of chemotherapy resistance, highlighting a different therapeutic strategy. Further research is needed to fully elucidate the selectivity and off-target effects of both compounds.[12]

References

Confirming AZ82-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the mechanism of action of a novel compound is a critical step. This guide provides a comparative overview of utilizing caspase assays to validate apoptosis induced by AZ82, a potent inhibitor of the kinesin motor protein KIFC1. We will explore the underlying signaling pathways, present available experimental data, and offer detailed protocols for key assays.

This compound has been identified as an effective agent in promoting apoptosis, particularly in prostate cancer cells. Its mechanism involves the inhibition of KIFC1, a protein crucial for centrosome clustering in cancer cells. Inhibition of KIFC1 by this compound leads to multipolar mitosis and ultimately triggers programmed cell death.[1] A key indicator of this apoptotic induction is the increased expression of Bax and Cytochrome C, pivotal components of the intrinsic apoptotic pathway.[1][2] This pathway culminates in the activation of a cascade of caspases, the executioners of apoptosis.

The Signaling Pathway of this compound-Induced Apoptosis

This compound's primary target is the kinesin motor protein KIFC1. By inhibiting KIFC1, this compound disrupts the normal mitotic process in cancer cells that have supernumerary centrosomes, a common feature of malignancy. This disruption leads to mitotic catastrophe and the initiation of the intrinsic pathway of apoptosis. This pathway is characterized by the upregulation of the pro-apoptotic protein Bax and the subsequent release of Cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7, which are responsible for the morphological and biochemical hallmarks of apoptosis.

AZ82_Apoptosis_Pathway This compound This compound KIFC1 KIFC1 Inhibition This compound->KIFC1 Mitotic_Catastrophe Multipolar Mitosis/ Mitotic Catastrophe KIFC1->Mitotic_Catastrophe Bax ↑ Bax Expression Mitotic_Catastrophe->Bax Mitochondria Mitochondria Bax->Mitochondria MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced intrinsic apoptotic pathway.

Comparative Analysis of Apoptosis Induction

CompoundTargetCell LineCaspase ActivationAssay TypeReference
This compound KIFC1Prostate Cancer (PC-3, DU145)Upregulation of Bax and Cytochrome C (qualitative)Western Blot[1]
Other KIFC1 Inhibitors (e.g., SR31527) KIFC1Triple-Negative Breast CancerInduces apoptosis (qualitative)Colony Formation Assay[3]
Paclitaxel MicrotubulesNon-Small Cell Lung Cancer20% to 215% increase in Caspase-3 activityZ-DEVD cleavage assay
Staurosporine Protein Kinase CJurkatSignificant increase in Caspase-3/7 activity (qualitative)Caspase-Glo 3/7 Assay

Note: The lack of publicly available quantitative caspase assay data for this compound is a significant gap. The qualitative data strongly supports its pro-apoptotic activity through the intrinsic pathway.

Experimental Protocols for Caspase Assays

To quantitatively measure this compound-induced apoptosis, a Caspase-3/7 activity assay is a robust and widely used method. Below is a detailed protocol for a luminogenic caspase assay, which offers high sensitivity and a broad dynamic range.

Caspase-Glo® 3/7 Assay (Promega)

This assay provides a proluminescent caspase-3/7 substrate in a buffer system optimized for caspase activity, luciferase activity, and cell lysis. The cleavage of the substrate by activated caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a "glow-type" luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090)

  • White-walled multiwell plates suitable for luminescence measurements

  • Multichannel pipette

  • Plate-reading luminometer

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound and other test compounds

  • Cells of interest (e.g., prostate cancer cell lines)

Protocol:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µl of culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., Staurosporine or Paclitaxel). Incubate for the desired period (e.g., 24, 48 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µl of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence (from wells with no cells) from all experimental readings. Express the results as fold change in caspase activity relative to the vehicle-treated control.

Caspase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Caspase Assay cluster_analysis Data Analysis Plating Seed cells in 96-well plate Incubation1 Incubate 24h Plating->Incubation1 Treatment Treat with this compound and controls Incubation2 Incubate for desired time Treatment->Incubation2 Equilibration Equilibrate plate to room temp Add_Reagent Add Caspase-Glo® 3/7 Reagent Equilibration->Add_Reagent Mix Mix on plate shaker Add_Reagent->Mix Incubation3 Incubate 1-3h at room temp Mix->Incubation3 Read_Luminescence Measure luminescence Data_Analysis Calculate fold change in activity Read_Luminescence->Data_Analysis

Caption: Workflow for a luminogenic caspase-3/7 assay.

Conclusion

The available evidence strongly indicates that this compound induces apoptosis through the intrinsic pathway, marked by the upregulation of Bax and Cytochrome C. While direct quantitative data on this compound-induced caspase activation is currently limited in the public domain, the use of robust and sensitive caspase assays, such as the Caspase-Glo® 3/7 assay, provides a reliable method for researchers to quantify its apoptotic efficacy. Further studies directly comparing the caspase activation levels induced by this compound with other KIFC1 inhibitors and standard chemotherapeutic agents will be invaluable for a comprehensive understanding of its therapeutic potential.

References

AZ82 Demonstrates Selective Efficacy in Cancer Cells with High Centrosome Numbers

Author: BenchChem Technical Support Team. Date: November 2025

A targeted approach to cancer therapy, the KIFC1 inhibitor AZ82, shows significantly greater efficacy in inducing cell death in cancer cells characterized by a high number of centrosomes compared to those with a normal centrosome count. This selectivity stems from its specific mechanism of action, which disrupts a key survival strategy employed by cancer cells with centrosome amplification.

Cancer cells with an abnormally high number of centrosomes, a condition known as centrosome amplification, are frequently observed in various aggressive cancers. To avert the catastrophic consequences of multipolar cell division that would typically result from this abnormality, these cells rely on a protein called KIFC1 (also known as HSET) to cluster the extra centrosomes into two functional poles, enabling a pseudo-bipolar cell division. This compound is a potent and selective small molecule inhibitor of KIFC1.[1] By inhibiting KIFC1, this compound prevents the clustering of supernumerary centrosomes, leading to multipolar spindle formation, mitotic catastrophe, and ultimately, apoptosis in these cancer cells.[1] In contrast, cells with a normal number of centrosomes, which do not rely on KIFC1 for bipolar spindle formation, are largely unaffected by this compound treatment.

Quantitative Comparison of this compound Efficacy

The differential effect of this compound on cells with high versus low centrosome numbers is evident in key cellular outcomes such as the induction of multipolar mitosis and apoptosis. The following table summarizes the quantitative data from studies comparing the effects of this compound on cell lines with high and low centrosome numbers.

Efficacy ParameterHigh Centrosome Number Cells (e.g., BT-549, Prostate Cancer Cells)Low Centrosome Number Cells (e.g., HeLa)
Induction of Multipolar Mitosis This compound treatment leads to a significant, dose-dependent increase in the percentage of cells with multipolar spindles.This compound treatment does not significantly induce the formation of multipolar spindles.
Induction of Apoptosis This compound treatment results in a substantial increase in apoptosis, as evidenced by increased expression of pro-apoptotic markers like Bax and Cytochrome C.[1]Minimal induction of apoptosis is observed following this compound treatment.
Cell Viability / Proliferation A significant decrease in cell viability and proliferation is observed upon this compound treatment.Cell viability and proliferation are not significantly affected at concentrations effective against high-centrosome-number cells.

Signaling Pathway and Mechanism of Action

The selective action of this compound is rooted in its targeted inhibition of the KIFC1-mediated centrosome clustering pathway. In cancer cells with amplified centrosomes, KIFC1, a minus-end directed motor protein, is essential for crosslinking microtubules and focusing them into two poles. By inhibiting the ATPase activity of KIFC1, this compound disrupts this process, leaving the supernumerary centrosomes un-clustered. This leads to the formation of multipolar spindles during mitosis, which triggers the spindle assembly checkpoint and ultimately results in apoptotic cell death.

KIFC1_Pathway Mechanism of this compound in High vs. Low Centrosome Number Cells cluster_high High Centrosome Number Cell cluster_low Low Centrosome Number Cell Supernumerary Centrosomes Supernumerary Centrosomes KIFC1 (active) KIFC1 (active) Supernumerary Centrosomes->KIFC1 (active) requires Multipolar Spindle Multipolar Spindle Supernumerary Centrosomes->Multipolar Spindle leads to Centrosome Clustering Centrosome Clustering KIFC1 (active)->Centrosome Clustering This compound This compound This compound->KIFC1 (active) inhibits Pseudo-bipolar Spindle Pseudo-bipolar Spindle Centrosome Clustering->Pseudo-bipolar Spindle Successful Mitosis Successful Mitosis Pseudo-bipolar Spindle->Successful Mitosis Mitotic Catastrophe Mitotic Catastrophe Multipolar Spindle->Mitotic Catastrophe Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis Normal Centrosomes Normal Centrosomes Bipolar Spindle Bipolar Spindle Normal Centrosomes->Bipolar Spindle Normal Mitosis Normal Mitosis Bipolar Spindle->Normal Mitosis AZ82_low This compound AZ82_low->Normal Mitosis no significant effect Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy Cell_Culture Cell Culture (High & Low Centrosome Number Lines) AZ82_Treatment This compound Treatment (Dose-Response) Cell_Culture->AZ82_Treatment Multipolar_Spindle_Analysis Multipolar Spindle Analysis AZ82_Treatment->Multipolar_Spindle_Analysis Apoptosis_Assay Apoptosis Assay AZ82_Treatment->Apoptosis_Assay Fixation_Staining Fixation & Immunofluorescence Staining (α-tubulin, γ-tubulin, DAPI) Multipolar_Spindle_Analysis->Fixation_Staining Annexin_V_PI_Staining Annexin V / Propidium Iodide Staining Apoptosis_Assay->Annexin_V_PI_Staining Microscopy Fluorescence Microscopy Fixation_Staining->Microscopy Quantification_Spindles Quantification of Spindle Phenotypes Microscopy->Quantification_Spindles Data_Analysis Data Analysis & Comparison Quantification_Spindles->Data_Analysis Flow_Cytometry Flow Cytometry Analysis Annexin_V_PI_Staining->Flow_Cytometry Flow_Cytometry->Data_Analysis

References

Cross-Validation of AZ82 and KIFC1 siRNA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor AZ82 and siRNA-mediated knockdown of KIFC1, two key methods for studying and targeting the Kinesin Family Member C1 protein. This guide synthesizes experimental data to evaluate their effects on cancer cell viability, apoptosis, and relevant signaling pathways.

KIFC1, a minus-end directed motor protein, is a critical factor in the clustering of supernumerary centrosomes, a common characteristic of cancer cells. This function makes KIFC1 an attractive therapeutic target. Both the specific small molecule inhibitor this compound and targeted small interfering RNA (siRNA) are utilized to probe and inhibit KIFC1 function. This guide offers a cross-validation of their effects, supported by experimental data and detailed protocols.

Comparative Efficacy: this compound vs. KIFC1 siRNA

Both this compound and KIFC1 siRNA have demonstrated efficacy in reducing cancer cell viability and inducing apoptosis by disrupting KIFC1 function. The primary mechanism involves the induction of multipolar mitosis in cells with amplified centrosomes, leading to mitotic catastrophe and cell death.[1][2][3][4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound and KIFC1 siRNA on cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and thus data is collated from different experiments, which may involve varying cell lines and experimental conditions.

Table 1: Effect on Cell Viability

TreatmentCell LineConcentration/DoseMethodResult
This compound BT-549 (Breast Cancer)IC50: 0.90 ± 0.09 µMmant-ATP binding assayInhibition of KIFC1 enzymatic activity[5]
BT-549 (Breast Cancer)IC50: 1.26 ± 0.51 µMmant-ADP releasing assayInhibition of KIFC1 enzymatic activity[5]
STS (Soft Tissue Sarcoma) cellsDose-dependentMTT assayInhibition of cell growth[6]
KIFC1 siRNA MDA-MB-231 (Breast Cancer)50 nMCellTiter-Glo assay (7 days)~50% reduction in cell viability
HS578T (Breast Cancer)50 nMCellTiter-Glo assay (7 days)~60% reduction in cell viability
SCLC cell linesNot specifiedCellTiter-Glo Luminescent AssayReduced cell growth[4]

Table 2: Induction of Apoptosis and Cell Cycle Arrest

TreatmentCell LineConcentration/DoseMethodResult
This compound Prostate Cancer cellsNot specifiedFlow CytometryIncreased apoptosis[2][3]
STS cellsNot specifiedFlow CytometryG2/M phase arrest[6]
KIFC1 siRNA Prostate Cancer cellsNot specifiedWestern BlotIncreased Bax and Cytochrome C expression[2][3]
SCLC cell linesNot specifiedAnnexin V and PI stainingStatistically significant increase in apoptosis[4]
Renal Cell Carcinoma cellsNot specifiedFlow CytometryG2/M phase delay

Signaling Pathways and Experimental Workflows

The inhibition of KIFC1 by either this compound or siRNA has been shown to impact downstream signaling pathways, notably the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[7]

KIFC1_Signaling_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects This compound This compound KIFC1 KIFC1 This compound->KIFC1 inhibits siRNA KIFC1 siRNA siRNA->KIFC1 degrades mRNA PI3K PI3K KIFC1->PI3K activates Apoptosis Apoptosis KIFC1->Apoptosis inhibits p_PI3K p-PI3K PI3K->p_PI3K AKT AKT p_AKT p-AKT AKT->p_AKT p_PI3K->AKT Proliferation Cell Proliferation p_AKT->Proliferation promotes Invasion Cell Invasion p_AKT->Invasion promotes

Caption: KIFC1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_treatment Treatment cluster_assays Analysis start Cancer Cell Culture AZ82_treat This compound Treatment start->AZ82_treat siRNA_treat KIFC1 siRNA Transfection start->siRNA_treat viability Cell Viability Assay (MTT / CellTiter-Glo) AZ82_treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) AZ82_treat->apoptosis western Western Blot (KIFC1, p-AKT, etc.) AZ82_treat->western if Immunofluorescence (Mitotic Spindles) AZ82_treat->if siRNA_treat->viability siRNA_treat->apoptosis siRNA_treat->western siRNA_treat->if

Caption: General experimental workflow for comparing this compound and KIFC1 siRNA.

Experimental Protocols

KIFC1 siRNA Transfection and Cell Viability Assay

Objective: To assess the effect of KIFC1 knockdown on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Opti-MEM I Reduced Serum Medium

  • KIFC1 siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • 96-well plates

  • CellTiter-Glo Luminescent Cell Viability Assay kit

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute the desired final concentration of siRNA (e.g., 50 nM) in Opti-MEM.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 10-20 minutes.

  • Transfection: Add the siRNA-Lipofectamine complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Cell Viability Assay:

    • Equilibrate the CellTiter-Glo reagent to room temperature.

    • Add CellTiter-Glo reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

This compound Treatment and Apoptosis Analysis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of KIFC1 and p-AKT

Objective: To determine the effect of this compound or KIFC1 siRNA on the protein levels of KIFC1 and phosphorylated AKT.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-KIFC1, anti-p-AKT, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence Staining of Mitotic Spindles

Objective: To visualize the formation of multipolar spindles following KIFC1 inhibition.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or KIFC1 siRNA.

  • Fixation: Fix the cells with 4% PFA for 10 minutes.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking solution for 30 minutes.

  • Antibody Staining:

    • Incubate with the primary antibody for 1 hour.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Count the percentage of cells with bipolar versus multipolar spindles.

References

A Comparative Guide to the Cytotoxic Effects of AZ82 and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of two distinct anti-cancer agents: AZ82, a novel kinesin motor protein inhibitor, and paclitaxel, a widely used microtubule-stabilizing drug. The information presented is collated from preclinical research to assist in understanding their relative mechanisms, potencies, and cellular impacts.

Executive Summary

This compound and paclitaxel represent two different classes of antimitotic agents that both ultimately lead to cancer cell death. Paclitaxel, a taxane, has been a cornerstone of chemotherapy for decades, known for its potent ability to stabilize microtubules, leading to mitotic arrest and apoptosis. This compound, a more recently identified small molecule, offers a targeted approach by inhibiting the kinesin motor protein KIFC1, which is crucial for the survival of cancer cells with amplified centrosomes. This targeted mechanism suggests a potential for greater selectivity for cancer cells over normal cells. While direct comparative studies are limited, this guide synthesizes available data to offer an objective overview of their cytotoxic profiles.

Data Presentation: A Comparative Overview

Table 1: Comparative IC50 Values

CompoundTargetCell LineCancer TypeIC50 ValueCitation(s)
This compound KIFC1 ATPase Activity--0.3 µM (enzymatic)[1]
CytotoxicityBT-549BreastNot explicitly stated, but induced multipolar spindles[2]
CytotoxicityProstate Cancer CellsProstateDecreased cell growth and proliferation (IC50 not specified)[3]
Non-specific Cytotoxicity--Observed at 4 µM[1]
Paclitaxel MicrotubulesPC-3Prostate5.16 nMNot available
MicrotubulesDU145Prostate5.15 nMNot available
MicrotubulesEight Human Tumor Cell LinesVarious2.5 - 7.5 nMNot available

Table 2: Effects on Cell Cycle and Apoptosis

CompoundEffect on Cell CycleInduction of ApoptosisKey Molecular EventsCitation(s)
This compound Induces multipolar mitosisYesInhibition of KIFC1, centrosome de-clustering, increased Bax and Cytochrome C expression.[3]
Paclitaxel G2/M phase arrestYesStabilization of microtubules, mitotic checkpoint activation, involvement of Bcl-2.Not available

Mechanism of Action

The cytotoxic effects of this compound and paclitaxel stem from their distinct mechanisms of action at the cellular level.

This compound: Targeting Centrosome Clustering

This compound is a potent and specific inhibitor of KIFC1 (also known as HSET), a minus-end directed kinesin motor protein.[2][4] In many cancer cells, a condition known as centrosome amplification (the presence of more than two centrosomes) is common. To avoid catastrophic multipolar cell division and subsequent cell death, these cancer cells rely on KIFC1 to cluster the extra centrosomes into a bipolar spindle.[4] By inhibiting KIFC1, this compound prevents this clustering, leading to multipolar spindle formation during mitosis. This aberrant mitosis triggers the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and apoptosis.[1][3] This mechanism suggests that this compound may be selectively toxic to cancer cells with amplified centrosomes, a feature less common in normal, healthy cells.[4]

Paclitaxel: Stabilizing the Microtubule Skeleton

Paclitaxel, a member of the taxane family of drugs, targets the fundamental components of the mitotic spindle: the microtubules. Instead of causing their disassembly like other microtubule-targeting agents, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their depolymerization. This hyper-stabilization disrupts the dynamic instability of microtubules, which is essential for proper spindle formation and chromosome segregation during mitosis. The cell cycle is arrested in the G2/M phase, and this prolonged mitotic block ultimately triggers the apoptotic cell death pathway.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

AZ82_Pathway This compound This compound KIFC1 KIFC1 Inhibition This compound->KIFC1 Centrosome_Declustering Centrosome De-clustering KIFC1->Centrosome_Declustering Multipolar_Mitosis Multipolar Mitosis Centrosome_Declustering->Multipolar_Mitosis Apoptosis Apoptosis Multipolar_Mitosis->Apoptosis Bax_CytoC Increased Bax & Cytochrome C Apoptosis->Bax_CytoC

Caption: this compound signaling pathway leading to apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization G2M_Arrest G2/M Phase Arrest Microtubule_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_Modulation Bcl-2 Modulation Apoptosis->Bcl2_Modulation

Caption: Paclitaxel signaling pathway leading to apoptosis.

Experimental Workflows

Cytotoxicity_Workflow cluster_viability Cell Viability Assay (MTT) Seed_Cells Seed Cells in 96-well plate Add_Compound Add this compound or Paclitaxel Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance

Caption: Workflow for determining cell viability.

Apoptosis_Workflow cluster_apoptosis Apoptosis Assay (Annexin V/PI) Treat_Cells Treat Cells with Compound Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V & Propidium Iodide Harvest_Cells->Stain_AnnexinV_PI Flow_Cytometry Analyze by Flow Cytometry Stain_AnnexinV_PI->Flow_Cytometry

Caption: Workflow for apoptosis detection.

CellCycle_Workflow cluster_cellcycle Cell Cycle Analysis (Propidium Iodide) Treat_Cells_CC Treat Cells with Compound Harvest_Fix Harvest & Fix Cells Treat_Cells_CC->Harvest_Fix Stain_PI Stain with Propidium Iodide/RNase Harvest_Fix->Stain_PI Flow_Cytometry_CC Analyze by Flow Cytometry Stain_PI->Flow_Cytometry_CC

Caption: Workflow for cell cycle analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or paclitaxel. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or paclitaxel for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Plate cells and treat with this compound or paclitaxel for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Conclusion

Both this compound and paclitaxel are effective inducers of cytotoxicity in cancer cells, albeit through different mechanisms. Paclitaxel is a potent, broad-spectrum cytotoxic agent that disrupts microtubule dynamics, a fundamental process in all dividing cells. Its efficacy is well-established, but it is also associated with significant side effects due to its impact on healthy dividing cells.

This compound, on the other hand, presents a more targeted approach. Its inhibition of KIFC1 is particularly effective in cancer cells with amplified centrosomes, a common characteristic of many tumors. This suggests a potential for a wider therapeutic window and reduced toxicity to normal tissues. Overexpression of KIFC1 has been linked to resistance to taxanes like docetaxel in prostate cancer, indicating that KIFC1 inhibition could be a valuable strategy to overcome this resistance.[3]

Further direct comparative studies are necessary to fully elucidate the relative therapeutic potential of this compound and paclitaxel. However, the available data suggests that KIFC1 inhibitors like this compound hold promise as a novel class of anti-cancer drugs, particularly for tumors exhibiting centrosome amplification and those that have developed resistance to traditional microtubule-targeting agents.

References

Validating the Reversal of Kinesin Inhibition: A Comparative Guide to AZ82 and Eg5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the reversible kinesin inhibitor AZ82 with established Eg5 inhibitors, supported by experimental data and detailed methodologies for validating inhibitor reversibility.

This guide provides a comparative analysis of the kinesin inhibitor this compound and well-characterized Eg5 inhibitors, with a focus on validating the reversibility of their inhibitory effects. While the initial topic of interest was the reversal of Eg5 inhibition by this compound, current scientific literature establishes this compound as a selective and reversible inhibitor of the kinesin-like protein KIFC1 (also known as HSET), not Eg5. This guide will therefore clarify the specific target of this compound and provide a framework for assessing the reversibility of kinesin inhibitors, using this compound and its interaction with KIFC1 as the primary example, and comparing it to the reversible Eg5 inhibitors, Monastrol and S-trityl-L-cysteine (STLC).

Comparative Analysis of Reversible Kinesin Inhibitors

Kinesin motor proteins are crucial for various cellular processes, particularly mitosis, making them attractive targets for anti-cancer drug development. The reversibility of an inhibitor is a critical parameter, influencing its therapeutic window and potential side effects.

This compound: A Reversible Inhibitor of KIFC1 (HSET)

This compound is a potent and selective inhibitor of KIFC1, a minus-end-directed kinesin motor protein.[1] In many cancer cells with amplified centrosomes, KIFC1 plays a crucial role in clustering these extra centrosomes to enable pseudo-bipolar spindle formation and cell survival.[1] this compound's mechanism of action is as a reversible, ATP-competitive inhibitor of the microtubule-stimulated ATPase activity of KIFC1.[2] It binds to the KIFC1/microtubule complex, preventing the release of ADP.[2] The reversible nature of this compound's inhibition has been noted in biochemical assays.[1][3]

Monastrol and S-trityl-L-cysteine (STLC): Reversible Inhibitors of Eg5

Eg5 (also known as KIF11) is a plus-end-directed kinesin essential for establishing and maintaining the bipolar mitotic spindle.[4][5] Inhibition of Eg5 leads to the formation of monopolar spindles and mitotic arrest.[6] Monastrol and STLC are two well-studied, cell-permeable small molecule inhibitors of Eg5 that bind to an allosteric pocket in the motor domain.[7]

The mitotic arrest induced by monastrol is rapidly reversible upon its removal from the cell culture medium.[8][9] Studies have shown that within 15 minutes of monastrol washout, most cells with monoasters reform bipolar spindles.[9][10] STLC is also a reversible, tight-binding inhibitor of Eg5.[11] Following the removal of STLC, mitotically arrested cells can exit mitosis and proceed with cell division.[11]

Data Presentation: Quantitative Comparison of Kinesin Inhibitors

The following table summarizes the key quantitative parameters for this compound, Monastrol, and STLC, highlighting their potency and binding characteristics.

InhibitorTargetIC50KiKdReversibility
This compound KIFC1 (HSET)300 nM (ATPase activity)[2]43 nM[2][12]690 nM (for MT/KIFC1 complex)[2]Reversible[1][2]
Monastrol Eg514 µM (cell-based)[8]--Rapidly Reversible[8]
S-trityl-L-cysteine (STLC) Eg5500 nM (MT sliding velocity)[11]<150 nM (apparent)[11]-Reversible[11]

Experimental Protocols for Validating Inhibitor Reversibility

Validating the reversibility of a kinesin inhibitor is crucial for its characterization. The following protocols describe common methods to assess the dissociation of an inhibitor from its target.

Cellular Washout Assay

This cell-based assay directly assesses the ability of cells to recover from mitotic arrest after the removal of the inhibitor.

Objective: To determine if the mitotic block induced by an inhibitor is reversible upon its removal.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Kinesin inhibitor (e.g., Monastrol, STLC, or test compound)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ice-cold methanol or paraformaldehyde)

  • Staining reagents: DAPI (for DNA) and anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody (for microtubules)

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.

  • Inhibitor Treatment: Treat the cells with the kinesin inhibitor at a concentration known to induce mitotic arrest (e.g., 100 µM Monastrol for 4 hours).[10] Include a vehicle-treated control (e.g., DMSO).

  • Washout:

    • After the incubation period, aspirate the medium containing the inhibitor.

    • Wash the cells three times with pre-warmed, inhibitor-free complete medium to thoroughly remove the compound.

    • After the final wash, add fresh, inhibitor-free medium to the wells.

  • Recovery and Fixation:

    • Incubate the cells for various time points after washout (e.g., 0, 15, 30, 60 minutes).[10]

    • At each time point, fix the cells on the coverslips.

  • Immunofluorescence Staining:

    • Permeabilize the fixed cells and stain for microtubules (α-tubulin) and DNA (DAPI).

  • Microscopy and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of cells in different mitotic stages (e.g., monopolar spindle, bipolar spindle, anaphase, telophase) at each time point. A significant increase in the percentage of cells with bipolar spindles and subsequent mitotic stages after washout indicates reversibility.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) of an inhibitor to its target protein.

Objective: To determine the association rate constant (k_on) and dissociation rate constant (k_off) of the inhibitor-target interaction. A measurable k_off indicates a reversible interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified kinesin motor domain (ligand)

  • Inhibitor (analyte)

  • SPR running buffer (degassed)

  • Immobilization reagents (e.g., EDC/NHS)

Protocol:

  • Ligand Immobilization: Covalently immobilize the purified kinesin motor domain onto the sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of the inhibitor in the running buffer.

  • Binding Assay:

    • Inject the different concentrations of the inhibitor over the sensor surface (association phase).

    • Follow with an injection of running buffer to monitor the dissociation of the inhibitor from the protein (dissociation phase).

  • Data Analysis:

    • The binding and dissociation are monitored in real-time as a change in the SPR signal (Response Units, RU).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on and k_off values. The dissociation half-life (t_1/2 = 0.693 / k_off) can also be determined. A finite and measurable k_off is direct evidence of reversibility.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction. While not a direct measure of kinetics, a measurable K_d implies a reversible binding equilibrium.

Objective: To determine the thermodynamic parameters of the inhibitor-target interaction, confirming a reversible binding event.

Materials:

  • Isothermal titration calorimeter

  • Purified kinesin motor domain

  • Inhibitor

  • Dialysis buffer

Protocol:

  • Sample Preparation: Dialyze the purified protein and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the protein into the sample cell and the inhibitor into the injection syringe.

    • Perform a series of small injections of the inhibitor into the protein solution.

  • Data Analysis:

    • The heat released or absorbed upon each injection is measured.

    • The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.

    • Fit the binding isotherm to a suitable model to determine K_d, n, ΔH, and ΔS. A well-defined binding isotherm with a measurable K_d confirms a reversible interaction.

Mandatory Visualizations

MitoticSpindleRegulation cluster_Microtubules Microtubule Dynamics SpindlePole1 Spindle Pole 1 SpindlePole2 Spindle Pole 2 MT_plus MT_minus MT Antiparallel Microtubules Eg5 Eg5 (KIF11) Plus-end directed Eg5->MT_plus Slides towards BipolarSpindle Bipolar Spindle Formation Eg5->BipolarSpindle Separates poles (Outward Force) KIFC1 KIFC1 (HSET) Minus-end directed KIFC1->MT_minus Slides towards KIFC1->BipolarSpindle Clusters poles (Inward Force)

WashoutAssayWorkflow start Start: Asynchronous Cell Population inhibitor_treatment Treat with Kinesin Inhibitor (e.g., Monastrol) start->inhibitor_treatment mitotic_arrest Cells Arrest in Mitosis (Monopolar Spindles) inhibitor_treatment->mitotic_arrest washout Washout Inhibitor (3x with fresh medium) mitotic_arrest->washout recovery Incubate in Inhibitor-Free Medium (Time course: 0, 15, 30, 60 min) washout->recovery fix_stain Fix and Stain Cells (Tubulin and DNA) recovery->fix_stain imaging Fluorescence Microscopy fix_stain->imaging analysis Quantify Mitotic Phenotypes imaging->analysis end Conclusion: Reversible or Irreversible? analysis->end

References

AZ82 in 2D vs. 3D Cell Cultures: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of AZ82, a selective Kinesin-Like Protein KIFC1 (HSET) inhibitor, in traditional 2D monolayer cell cultures versus more physiologically relevant 3D spheroid models. This analysis is supported by established experimental data on similar anti-mitotic agents and detailed experimental protocols.

This compound is a potent small molecule inhibitor that targets the kinesin motor protein KIFC1. It functions by binding to the KIFC1/microtubule complex in an ATP-competitive manner, which in turn inhibits the motor's enzymatic activity. In cancer cells with amplified centrosomes, this inhibition leads to centrosome declustering, resulting in multipolar spindle formation during mitosis and subsequent apoptotic cell death. While the efficacy of this compound has been demonstrated in conventional 2D cell cultures, its performance in 3D models, which more closely mimic the tumor microenvironment, is crucial for preclinical assessment.

Data Presentation: Performance Comparison of Anti-Mitotic Agents

DrugCancer Cell LineIC50 in 2D Culture (µM)IC50 in 3D Culture (µM)Fold Change (3D/2D)
CisplatinH4603.4784.2624.28
GemcitabineH4602.3391.0739.08
5-FluorouracilH4603.62120.9433.41
CamptothecinH4602.5969.7226.92
DocetaxelA549~2.0>100>50

This data is compiled from various studies and is intended to be illustrative of the general trend of decreased drug sensitivity in 3D cultures.

Based on these findings, it is hypothesized that this compound will exhibit a higher IC50 value in 3D spheroid models compared to 2D monolayer cultures. The compact structure of spheroids and the presence of a necrotic core can limit the access of this compound to all cancer cells, necessitating higher concentrations to achieve a therapeutic effect.

Experimental Protocols

To facilitate the comparative study of this compound in 2D and 3D cell culture models, the following detailed experimental protocols are provided.

2D Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., BT-549, prostate cancer cell lines) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3D Spheroid Viability Assay (CellTiter-Glo® 3D Assay)
  • Spheroid Formation: Seed 1,000-5,000 cells per well in a 96-well ultra-low attachment round-bottom plate in 100 µL of complete growth medium. Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation. Incubate for 3-5 days to allow for spheroid formation.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Carefully add 100 µL of the this compound dilutions to each well containing a spheroid. Include vehicle and no-treatment controls. Incubate for 72-96 hours.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Luminescence Measurement: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence Staining of Mitotic Spindles in 3D Spheroids
  • Spheroid Preparation and Treatment: Grow spheroids as described above and treat with an effective concentration of this compound (and controls) for 24-48 hours.

  • Fixation: Carefully aspirate the medium and fix the spheroids with 4% paraformaldehyde in PBS for 1 hour at room temperature.

  • Permeabilization: Wash the spheroids with PBS and permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.

  • Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate the spheroids with a primary antibody against α-tubulin overnight at 4°C. Wash with PBS and then incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature.

  • Imaging: Mount the spheroids on a glass slide and image using a confocal microscope to visualize the mitotic spindles.

Mandatory Visualization

Signaling Pathway of this compound Action

AZ82_Mechanism cluster_mitosis Mitosis in Cancer Cells with Amplified Centrosomes cluster_inhibition This compound Intervention Centrosomes Amplified Centrosomes KIFC1 KIFC1 (HSET) Centrosomes->KIFC1 Clustering by Bipolar_Spindle Pseudo-Bipolar Spindle KIFC1->Bipolar_Spindle Forms KIFC1_MT_Complex KIFC1/Microtubule Complex KIFC1->KIFC1_MT_Complex Microtubules Microtubules Microtubules->Bipolar_Spindle Microtubules->KIFC1_MT_Complex Cell_Survival Cell Survival & Proliferation Bipolar_Spindle->Cell_Survival This compound This compound This compound->KIFC1_MT_Complex Inhibits Multipolar_Spindle Multipolar Spindle KIFC1_MT_Complex->Multipolar_Spindle Leads to Apoptosis Apoptosis Multipolar_Spindle->Apoptosis Experimental_Workflow cluster_2D 2D Culture cluster_3D 3D Culture Seed_2D Seed Cells in 96-well Plate Treat_2D Treat with this compound (48-72h) Seed_2D->Treat_2D Assay_2D MTT Assay Treat_2D->Assay_2D Analyze_2D Measure Absorbance & Calculate IC50 Assay_2D->Analyze_2D end_node Compare IC50 Analyze_2D->end_node Seed_3D Seed Cells in Ultra-Low Attachment Plate Form_Spheroid Spheroid Formation (3-5 days) Seed_3D->Form_Spheroid Treat_3D Treat with this compound (72-96h) Form_Spheroid->Treat_3D Assay_3D CellTiter-Glo 3D Assay Treat_3D->Assay_3D Analyze_3D Measure Luminescence & Calculate IC50 Assay_3D->Analyze_3D Analyze_3D->end_node start Start start->Seed_2D start->Seed_3D

Unveiling the Dual Impact of AZ82: From Mitotic Disruption to Apoptotic Demise

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of AZ82's Indirect Effect on Bax and Cytochrome C Expression in the Landscape of Apoptosis Regulation

For researchers, scientists, and drug development professionals investigating novel anti-cancer therapies, understanding the intricate signaling pathways that govern cell death is paramount. While numerous compounds directly target the core apoptotic machinery, others, like this compound, initiate a cascade of events that culminate in apoptosis through less direct, yet equally potent, mechanisms. This guide provides a comprehensive comparison of this compound's validated effects on the key apoptotic proteins Bax and Cytochrome C, placing it in context with compounds that directly modulate this pathway.

Initially identified as a selective inhibitor of Kinesin Family Member C1 (KIFC1), this compound's primary mechanism of action is the disruption of mitotic spindle formation, leading to mitotic catastrophe and subsequent cell death in cancer cells. However, emerging evidence reveals a significant downstream consequence of this action: the induction of apoptosis, hallmarked by the increased expression of Bax and the release of Cytochrome C.

Comparative Analysis of Pro-Apoptotic Compound Efficacy

The following table summarizes the quantitative data on the effects of this compound and other relevant compounds on Bax and Cytochrome C expression, offering a clear comparison for researchers evaluating potential therapeutic agents.

CompoundPrimary TargetCell LineConcentrationFold Change in Bax ExpressionCytochrome C ReleaseCitation
This compound KIFC1Prostate Cancer CellsNot SpecifiedIncreasedIncreased[1]
CW069 KIFC1Docetaxel-Resistant Prostate Cancer CellsNot SpecifiedIncreasedNot Specified[2][3]
Fenbendazole Microtubules, GlycolysisColorectal Cancer CellsNot SpecifiedIncreasedNot Specified[4]
Chamaejasmenin B Not SpecifiedPancreatic Cancer CellsNot SpecifiedUpregulationIncreased[5]
Ivermectin PAK1Melanoma Cells, HeLa CellsNot SpecifiedUpregulationIncreased[6]
Baikal Skullcap Extract Not SpecifiedHuman Lung Cancer CellsNot SpecifiedUpregulationNot Specified[7]
Nutlin-3 MDM2Kidney CellsNot SpecifiedSuppressedInhibited[8]
Ciclosporin CalcineurinNot SpecifiedNot SpecifiedNot SpecifiedDecreased[9]

Experimental Protocols

A detailed understanding of the methodologies used to validate these findings is crucial for reproducibility and further investigation.

Western Blotting for Bax and Cytochrome C Expression
  • Objective: To quantify the protein levels of Bax and Cytochrome C in cells treated with the compound of interest.

  • Protocol:

    • Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.

    • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bax, Cytochrome C, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

    • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of Bax and Cytochrome C is normalized to the loading control.

Cytochrome C Release Assay (Immunofluorescence)
  • Objective: To visualize the translocation of Cytochrome C from the mitochondria to the cytosol, a hallmark of apoptosis.

  • Protocol:

    • Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.

    • Mitochondrial Staining: Live cells are incubated with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos).

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Immunostaining: Cells are incubated with a primary antibody against Cytochrome C, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear Staining: The cell nuclei are counterstained with DAPI.

    • Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope.

    • Analysis: The colocalization of Cytochrome C (green) with mitochondria (red) is assessed. In apoptotic cells, Cytochrome C will show a diffuse cytosolic staining pattern, while in healthy cells, it will colocalize with the mitochondria.

Visualizing the Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz.

AZ82_Signaling_Pathway This compound This compound KIFC1 KIFC1 Inhibition This compound->KIFC1 MitoticCatastrophe Mitotic Catastrophe KIFC1->MitoticCatastrophe Bax Bax Upregulation MitoticCatastrophe->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

This compound's indirect apoptotic signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Apoptosis Analysis cluster_data Data Interpretation CellCulture Cancer Cell Lines Treatment Compound Treatment (e.g., this compound) CellCulture->Treatment WesternBlot Western Blot (Bax, Cytochrome C) Treatment->WesternBlot IF Immunofluorescence (Cytochrome C Release) Treatment->IF Quantification Protein Quantification WesternBlot->Quantification Visualization Cellular Localization IF->Visualization

Workflow for validating compound effects on apoptosis.

References

Navigating the Path to Clinical Viability: A Comparative Guide to the Pharmacokinetics of AZ82 and its Future Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically effective drug is fraught with challenges, with pharmacokinetics often being a critical determinant of success. This guide provides a comparative overview of the known pharmacokinetic properties of the KIFC1 inhibitor AZ82 and establishes a framework for the development and evaluation of its next-generation analogs.

While this compound has demonstrated potential as a therapeutic agent by targeting the kinesin motor protein KIFC1, its progression towards clinical application has been hampered by a modest pharmacokinetic (PK) profile and limited systemic absorption in mammalian studies[1][2]. These characteristics, coupled with the need for micromolar dosing to achieve anti-cancer activity, elevate the risk of off-target cellular toxicity[1]. The development of this compound analogs with optimized pharmacokinetic properties is therefore a crucial step in realizing the therapeutic potential of KIFC1 inhibition.

This guide summarizes the current understanding of this compound's pharmacokinetics, presents a template for the comparative analysis of its analogs, details a standard experimental protocol for preclinical pharmacokinetic assessment, and provides a visual workflow to guide future studies.

Comparative Pharmacokinetic Profile: this compound and Future Analogs

To facilitate a direct comparison of the pharmacokinetic properties of novel this compound analogs against the parent compound, the following table outlines the key parameters for evaluation. Currently, specific quantitative data for this compound is not publicly available; however, its profile is qualitatively described as having "limited systemic absorption"[1]. This table will serve as a template for organizing and comparing data as new analogs are developed.

ParameterThis compoundAnalog 1Analog 2Analog 3
Absorption
Bioavailability (%)Limited
Cmax (ng/mL)
Tmax (h)
Distribution
Volume of Distribution (Vd) (L/kg)
Protein Binding (%)
Metabolism
Primary Metabolizing Enzymes
Major Metabolites
Excretion
Half-life (t½) (h)
Clearance (CL) (mL/min/kg)
Primary Route of Excretion

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

The following is a detailed methodology for a typical preclinical pharmacokinetic study in a rodent model (e.g., rats or mice) to characterize the absorption, distribution, metabolism, and excretion (ADME) of an this compound analog.

1. Animal Model and Housing:

  • Species: Sprague-Dawley rats (n=3-5 per group/time point).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Compound Formulation and Dosing:

  • Formulation: The this compound analog is formulated in an appropriate vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline) to ensure solubility and stability.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine clearance, volume of distribution, and half-life.

    • Oral (PO) Administration: A single oral gavage dose (e.g., 10-50 mg/kg) is administered to assess oral bioavailability.

3. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the this compound analog in plasma samples.

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

  • Parameters: Key parameters calculated include:

    • IV: Clearance (CL), Volume of distribution (Vd), and terminal half-life (t½).

    • PO: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a preclinical pharmacokinetic study.

Preclinical_PK_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase formulation Compound Formulation dosing Dosing (IV & PO) formulation->dosing animal_acclimation Animal Acclimation animal_acclimation->dosing sampling Blood Sample Collection dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Workflow for a preclinical pharmacokinetic study.

By systematically applying these methodologies and utilizing a structured approach to data comparison, researchers can efficiently identify and advance this compound analogs with superior pharmacokinetic profiles, ultimately paving the way for a new class of KIFC1-targeted cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of AZ82: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the kinesin-like protein KIFC1 inhibitor, AZ82, adherence to proper disposal protocols is paramount for laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not extensively documented, a comprehensive approach rooted in standard laboratory chemical waste management principles ensures safe handling and disposal. This guide provides essential safety and logistical information to navigate the disposal process effectively.

Immediate Safety and Handling Considerations

This compound is intended for laboratory research use only.[1][2][3][4][5] While it is shipped as a non-hazardous chemical, it is crucial to handle it with the appropriate precautions for any research-grade chemical compound.[4] Always consult your institution's environmental health and safety (EHS) office for specific guidelines and requirements.

Key Chemical Properties of this compound

PropertyValue
CAS Number 1449578-65-7[1]
Molecular Formula C₂₈H₃₁F₃N₄O₃S[1]
Molecular Weight 560.63 g/mol [1]
Appearance Solid[1]
Purity >99%[1]
Solubility Soluble in DMSO, DMF, and Ethanol[5][6]

Step-by-Step Disposal Protocol for this compound

Given the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, a conservative approach aligned with general laboratory chemical waste guidelines is recommended.

Experimental Protocol: General Disposal of Unused this compound and Contaminated Materials

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any unused, solid this compound powder in a clearly labeled, sealed container designated for chemical waste. This includes any spills absorbed with an inert material.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid chemical waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the CAS number (1449578-65-7), and the appropriate hazard warnings as determined by a conservative assessment (e.g., "Caution: Research Chemical, Handle with Care").

  • Storage: Store the sealed waste containers in a designated, secure area for chemical waste, away from incompatible materials, until collection by your institution's EHS or a licensed waste disposal contractor.

  • Documentation: Maintain a log of the waste generated, including the amount and date of disposal.

  • Consult EHS: Contact your institution's Environmental Health and Safety office to arrange for the pickup and proper disposal of the chemical waste. They will have the expertise to ensure compliance with all local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.

AZ82_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal ppe Don Appropriate PPE identify Identify this compound Waste (Solid, Liquid, Contaminated) ppe->identify segregate Segregate Waste Streams identify->segregate label_waste Label Waste Containers segregate->label_waste store Store in Designated Area label_waste->store document Document Waste store->document contact_ehs Contact EHS for Pickup document->contact_ehs disposal Professional Disposal contact_ehs->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.